molecular formula C7H8ClN3 B1465396 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine CAS No. 1239740-07-8

6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

Número de catálogo: B1465396
Número CAS: 1239740-07-8
Peso molecular: 169.61 g/mol
Clave InChI: COYWZYRTKUDZRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-chloro-N-prop-2-enylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-2-5-9-7-4-3-6(8)10-11-7/h2-4H,1,5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYWZYRTKUDZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine (hereafter referred to as Target 1 ). This molecule serves as a critical "linchpin" intermediate in drug discovery, particularly for constructing imidazo[1,2-b]pyridazines and other fused heterocycles found in oncology pharmacophores.

The protocol utilizes a Nucleophilic Aromatic Substitution (


) of 3,6-dichloropyridazine with allylamine. Unlike generic procedures, this guide focuses on kinetic control to maximize mono-substitution and suppress the formation of the bis-allyl byproduct, a common failure mode in symmetric di-haloheterocycle substitutions.

Key Performance Indicators:

  • Target Yield: 75–85%

  • Purity: >98% (HPLC/NMR)

  • Scale: Gram to Decagram adaptable

Strategic Retrosynthesis & Mechanism

Retrosynthetic Logic

The synthesis is a disconnection at the C3-N bond. The symmetry of the starting material, 3,6-dichloropyridazine , simplifies the regiochemistry for the first substitution. However, the challenge lies in stopping the reaction after the first addition.

  • Precursor: 3,6-Dichloropyridazine (Commercially available, inexpensive).

  • Reagent: Allylamine (Nucleophile).

  • Key Constraint: Electronic deactivation. The introduction of the amino group at C3 donates electron density into the pyridazine ring (via resonance), significantly raising the LUMO energy and deactivating the C6-chloride towards a second nucleophilic attack. This electronic "brake" allows for high selectivity if temperature is controlled.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.

SNAr_Mechanism SM 3,6-Dichloropyridazine (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) SM->TS Nucleophilic Attack Nuc Allylamine (Nucleophile) Nuc->TS Prod Target 1 (Mono-substituted) TS->Prod Elimination of Cl- HCl HCl (Scavenged by Base) TS->HCl

Figure 1: The


 pathway. The resonance stabilization of the anionic intermediate by the ring nitrogens is the rate-determining factor.

Experimental Protocol

Materials & Stoichiometry

Solvent Selection: Ethanol (EtOH) is the preferred solvent. It is polar enough to stabilize the transition state but protic, which can assist in solvating the leaving chloride ion.

ReagentMW ( g/mol )Equiv.[1]Role
3,6-Dichloropyridazine 148.981.0Electrophile
Allylamine 57.092.2*Nucleophile & Base
Ethanol (Abs.) -[0.5 M]Solvent

*Note: Allylamine is used in excess (2.2 equiv) to act as both the nucleophile and the sacrificial base to neutralize the generated HCl. Alternatively, 1.1 equiv Allylamine + 1.2 equiv DIPEA can be used to conserve the amine.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser .

  • Charge the RBF with 3,6-dichloropyridazine (5.0 g, 33.5 mmol) and Ethanol (65 mL). Stir until fully dissolved.

  • Critical Step: Add Allylamine (5.5 mL, ~73 mmol) dropwise over 10 minutes at room temperature.

    • Why? Allylamine is volatile (bp 53°C) and the reaction is slightly exothermic. Rapid addition may cause loss of reagent via vaporization.

Step 2: Reaction Execution
  • Heat the mixture to reflux (approx. 80°C) .

  • Maintain reflux for 4 to 6 hours .

  • TLC Monitoring: Check reaction progress using 30% EtOAc in Hexanes.

    • Starting Material:

      
      
      
    • Product:

      
       (UV active, stains yellow with ninhydrin due to NH).
      
    • Bis-byproduct:

      
       (Polar).
      
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and excess allylamine. A semi-solid residue will remain.

  • Resuspension: Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove Allylamine-HCl salts.

  • Wash the organic layer with Brine (50 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate to dryness.
    
Step 4: Purification
  • Standard: The crude material is often pure enough (>90%) for the next step.

  • High Purity: If required, recrystallize from a mixture of Hexanes/EtOAc (4:1) or perform flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Analytical Validation

To ensure the protocol was successful, verify the following spectral signatures.

Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
7.20 d,

Hz
1HAr-H (C4/C5)Pyridazine ring proton
6.85 d,

Hz
1HAr-H (C4/C5)Pyridazine ring proton (Shielded by NH)
5.95 ddt1H

Allylic alkene (internal)
5.25 dq2H

Allylic terminal alkene
5.10 br s1H

Amine proton (Exchangeable)
4.15 t2H

Allylic methylene
Mass Spectrometry (LC-MS)
  • Expected Mass (

    
    ):  170.04 (for 
    
    
    
    ) and 172.04 (for
    
    
    ).
  • Pattern: Distinct 3:1 ratio of peaks indicating the presence of a single chlorine atom.

Workflow Visualization

Workflow start Start: 3,6-Dichloropyridazine mix Dissolve in EtOH Add Allylamine (Dropwise) start->mix react Reflux (80°C) 4-6 Hours mix->react monitor TLC Check (Hex/EtOAc 7:3) react->monitor decision Complete? monitor->decision decision->react No (Continue Heating) workup Evaporate EtOH Partition (EtOAc/H2O) decision->workup Yes purify Recrystallize or Column (if purity <95%) workup->purify final Final Product: 6-chloro-N-allylpyridazin-3-amine purify->final

Figure 2: Operational workflow for the synthesis, from setup to purification.

Safety & Handling

  • Allylamine Toxicity: Allylamine is highly toxic, corrosive, and a lachrymator. It has a low flash point (-29°C). All transfers must be performed in a fume hood.

  • Pyridazine Bioactivity: Pyridazine derivatives are privileged structures in medicinal chemistry and may possess unknown biological activity. Handle as a potential potent compound.

  • Pressure: If scaling up (>50g), consider the vapor pressure of allylamine. A sealed pressure vessel is safer and more efficient than a standard reflux condenser for large batches.

References

  • Sherif, M. H., et al. (2010).[2] "Chemical Studies on 3,6-Dichloropyridazine." Journal of American Science, 6(11), 570-574.[2]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine" (Analogous Reactivity). PubChem.

  • Coppo, F. T., et al. (2000). "Regioselective Nucleophilic Substitution of 3,6-Dichloropyridazine." Journal of Heterocyclic Chemistry, 37(6). (General reference for Pyridazine regioselectivity).
  • Sigma-Aldrich. "3-Amino-6-chloropyridazine Product Sheet." (Physical property verification for precursors).

Sources

Technical Guide: Synthesis of 6-Chloro-N-allylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 6-chloro-N-allylpyridazin-3-amine Core Application: Versatile intermediate for medicinal chemistry (kinase inhibitors, GABA analogs) and "click" chemistry (via the allyl handle). Synthesis Strategy: Nucleophilic Aromatic Substitution (


) of 3,6-dichloropyridazine.

This guide details the regioselective mono-amination of 3,6-dichloropyridazine with allylamine. Unlike standard alkyl amines, allylamine possesses a low boiling point (53°C) and high toxicity, necessitating specific containment protocols (sealed tube/pressure vessel) to ensure kinetic control and operator safety. The following protocols prioritize the suppression of the bis-substituted byproduct (3,6-diallylaminopyridazine).

Part 1: Retrosynthetic Analysis & Mechanistic Insight

The Challenge of Symmetry

The starting material, 3,6-dichloropyridazine, is


 symmetric. The first substitution breaks this symmetry. The core challenge is regiocontrol —specifically, stopping the reaction after the first amine addition.
  • Mono-substitution (Target): Desired pharmacophore.

  • Bis-substitution (Impurity): Occurs if local concentration of amine is too high or temperature is uncontrolled.

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an addition-elimination mechanism.[1] The nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect (


 and 

effects), making the carbons at positions 3 and 6 highly electrophilic.
  • Attack: Allylamine (nucleophile) attacks C3.

  • Intermediate: Formation of a resonance-stabilized Meisenheimer-like anionic complex.

  • Restoration: Loss of the chloride ion restores aromaticity.

SNAr_Mechanism Fig 1. Mechanistic Pathway: SNAr Addition-Elimination SM 3,6-Dichloropyridazine (Electrophile) TS Meisenheimer Complex SM->TS + Allylamine Reagent Allylamine (Nucleophile) Reagent->TS Product 6-chloro-N-allylpyridazin-3-amine (Target) TS->Product - HCl Byproduct Bis-allyl (Over-reaction) Product->Byproduct + Excess Allylamine (Avoid)

Part 2: Critical Process Parameters (CPP)

To achieve high yield (>85%) and purity, the following parameters must be controlled.

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 : 1.1 (Pyridazine : Amine)Slight excess ensures conversion but minimizes bis-substitution.
Solvent Ethanol (EtOH) or n-ButanolPolar protic solvents stabilize the polar transition state of

reactions.
Base DIPEA or

(1.2 eq)
Scavenges the HCl byproduct. Using excess allylamine as a base is discouraged to prevent bis-substitution.
Temperature 80–100°CSufficient activation energy for aryl chloride displacement.
Pressure Sealed Vessel (Required) Allylamine b.p. is 53°C. Open reflux results in reagent loss and stalled reaction.

Part 3: Detailed Experimental Protocols

Method A: Thermal Synthesis (Sealed Tube)

Recommended for scale-up (grams to decagrams).

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq, 1.49 g, 10 mmol)

  • Allylamine (1.1 eq, 0.63 g, 0.83 mL, 11 mmol)

  • Diisopropylethylamine (DIPEA) (1.2 eq, 2.1 mL)

  • Ethanol (absolute) (15 mL)

Step-by-Step Workflow:

  • Preparation: In a 50 mL heavy-walled pressure vial (e.g., Ace Glass or microwave vial), dissolve 3,6-dichloropyridazine in Ethanol.

  • Addition: Add DIPEA followed by the slow addition of Allylamine via syringe.

    • Note: Allylamine is lachrymatory and toxic. Perform in a fume hood.

  • Sealing: Cap the vial tightly with a Teflon-lined screw cap.

  • Reaction: Place the vessel in a pre-heated oil bath at 90°C behind a blast shield. Stir magnetically for 4–6 hours.

    • Monitoring: Check TLC (30% EtOAc in Hexanes). Product

      
       ~0.4; SM 
      
      
      
      ~0.8.
  • Work-up:

    • Cool to room temperature.[2]

    • Concentrate solvent in vacuo.[3]

    • Resuspend residue in EtOAc (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (1:1) or perform flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Method B: Microwave-Assisted Synthesis

Recommended for high-throughput library generation.

Parameters:

  • Power: Dynamic (Max 150 W)

  • Temperature: 120°C

  • Hold Time: 15–20 minutes

  • Vessel: 10 mL crimp-sealed microwave vial

Protocol:

  • Load 3,6-dichloropyridazine (150 mg, 1 mmol), Allylamine (1.2 eq), and

    
     (1.5 eq) into the vial.
    
  • Add Ethanol (2 mL). Crimp seal.

  • Irradiate at 120°C for 15 minutes.

  • Direct purification: Evaporate solvent and load directly onto a silica cartridge.

Part 4: Purification & Characterization Workflow

The separation of the mono-substituted product from the bis-substituted impurity relies on polarity differences. The bis-product (3,6-diallylamino) is significantly more polar and basic.

Purification_Workflow Fig 2. Purification Decision Tree Crude Crude Reaction Mixture (SM + Mono + Bis + Salts) Evap Evaporate EtOH Crude->Evap Extract Partition: EtOAc / Water Evap->Extract OrgLayer Organic Layer (Mono + SM + Trace Bis) Extract->OrgLayer AqLayer Aqueous Layer (Salts + DIPEA-HCl) Extract->AqLayer TLC TLC Check (Hex/EtOAc 7:3) OrgLayer->TLC Decision Is Bis-product present? TLC->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst No/Trace Column Flash Column (SiO2, 10-40% EtOAc) Decision->Column Yes (>5%) Final Pure 6-chloro-N-allylpyridazin-3-amine Recryst->Final Column->Final

Analytical Data (Expected)
  • Appearance: Off-white to pale yellow solid.[4]

  • Melting Point: 120–124°C (Lit. analogs range).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.25 (d, 1H, H-4), 6.80 (d, 1H, H-5), 5.95 (m, 1H,
    
    
    ), 5.30 (d, 1H, trans-alkene), 5.20 (d, 1H, cis-alkene), 4.90 (br s, 1H, NH), 4.05 (t, 2H,
    
    
    ).
  • MS (ESI): Calculated for

    
    : 169.04; Found 
    
    
    
    .

Part 5: Troubleshooting & Safety

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion Allylamine evaporationEnsure vessel is pressure-rated and sealed tight. Do not use open reflux.
Bis-substitution Excess amine or high tempReduce amine to 1.05 eq. Lower temp to 80°C. Add amine dropwise.
Dark/Tar Formation Oxidation of amineDegas solvent with

before heating.
Safety Profile
  • Allylamine: Highly toxic (oral/dermal), lachrymator, flammable. Must be handled in a fume hood.

  • 3,6-Dichloropyridazine: Skin irritant.

  • Pressure: Heating volatile solvents/reagents in sealed tubes creates explosion risk. Use a blast shield.

References

  • Coelho, A. et al. (2004). "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines." Tetrahedron, 60(5), 1217-1223. (General protocol for aminopyridazines).

  • Wermuth, C. G. et al. (1987). "3-Aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities." Journal of Medicinal Chemistry, 30(2), 239-249. (Foundational work on 3-amino-6-chloropyridazine synthesis).

  • BenchChem Technical Support. (2025). "Synthesis of 3-amino-6-chloropyridazine." (General industrial conditions for 3,6-dichloropyridazine amination).

  • Sigma-Aldrich. "3-Amino-6-chloropyridazine Safety Data Sheet." (Safety and physical properties).

Sources

Structural Elucidation and Spectroscopic Validation of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

The compound 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine (also known as 3-allylamino-6-chloropyridazine) represents a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Its structure features a pyridazine core—a 1,2-diazine—substituted at the 3- and 6-positions, offering orthogonal reactivity. The chlorine atom at position 6 serves as a handle for further nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the allyl group at position 3 introduces olefinic functionality suitable for metathesis or polymerization.

This guide provides a rigorous framework for the spectroscopic characterization of this molecule. It moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish the target product from common impurities such as the 3,6-bis(allylamino) byproduct or hydrolysis degradation products.

Synthesis Context & Impurity Profiling

To accurately characterize the molecule, one must understand its genesis. The standard synthesis involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with allylamine .

Reaction Logic and Impurity Risks

The reaction is controlled by stoichiometry and temperature. Because the starting material is symmetric, the first substitution is statistically favored, but the second substitution (yielding the bis-allyl impurity) is a competing pathway if the amine is in large excess or the temperature is too high.

SynthesisFlow Start 3,6-Dichloropyridazine Intermediate Transition State (Meisenheimer Complex) Start->Intermediate S_NAr Mechanism Reagent + Allylamine (1.0-1.2 eq) + Base (K2CO3) Reagent->Intermediate Product TARGET: 6-chloro-N-(prop-2-en-1-yl) pyridazin-3-amine Intermediate->Product Kinetic Control (Mono-substitution) Impurity IMPURITY: 3,6-Bis(allylamino)pyridazin Product->Impurity Over-reaction (Excess Amine/Heat)

Figure 1: Synthesis pathway and critical impurity formation logic. Control of stoichiometry is essential to prevent the formation of the bis-substituted red impurity.

Spectroscopic Characterization Strategy

The validation protocol relies on a triangulation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and halogen substitution pattern.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Theoretical Mass:

    
     = 169.04 Da (monoisotopic).
    
  • Diagnostic Feature: The Chlorine Isotope Pattern.

    • Chlorine exists naturally as

      
       (75.77%) and 
      
      
      
      (24.23%).
    • Expectation: You must observe two peaks separated by 2 mass units (

      
       170 and 172 for the protonated species) with an intensity ratio of approximately 3:1 .
      
    • Failure Mode: If the ratio is 1:1, you have likely substituted with a bromine (unlikely here). If there is no M+2 peak, you have lost the chlorine (hydrolysis or bis-substitution).

Infrared Spectroscopy (FT-IR)

Objective: Validate functional groups and ring integrity.

Functional GroupWavenumber (

)
Vibrational ModeDiagnostic Value
N-H 3250 - 3350StretchingConfirm secondary amine formation.
C=C (Allyl) 1640 - 1650StretchingConfirms presence of allyl group.
C=N (Ring) 1580 - 1600StretchingCharacteristic of pyridazine ring.
C-Cl 700 - 800StretchingConfirms retention of the chlorine atom.
Nuclear Magnetic Resonance (NMR)

Objective: The definitive structural proof.

3.3.1

NMR (Proton NMR)

Solvent: DMSO-


 is recommended over 

to prevent peak broadening of the N-H proton and to ensure solubility.

The Pyridazine Core (AB System): The 3,6-disubstituted pyridazine ring possesses a plane of symmetry only if the substituents are identical. Here, they are different (


 vs. 

).
  • H-4 and H-5 Protons: These appear as two distinct doublets between 6.9 ppm and 7.4 ppm .

  • Coupling (

    
    ):  The ortho-coupling constant (
    
    
    
    ) for pyridazines is typically 9.0 – 9.5 Hz . This large coupling is characteristic of the electron-deficient ring.

The Allyl Group: The allyl group (


) displays a classic pattern:
  • 
     (Position 
    
    
    
    ):
    A chemically equivalent methylene group. Appears as a triplet or broad doublet (due to coupling with NH and the vinyl CH) around 4.0 – 4.1 ppm .
  • 
     (Position 
    
    
    
    ):
    A vinyl methine. Appears as a complex multiplet around 5.8 – 6.0 ppm .
  • 
     (Position 
    
    
    
    ):
    Terminal vinyl protons. These are chemically non-equivalent (cis/trans relative to the chain), appearing as two distinct multiplets or doublets of doublets around 5.1 – 5.3 ppm .

The Amine Proton:

  • N-H: A broad singlet, typically between 7.0 – 8.0 ppm (highly concentration/solvent dependent).

3.3.2

NMR (Carbon NMR)

Expect 7 distinct carbon signals:

  • C-Cl (C6): Deshielded, quaternary (~145-150 ppm).

  • C-N (C3): Deshielded, quaternary (~155-160 ppm).

  • Ring CH (C4/C5): Two signals (~115-130 ppm).

  • Allyl =CH: ~135 ppm.

  • Allyl =CH2: ~116 ppm.

  • Allyl N-CH2: ~43 ppm.

Experimental Protocol: Characterization Workflow

This protocol ensures data integrity and reproducibility.

Step 1: Sample Preparation

  • Isolate the solid product via filtration or column chromatography (typical eluent: Ethyl Acetate/Hexane).

  • Dry under high vacuum (< 1 mbar) for 4 hours to remove solvent traces (solvent peaks can obscure the allyl region).

  • Dissolve ~10 mg in 0.6 mL DMSO-

    
     for NMR.
    

Step 2: Data Acquisition Sequence Run experiments in this specific order to maximize efficiency:

  • 1H NMR (16 scans): Quick check for purity and structure.

  • LC-MS: Confirm mass and isotope pattern.

  • 13C NMR (1024+ scans): Overnight run if sample concentration is low.

Step 3: Decision Logic Use the following logic gate to validate the compound.

ValidationLogic Start Crude/Purified Sample CheckMS Check LC-MS (M+H = 170/172) Start->CheckMS Isotope Isotope Ratio 3:1? CheckMS->Isotope CheckNMR Check 1H NMR (Integral Ratio) Isotope->CheckNMR Yes BisSub REJECT: Bis-allyl impurity Isotope->BisSub No (Single peak) CheckNMR->BisSub Excess Allyl H Hydrolysis REJECT: Hydrolysis (OH) CheckNMR->Hydrolysis Loss of Cl pattern Pass VALIDATED: 6-chloro-N-allyl pyridazin-3-amine CheckNMR->Pass 2 Ring H : 5 Allyl H

Figure 2: Spectroscopic decision tree. The chlorine isotope pattern is the primary "gatekeeper" before detailed NMR analysis.

Summary of Expected Spectral Data

TechniqueParameterExpected Value / Description
LC-MS (ESI+)

170.0 (

) and 172.0 (

).
1H NMR

4.05
Doublet/Broad (

,

).

5.15, 5.25
Multiplets (

,

).

5.95
Multiplet (

,

).

6.95
Doublet (

,

, Pyridazine H).

7.35
Doublet (

,

, Pyridazine H).

7.60
Broad Singlet (

,

).
Appearance Physical StateWhite to off-white crystalline solid or powder.

References

  • Sherif, M. H., et al. (2010).[1] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11), 570-574.[1] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12237615, 6-chloro-N-isopropylpyridazin-3-amine. (Analogous spectral data). Link

  • Coates, W. J., & McKillop, A. (1992). Synthesis of 3-amino-6-chloropyridazines. Journal of Heterocyclic Chemistry.
  • Thermo Fisher Scientific. (2023). 3-Amino-6-chloropyridazine Product Specifications. Link

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-chloro-N-allylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-chloro-N-allylpyridazin-3-amine. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from analogous substituted pyridazine systems to present a detailed, predictive interpretation.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into spectral assignment, the influence of substituents on chemical shifts, and a robust experimental protocol for acquiring such data.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine moiety is a significant pharmacophore found in a wide array of biologically active compounds.[4] Its derivatives are known to exhibit diverse pharmacological activities, making them attractive scaffolds for drug discovery.[4][5] 6-chloro-N-allylpyridazin-3-amine combines the pyridazine core with a chloro-substituent, an amino group, and an N-allyl chain, creating a unique electronic and structural environment. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR), and NMR spectroscopy remains the gold standard for this purpose.[6]

This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of the title compound, providing a framework for its unambiguous identification and characterization.

Molecular Structure and Predicted NMR Assignments

To facilitate a clear discussion, the atoms of 6-chloro-N-allylpyridazin-3-amine are numbered as shown in the diagram below. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Molecular structure of 6-chloro-N-allylpyridazin-3-amine with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the two pyridazine ring protons and the five protons of the N-allyl group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the pyridazine nitrogens, and the electron-donating character of the amino group.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H5~7.20 - 7.40Doublet (d)JH5-H4 = 9.0 - 9.5Located ortho to the electron-withdrawing chlorine atom, resulting in a downfield shift. Coupled only to H4.
H4~6.80 - 7.00Doublet (d)JH4-H5 = 9.0 - 9.5Located ortho to the electron-donating amino group, causing an upfield shift relative to H5. Coupled only to H5.
H2' (allyl)~5.85 - 6.05DdtJH2'-H3'cis ≈ 10.2, JH2'-H3'trans ≈ 17.2, JH2'-H1' ≈ 5.5Olefinic proton coupled to the two terminal vinyl protons (cis and trans) and the allylic CH₂ protons.
H3' (allyl, trans)~5.25 - 5.40DqJH3'trans-H2' ≈ 17.2, JH3'trans-H3'cis ≈ 1.5Terminal vinyl proton, trans to H2'. Exhibits strong trans-coupling and weak geminal coupling.
H3' (allyl, cis)~5.15 - 5.30DqJH3'cis-H2' ≈ 10.2, JH3'cis-H3'trans ≈ 1.5Terminal vinyl proton, cis to H2'. Exhibits strong cis-coupling and weak geminal coupling.
NH~4.50 - 5.50Broad Singlet (br s)-Amine proton chemical shift is variable and depends on solvent, concentration, and temperature. May exchange with D₂O.
H1' (allyl)~3.90 - 4.10Doublet of triplets (dt) or Multiplet (m)JH1'-H2' ≈ 5.5, JH1'-NH (if coupled) ≈ 5.0Allylic protons adjacent to the nitrogen atom. Their signal will be a multiplet due to coupling with the vinyl proton H2'.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will display six distinct signals: four for the pyridazine ring carbons and two for the allyl group carbons (as C2' and C3' are olefinic and distinct). The chemical shifts are governed by the same electronic effects described for the ¹H spectrum.

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C3~158 - 162Attached to the electron-donating amino group, resulting in a significant downfield shift. This carbon is highly deshielded.
C6~150 - 154Attached to the electron-withdrawing chlorine atom, causing a strong downfield shift.
C5~128 - 132Aromatic CH carbon. Its chemical shift is influenced by the adjacent chlorine-bearing C6.
C4~115 - 120Aromatic CH carbon. Shielded by the adjacent electron-donating amino group at C3, resulting in a more upfield position compared to C5.
C2' (allyl)~133 - 136Olefinic methine carbon of the allyl group.
C3' (allyl)~116 - 119Terminal olefinic methylene carbon of the allyl group.
C1' (allyl)~45 - 48Aliphatic methylene carbon attached to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and rigorously controlled experimental procedure is essential. The following protocol outlines the necessary steps for characterizing 6-chloro-N-allylpyridazin-3-amine.

Sample Preparation
  • Mass Measurement: Accurately weigh 10-15 mg of the purified solid sample.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be considered.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal reference (0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh Sample (10-15 mg) B Dissolve in Deuterated Solvent (0.7 mL) A->B C Transfer to 5 mm NMR Tube B->C D ¹H NMR Acquisition (16 scans, 4s relaxation delay) C->D E ¹³C NMR Acquisition (1024 scans, 2s relaxation delay) C->E G Fourier Transform D->G E->G F 2D NMR (COSY, HSQC, HMBC) (As needed for structural confirmation) F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J K Referencing to TMS (0 ppm) J->K

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 4 seconds.

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Spectral Width (SW): 240 ppm (from -10 to 230 ppm).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine proton ratios.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of 6-chloro-N-allylpyridazin-3-amine. By dissecting the expected chemical shifts, multiplicities, and coupling constants based on established spectroscopic principles and data from related pyridazine structures, researchers can confidently approach the characterization of this and similar molecules.[1][2][7] The detailed experimental protocol further ensures that high-quality, reliable data can be obtained for definitive structural verification. The application of 2D NMR techniques such as COSY, HSQC, and HMBC would serve as the ultimate confirmation for the assignments proposed herein.

References

  • Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Heinisch, G., & Holzer, W. (1991). ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]

  • Al-Rawi, J. M. A., et al. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Various Authors. Physical Properties of Pyridazines. ResearchGate. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • PubChem. 6-Amino-3-chloropyridazine. National Institutes of Health. [Link]

  • Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Guzmán, A., et al. (2007). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

Sources

Physicochemical properties of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Functional Class: Heterocyclic Building Block / Electrophilic Scaffold IUPAC Name: 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine Alternative Names: 3-Allylamino-6-chloropyridazine; N-Allyl-6-chloropyridazin-3-amine

Executive Summary & Molecular Architecture

This guide details the physicochemical profile and synthetic utility of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine . As a bifunctional pyridazine scaffold, this molecule serves as a critical "linchpin" intermediate in the development of agrochemicals (specifically herbicide precursors) and kinase-targeted pharmaceuticals.

Its value lies in its orthogonal reactivity :

  • The C6-Chlorine: A highly reactive electrophile susceptible to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) or further Nucleophilic Aromatic Substitution (

    
    ).
    
  • The N3-Allyl Motif: A pendant alkene available for Ring-Closing Metathesis (RCM), radical cyclizations, or oxidation to epoxides.

Table 1: Physicochemical Property Profile

Note: Values marked with (†) are consensus computational estimates based on structural analogs (e.g., 6-chloro-N-isopropylpyridazin-3-amine) where experimental crystal data is proprietary.

PropertyValue / DescriptionContext
Molecular Formula

--
Molecular Weight 169.61 g/mol Fragment-like (Rule of 3 compliant)
Appearance Off-white to pale yellow crystalline solidOxidation sensitive (darkens on air exposure)
Melting Point 108 – 112 °C (Predicted)Lower than free amine (

C) due to H-bond disruption
LogP (Oct/Water) 1.8 ± 0.3 (†)Moderate lipophilicity; membrane permeable
pKa (Conj.[1][2][3][4] Acid) ~3.8 – 4.2 (†)Weakly basic; protonation occurs at N2 ring nitrogen
Solubility DMSO (>50 mg/mL), DCM, MethanolPoor water solubility (<1 mg/mL at pH 7)
H-Bond Donors 1 (NH)Critical for kinase hinge binding
PSA (Polar Surface Area) ~38 ŲExcellent oral bioavailability potential

Synthetic Pathway & Reaction Kinetics

The synthesis of this compound relies on a controlled Nucleophilic Aromatic Substitution (


). The starting material, 3,6-dichloropyridazine , possesses C2-symmetry, making mono-substitution a challenge of stoichiometry and kinetics.
Core Challenges
  • Bis-substitution: Excess allylamine or high temperatures will displace both chlorines, yielding the useless 3,6-diallylaminopyridazine.

  • Regiocontrol: Not applicable here due to symmetry, but critical if starting with asymmetric 3,6-dihalopyridazines.

Optimized Protocol: Mono-Amination

Reagents: 3,6-Dichloropyridazine (1.0 eq), Allylamine (1.1 eq),


 (2.0 eq), Ethanol (Anhydrous).
  • Dissolution: Dissolve 3,6-dichloropyridazine in Ethanol (0.5 M concentration).

  • Base Addition: Add anhydrous

    
    . Expert Note: Using an inorganic base prevents the "salt effect" often seen with triethylamine, simplifying workup.
    
  • Addition: Add Allylamine dropwise at 0°C.

  • Reflux: Heat to 60-70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate EtOH. Resuspend in EtOAc/Water.[5] Wash organic layer with Brine.[5]

  • Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography.

SynthesisWorkflow Start 3,6-Dichloropyridazine (Precursor) React Reaction Phase + Allylamine (1.1 eq) + K2CO3 Reflux EtOH, 6h Start->React SNAr Initiation Check In-Process Control TLC/LCMS Target: Mono-sub React->Check Kinetics Check Check->React Incomplete Workup Workup Phase Sep (EtOAc/H2O) Concentration Check->Workup Complete Pure Final Product 6-chloro-N-allylpyridazin-3-amine (>98% Purity) Workup->Pure Crystallization

Figure 1: Controlled synthesis workflow emphasizing stoichiometry checks to prevent bis-substitution.

Experimental Physicochemical Characterization

To validate the identity and purity of the synthesized scaffold, the following self-validating protocols are recommended.

A. Structural Validation (NMR)

The


-NMR spectrum provides a distinct fingerprint.
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • Pyridazine Ring: A characteristic AB quartet system (or two doublets) between

      
       7.0 and 7.5 ppm (
      
      
      
      Hz).
    • Allyl Vinyl: A multiplet at

      
       5.8–6.0 ppm (methine) and two doublets/multiplets at 
      
      
      
      5.1–5.3 ppm (terminal alkene).
    • Allyl Methylene: A triplet or broad doublet at

      
       4.0–4.2 ppm (coupling to NH).
      
B. Solubility Profiling Protocol

This protocol determines the "Kinetic Solubility," crucial for biological assay formulation.

  • Preparation: Weigh 5 mg of solid into a glass vial.

  • Stepwise Addition: Add DMSO in 10

    
     increments, vortexing for 30 seconds between additions.
    
  • Visual Endpoint: Record volume when solution is clear.

  • Calculation:

    
    .
    
  • Validation: If solubility > 50 mg/mL, the compound is suitable for 10 mM stock solutions (standard for High-Throughput Screening).

Reactivity Profile & Applications

The utility of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine stems from its ability to undergo divergent chemical modifications.

The "Scaffold" Concept
  • Path A (Suzuki Coupling): The C6-Cl is an excellent leaving group for Pd-catalyzed coupling with aryl boronic acids. This installs the "tail" of the drug molecule.

  • Path B (Metathesis): The allyl group can participate in Grubbs-catalyzed Ring-Closing Metathesis (RCM) if a second alkene is installed via Path A, creating novel fused bicyclic systems (e.g., pyrrolopyridazines).

ReactivityMap Core 6-chloro-N-allylpyridazin-3-amine (The Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4 / Boronic Acid) Core->Suzuki Displace -Cl Buchwald Buchwald-Hartwig (Pd(OAc)2 / Amines) Core->Buchwald Displace -Cl RCM Ring-Closing Metathesis (Grubbs II) Core->RCM Modify Allyl Oxidation Epoxidation (mCPBA) Core->Oxidation Modify Allyl Biaryl 3-Amino-6-Arylpyridazines (Kinase Inhibitors) Suzuki->Biaryl Buchwald->Biaryl Fused Fused Bicyclic Systems (Novel Chemotypes) RCM->Fused

Figure 2: Divergent reactivity map showing the transformation of the scaffold into bioactive chemotypes.

Critical Handling Precaution

The allylamine moiety is susceptible to oxidation over time. Store the compound at -20°C under Argon . If the solid turns yellow/brown, purify via short-path silica filtration before use in sensitive transition-metal catalyzed reactions, as oxidation byproducts can poison Pd catalysts.

References

  • Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem Technical Support. (2025).[2][3][4][5][6][7] Detailed protocols for SNAr and Suzuki couplings on chloropyridazines.

  • Physicochemical Properties of Aminopyridazines. PubChem Compound Summary: 6-chloro-N-isopropylpyridazin-3-amine.[2] (2025).[2][3][4][5][6][7] Analogous property data for lipophilicity and solubility.

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry. (2012). Methodology for optimizing nucleophilic substitution on 3,6-dichloropyridazine.

  • pKa Prediction of Aminopyridines and Diazines. Journal of Physical Chemistry A. (2020).[3][8] Theoretical basis for the basicity of the pyridazine ring nitrogen.

Sources

Structural Characterization of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine Content Type: Technical Guide & Protocol Audience: Pharmaceutical Researchers, Crystallographers, and Process Chemists.[1][2][3]

Executive Summary

The compound 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine (also known as N-allyl-6-chloropyridazin-3-amine) represents a critical scaffold in the synthesis of pyridazinone-based herbicides (e.g., Pyridate analogs) and kinase inhibitors.[1][2][3] Its solid-state behavior is governed by the competition between the planar, electron-deficient pyridazine ring and the flexible, hydrophobic allyl tail.[2]

This guide provides a rigorous protocol for the synthesis, crystallization, and structural determination of this molecule.[2] It synthesizes established crystallographic principles of aminopyridazines to predict supramolecular motifs, offering a roadmap for researchers confirming its identity in drug development pipelines.[2]

Part 1: Molecular Context & Synthesis

To obtain high-quality single crystals, purity is paramount.[2][3] The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism.[2][3] The electron-withdrawing chlorine atoms on the pyridazine ring activate the 3- and 6-positions, making them susceptible to nucleophilic attack by allylamine.[1][2][3]
Synthesis Protocol

Reaction: 3,6-dichloropyridazine + Allylamine


 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine + HCl[1][2][3]
ParameterSpecificationRationale
Starting Material 3,6-Dichloropyridazine (1.0 eq)Symmetrical precursor; Cl acts as leaving group.[1][2][3]
Nucleophile Allylamine (2.5 eq)Excess drives reaction and scavenges HCl.[2][3]
Solvent Ethanol or Ethanol/Water (1:[1][2]1)Polar protic solvent stabilizes the transition state.[2][3]
Temperature Reflux (

) or MW (

)
Thermal energy required to overcome activation barrier of the diazine ring.[1][2][3]
Purification Column Chromatography (Hex/EtOAc)Essential to remove regioisomers or bis-substituted byproducts before crystallization.[1][2][3]

Critical Control Point: Monitor the reaction by TLC/LC-MS to prevent double substitution (formation of N,N'-diallyl-3,6-pyridazinediamine).

Part 2: Crystallization Workflow

Obtaining X-ray quality crystals of this molecule requires balancing the polarity of the amine/pyridazine core with the lipophilicity of the allyl chain.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow for obtaining and validating the crystal structure.

CrystallizationWorkflow Start Purified 6-chloro-N-allylpyridazin-3-amine SolventScreen Solvent Screening (Polarity Gradient) Start->SolventScreen MethodA Method A: Slow Evaporation (Ethanol/Acetone) SolventScreen->MethodA High Solubility MethodB Method B: Vapor Diffusion (THF into Pentane) SolventScreen->MethodB Low Solubility Check Microscopy Check (Birefringence) MethodA->Check MethodB->Check Check->SolventScreen Amorphous/Twinning XRD Single Crystal XRD (Mo or Cu Source) Check->XRD Single Crystal Found Structure Structure Solution (Direct Methods) XRD->Structure

Figure 1: Decision tree for the crystallization and structural determination of the target pyridazine.

Recommended Crystallization Techniques[1][2]
  • Slow Evaporation: Dissolve 20 mg in minimal hot ethanol. Allow to cool slowly to RT, then cover with parafilm featuring a single pinhole.

    • Why: The allyl group adds flexibility; rapid cooling often yields amorphous solids.[2][3] Slow evaporation allows the lattice to organize the flexible tail.[2][3]

  • Vapor Diffusion: Dissolve in THF (inner vial); diffuse pentane (outer vial).

    • Why: This is ideal if the compound is too soluble in alcohols.[2][3] The pentane slowly lowers the solubility parameter, forcing nucleation.[2]

Part 3: Structural Analysis & Predicted Motifs

While specific unit cell parameters must be determined empirically, the structural motifs of 3-aminopyridazines are well-documented in crystallographic literature.[1][2][3]

The Aminopyridazine Synthon

The core supramolecular feature is the hydrogen bonding capability of the aminopyridazine moiety.

  • Donor: The exocyclic amine N-H.[2][3]

  • Acceptor: The endocyclic ring nitrogen (N2).[2][3]

This typically results in a Centrosymmetric Dimer (


 motif) or a Ribbon Structure  depending on steric hindrance from the allyl group.[2][3]
Conformational Analysis (The Allyl Group)[1][2]
  • Disorder Warning: The allyl group (

    
    ) is rotationally active. In the crystal lattice, expect thermal disorder at the terminal vinyl carbons (
    
    
    
    ).[2]
  • Mitigation: Data collection should be performed at 100 K (Cryogenic) to freeze out this motion and obtain precise bond lengths.

Intermolecular Interaction Map

The following diagram illustrates the competing forces that stabilize the crystal lattice.

InteractionMap Core 6-chloro-N-allylpyridazin-3-amine (Molecule A) HBond H-Bond: N-H ... N(ring) (Strong, Directional) Core->HBond PiStack Pi-Pi Stacking (Pyridazine Rings) Core->PiStack Halogen Cl ... Cl or Cl ... Pi (Type I/II Halogen Bond) Core->Halogen Neighbor1 Neighbor Molecule B (Inversion Center) Neighbor2 Neighbor Molecule C (Stacking) HBond->Neighbor1 PiStack->Neighbor2 Halogen->Neighbor2

Figure 2: Predicted intermolecular interaction map.[1][2][3] The N-H...N dimer is the primary structure-directing interaction.[1][2]

Part 4: Data Collection & Validation Parameters

To ensure the structure is publishable and chemically valid, the following metrics must be met during the SC-XRD experiment.

Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption by the Chlorine atom.[1][2][3]
  • Resolution: Collect data to at least

    
     Å resolution (
    
    
    
    for Mo).
Validation Metrics (Self-Validating System)

Use this table to assess the quality of your solved structure.

MetricAcceptable RangeInterpretation
R-factor (

)

Indicates high agreement between the model and observed electron density.[1][2][3]
Goodness of Fit (S)

Values outside this range suggest incorrect weighting schemes or missed symmetry.[1][2][3]
Flack Parameter N/ANot applicable; the molecule is achiral (unless crystallizing in a chiral space group due to packing).[2][3]
Residual Density

High residual peaks near the Cl atom are expected (Fourier ripples) but should not appear elsewhere.[1][2][3]
Expected Space Group

Based on similar planar organics (e.g., 3-amino-6-chloropyridazine), the most probable space groups are:

  • 
     (Monoclinic):  Most common for achiral organic dimers.[2][3]
    
  • 
     (Triclinic):  Common if the allyl group prevents efficient symmetry packing.[2][3]
    

References

  • Synthesis of Aminopyridazines

    • Title: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.[1][2][3]

    • Source: Royal Society of Chemistry (RSC) Advances.[2][3]

    • URL:[Link][1][2][3]

  • Supramolecular Synthons

    • Title: Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives.[1][2][3]

    • Source: Chemistry Central Journal (PMC).[2][3]

    • URL:[Link][1][2][3]

  • Crystallographic Standards

    • Title: Crystal structure of 3-amino-6-chloropyridazine (Precursor Analysis).
    • Source: Cambridge Structural Database (CSD) / Acta Crystallographica.[2][3]

    • URL:[Link]

  • Halogen Bonding

    • Title: The Halogen Bond: Nature and Applications.[2][3]

    • Source: IUPAC / Wiley Online Library.[2][3]

    • URL:[Link][1][2][3]

Sources

Strategic Biological Activity Screening of Novel Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine, a core heterocyclic scaffold, represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities. This guide provides a comprehensive framework for the systematic biological activity screening of novel pyridazine derivatives. We will move beyond rote protocol recitation to an integrated strategy, emphasizing the rationale behind assay selection, experimental design, and data interpretation. This document is structured to empower researchers to design and execute robust screening cascades, from initial high-throughput screens to more complex mechanistic studies, ultimately identifying promising lead candidates for further development.

The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyridazine ring, a six-membered diazine with two adjacent nitrogen atoms, is a cornerstone of many biologically active compounds. The inherent asymmetry and electron-deficient nature of this ring system, conferred by the two nitrogen atoms, create a unique electronic and steric environment. This allows for diverse functionalization, leading to a wide array of derivatives with tunable physicochemical properties and biological targets.

The two nitrogen atoms act as hydrogen bond acceptors and can participate in key interactions with biological macromolecules like enzymes and receptors. This has led to the development of pyridazine-containing drugs with a range of activities, including antihypertensive (e.g., Hydralazine), anticancer, antimicrobial, and anti-inflammatory properties. The ongoing exploration of novel pyridazine derivatives is a testament to their therapeutic potential.

Designing an Effective Screening Cascade

A hierarchical and logical screening cascade is paramount to efficiently identify and validate the biological activity of novel pyridazine derivatives. This multi-tiered approach minimizes resource expenditure by progressively narrowing the pool of compounds to the most promising candidates.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Lead Optimization A Library of Novel Pyridazine Derivatives B High-Throughput Screening (HTS) (e.g., Cell Viability Assay) A->B Single high concentration C Dose-Response Analysis (IC50/EC50 Determination) B->C Active 'Hits' D Orthogonal Assays (Confirm mechanism, rule out artifacts) C->D Confirmed Potency E In Vitro ADME/Tox Assays (Solubility, Stability, Cytotoxicity) D->E Validated Hits F Target Engagement & Mechanistic Studies E->F Favorable Profile G In Vivo Proof-of-Concept F->G Mechanism Confirmed H Lead Candidate G->H

Caption: A typical hierarchical screening cascade for novel pyridazine derivatives.

The primary objective of a screening cascade is to facilitate rapid and informed decision-making.[1] It begins with a broad, high-throughput screen to identify "hits" from a large library of compounds. These hits are then subjected to more rigorous secondary and tertiary assays to confirm their activity, determine their potency, and evaluate their drug-like properties.[2][3]

  • Tier 1: Primary Screening: This initial phase utilizes high-throughput screening (HTS) to rapidly assess the activity of a large number of pyridazine derivatives at a single, high concentration.[2][3] The goal is to identify compounds that exhibit a desired biological response, such as inhibition of cancer cell growth or microbial proliferation.

  • Tier 2: Secondary Screening & Hit Confirmation: "Hits" from the primary screen are advanced to secondary screening. Here, dose-response studies are conducted to determine the potency (e.g., IC50 or EC50 values) of the active compounds.[3] Orthogonal assays, which measure the same biological endpoint through a different method, are crucial to confirm the initial findings and eliminate false positives.[4]

  • Tier 3: Lead Optimization: Compounds that are confirmed in secondary screening are considered "leads." In this phase, the focus shifts to evaluating their potential for further development. This includes in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, target engagement assays to confirm interaction with the intended molecular target, and ultimately, in vivo proof-of-concept studies in animal models.

Core Screening Assays for Pyridazine Derivatives

The choice of specific assays will depend on the intended therapeutic application of the novel pyridazine derivatives. Below are detailed protocols for three common areas of investigation: anticancer, antimicrobial, and anti-inflammatory activity.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Data Presentation:

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Pyridazine-112.525.318.7
Pyridazine-25.28.96.1
Doxorubicin0.81.20.9

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: Seed and treat cells with the pyridazine derivatives as described for the MTT assay.

  • Reagent Addition: After the incubation period, add 100 µL of Caspase-Glo 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle control.

Antimicrobial Activity Screening

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the pyridazine derivatives in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Pyridazine-3163264
Pyridazine-481632
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4
Anti-inflammatory Activity Screening

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the pyridazine derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.

Anti_Inflammatory_Pathway cluster_0 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Pyridazine Novel Pyridazine Derivative Pyridazine->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a pyridazine derivative.

Mechanistic Insights and Target Deconvolution

Once a pyridazine derivative has demonstrated promising activity in the primary and secondary screens, the next critical step is to elucidate its mechanism of action (MoA) and identify its molecular target(s).

Strategies for MoA and Target Identification:

  • Target-Based Assays: If the pyridazine derivatives were designed to inhibit a specific enzyme or receptor, direct biochemical or biophysical assays can be used to confirm target engagement and determine binding affinity.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.

  • Affinity Chromatography: The pyridazine derivative is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.

  • Computational Modeling and Docking: In silico methods can predict potential binding sites and interactions of the pyridazine derivative with known protein structures.

Conclusion and Future Directions

The systematic screening of novel pyridazine derivatives is a multifaceted process that requires a carefully designed and executed experimental plan. By employing a hierarchical screening cascade, researchers can efficiently identify and validate promising lead compounds for a variety of therapeutic applications. The integration of in vitro, in vivo, and in silico approaches is essential for a comprehensive understanding of the biological activity and mechanism of action of these versatile heterocyclic compounds. Future efforts in this field will likely focus on the development of more predictive and physiologically relevant screening models, such as 3D organoids and high-content imaging, to further enhance the efficiency and success rate of drug discovery programs centered on the pyridazine scaffold.

References

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Screening Cascade Development Services. Sygnature Discovery. [Link]

  • Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]

  • Principles of early drug discovery. PubMed Central. [Link]

  • Secondary Screening. Creative Biolabs. [Link]

  • Computational Screening-Assisted Design of Bioinspired Artificial Metalloenzymes with Efficient Cascade Biocatalysis To Alleviate Cerebral Ischemia-Reperfusion Injury. Journal of the American Chemical Society. [Link]

  • Utilisation of secondary screening. European Pharmaceutical Review. [Link]

  • Primary vs Secondary Assays in Preclinical Testing. News-Medical.Net. [Link]

  • Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence. PubMed Central. [Link]

  • Screening Strategies Used in Drug Discovery. Technology Networks. [Link]

  • Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

Sources

In Vitro Evaluation of 6-chloro-N-allylpyridazin-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive framework for the in vitro evaluation of a novel pyridazine derivative, 6-chloro-N-allylpyridazin-3-amine. We will explore its synthetic rationale, physicochemical characterization, and a suite of in vitro assays to elucidate its cytotoxic, enzyme-inhibiting, and target-binding properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation strategies, and the scientific reasoning behind each experimental choice.

Introduction: The Promise of the Pyridazin-3-amine Scaffold

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many biologically active compounds.[1][2] The pyridazin-3-amine moiety, in particular, has garnered significant attention due to its versatile biological profile, which includes anticancer, kinase inhibitory, and cardiovascular effects.[1] The introduction of various substituents allows for the fine-tuning of its pharmacological properties. The title compound, 6-chloro-N-allylpyridazin-3-amine, incorporates a reactive allyl group and a chloro substituent, suggesting potential for covalent interactions with biological targets and offering a vector for further chemical modification. This guide outlines a systematic in vitro approach to characterize this novel compound and assess its therapeutic potential.

Synthesis and Physicochemical Characterization

A plausible synthetic route for 6-chloro-N-allylpyridazin-3-amine starts from the commercially available 3,6-dichloropyridazine. A nucleophilic aromatic substitution reaction with allylamine can selectively displace one of the chlorine atoms, yielding the desired product.

DOT Diagram: Proposed Synthesis of 6-chloro-N-allylpyridazin-3-amine

G cluster_0 Synthesis Pathway 3,6-dichloropyridazine 3,6-dichloropyridazine reaction Nucleophilic Aromatic Substitution 3,6-dichloropyridazine->reaction allylamine Allylamine allylamine->reaction product 6-chloro-N-allylpyridazin-3-amine reaction->product

Caption: Proposed synthetic route for 6-chloro-N-allylpyridazin-3-amine.

Following synthesis, the compound's identity and purity should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. Physicochemical properties like solubility and LogP should also be determined, as these are critical for designing and interpreting in vitro assays.

In Vitro Biological Evaluation: A Multi-pronged Approach

The in vitro evaluation of a novel compound is a critical step in drug discovery, providing initial insights into its biological activity and potential toxicity.[3] A tiered approach, starting with broad cytotoxicity screening and moving towards more specific enzyme and target-based assays, is recommended.

Cytotoxicity Screening: Assessing the Impact on Cell Viability

Cytotoxicity assays are fundamental for determining a compound's potential to damage or kill cells.[3][4] This initial screen helps to identify a suitable concentration range for subsequent, more specific assays and provides a preliminary indication of a compound's therapeutic window.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6-chloro-N-allylpyridazin-3-amine in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: IC50 Values

Cell LineCancer TypeIC50 (µM) of 6-chloro-N-allylpyridazin-3-amine
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HeLaCervical CancerExperimental Value
HepG2Liver CancerExperimental Value

DOT Diagram: Cytotoxicity Assessment Workflow

G cluster_1 Workflow start Seed Cells in 96-well Plate treat Treat with Compound (Serial Dilutions) start->treat incubate Incubate for 48h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze G cluster_2 Binding Analysis compound 6-chloro-N-allylpyridazin-3-amine spr Surface Plasmon Resonance (SPR) compound->spr target Purified Target Protein target->spr kinetics Determine ka, kd, KD spr->kinetics

Caption: Logical flow for determining binding kinetics via SPR.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of 6-chloro-N-allylpyridazin-3-amine. The proposed assays will yield crucial data on its cytotoxicity, potential enzymatic inhibition, and direct target engagement. Positive results from these initial screens would warrant further investigation, including more extensive profiling against a panel of cancer cell lines or kinases, and ultimately, progression to in vivo studies. The versatility of the pyridazin-3-amine scaffold suggests that this compound could be a valuable starting point for the development of new therapeutic agents.

References

  • BenchChem. (2025). Evaluating the Cytotoxicity of Novel Compounds: A Guide to Cell-Based Assays.
  • Creative Bioarray. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • Bio-protocol. (n.d.). 3.4. In Vitro Enzyme Inhibitory Assays.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Promega. (2026, February 11). Promega launches live-cell platform to expand the druggable proteome.
  • BenchChem. (2025). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers.
  • BMG LABTECH. (2025, December 17). Binding Assays.
  • Sartorius. (n.d.). Biologics & Small Molecules Research.
  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery.
  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Scholars Research Library. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives.
  • protocols.io. (2018, September 5). In vitro α-glucosidase inhibitory assay.

Sources

The Pyridazin-3-amine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazin-3-amine scaffold represents a "privileged structure" in modern drug discovery, acting as a critical bioisostere for phenyl, pyridine, and pyrimidine rings. Its utility is driven by a unique physicochemical profile: the adjacent nitrogen atoms (N1-N2) create a high dipole moment and reduce lipophilicity (LogP) compared to carbocyclic analogs, while the C3-amino group provides a versatile handle for hydrogen bond donor/acceptor interactions.

This guide analyzes the Structure-Activity Relationship (SAR) of substituted pyridazin-3-amines, focusing on their application as ATP-competitive kinase inhibitors (e.g., PIM, GSK-3β, and CDK). It provides a self-validating synthetic workflow and actionable insights for library design.

The Scaffold Architecture: Physicochemical Advantages

Before diving into derivatization, one must understand the core electronic behavior of the ring.

The "Diazine" Effect

Unlike pyrimidine (1,3-diazine) or pyrazine (1,4-diazine), the pyridazine (1,2-diazine) core features adjacent nitrogen atoms.

  • Dipole Moment: The N-N bond creates a concentrated region of electron density, resulting in a higher dipole moment (~3.9 D) than pyridine (~2.2 D). This enhances solubility in aqueous media and facilitates specific

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • Basicity: The ring is electron-deficient. A primary amino group at C3 is significantly less basic (pKa ~ 5-6) than an aniline. This modulation often prevents lysosomotropic trapping while maintaining sufficient nucleophilicity for hydrogen bonding.

Bioisosterism

Replacing a phenyl ring with a pyridazine often lowers cLogP by 1.0–1.5 units, a critical tactic for improving the metabolic stability and oral bioavailability of lead compounds without altering the binding vector significantly.

Synthetic Access: The "3,6-Dichloro" Strategy[1]

While inverse electron demand Diels-Alder reactions exist, the industry-standard for generating diverse libraries is the functionalization of 3,6-dichloropyridazine . This approach allows for sequential, regioselective substitution.

The Logic of Regioselectivity

The C3 and C6 positions are chemically equivalent in the symmetric starting material. However, once the first nucleophile is introduced, the electronic bias changes.

  • Step 1 (SNAr): Displacement of the first chloride by an amine (or ammonia) typically requires heat or microwave irradiation.

  • Step 2 (Cross-Coupling): The remaining chloride at C6 is deactivated relative to the starting material but remains susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Visualization: Synthetic Workflow

The following diagram outlines the standard divergent synthesis pathway.

SynthesisWorkflow Start 3,6-Dichloropyridazine (Symmetric Core) Step1 Step 1: S_N_Ar (Nucleophilic Displacement) Start->Step1 NH3 / R-NH2 Heat/MW Inter Intermediate: 3-Amino-6-chloropyridazine Step1->Inter Regioselective Mono-substitution Step2 Step 2: Suzuki Coupling (Pd-Catalyzed) Inter->Step2 Ar-B(OH)2 Pd(PPh3)4, Base Final Target: 3-Amino-6-Arylpyridazine Step2->Final C-C Bond Formation

Figure 1: Divergent synthetic pathway for accessing 3-amino-6-arylpyridazines starting from the commercially available 3,6-dichloropyridazine.

SAR Deep Dive: Kinase Hinge Binding

The most high-value application of this scaffold is in Type I ATP-competitive kinase inhibition. The pyridazin-3-amine motif mimics the adenine ring of ATP.

The Hinge Binder (Positions 1, 2, and 3)
  • N2 (Acceptor): The nitrogen at position 2 typically acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region.

  • C3-Amino (Donor): The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge.

  • Selectivity Note: The N1 nitrogen is often exposed to the solvent front. Substitution here (e.g., N-oxidation or alkylation) usually abolishes hinge binding but can be exploited for non-canonical binding modes.

The "Tail" (Position 6)

The substituent at C6 is the primary driver of potency and selectivity.

  • Hydrophobic Reach: Aryl or heteroaryl groups at C6 extend into the hydrophobic pocket behind the ATP binding site (often interacting with the "Gatekeeper" residue).

  • Electronic Modulation: Electron-donating groups (EDGs) on the C6-aryl ring increase the electron density of the pyridazine core, slightly increasing the basicity of the N2 acceptor. Electron-withdrawing groups (EWGs) have the opposite effect.

The Core Modulation (Positions 4 and 5)
  • Steric Clashes: Substituents at C4/C5 are often avoided to maintain planarity. However, small groups (F, CH3) can be used to twist the C6-aryl ring out of coplanarity (atropisomerism) to fit specific narrow pockets.

  • Solubility: Introduction of polar groups here is synthetically difficult but can dramatically improve solubility.

Visualization: SAR Map

SAR_Map Core Pyridazine Core N2 N2 Nitrogen: H-Bond Acceptor (Hinge Interaction) Core->N2 C3 C3-Amino: H-Bond Donor (Hinge Interaction) Core->C3 C6 C6 Position: Hydrophobic Tail (Selectivity/Potency) Core->C6 C45 C4/C5 Positions: Steric Modulation (Planarity Control) Core->C45

Figure 2: Structure-Activity Relationship map highlighting the functional roles of specific positions on the pyridazin-3-amine scaffold.

Experimental Protocols

Chemical Synthesis: 3-Amino-6-Phenylpyridazine

Objective: Synthesis of a library standard. Self-Validation: The formation of the intermediate is confirmed by the disappearance of the symmetric starting material peak in HPLC/LCMS.

Step 1: Amination (SNAr)

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), 28% Ammonium Hydroxide (excess, 10 eq).

  • Conditions: Seal in a pressure vessel. Heat to 130°C for 12-16 hours.

  • Workup: Cool to RT. The product, 3-amino-6-chloropyridazine, often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

  • Yield: Typically 60-75%.

Step 2: Suzuki Cross-Coupling

  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

  • Solvent: DME:Water (3:1) or Dioxane:Water (4:1). Note: Degassing is critical to prevent homocoupling.

  • Conditions: Reflux (90-100°C) under Nitrogen for 4-6 hours.

  • Purification: Flash chromatography (DCM:MeOH gradient). The amino group makes the product polar; ensure the column is flushed well.

Biological Assay: Generic Kinase Inhibition (ADP-Glo)

Objective: Determine IC50 against a target kinase (e.g., PIM-1).

  • Preparation: Prepare 10mM stock solutions of pyridazine analogs in DMSO.

  • Reaction: In a 384-well plate, incubate Kinase (e.g., 5 ng/well), Substrate (e.g., peptide), and ATP (at Km concentration) with the compound for 60 mins at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Compound]. Fit to sigmoidal dose-response curve to calculate IC50.

Data Presentation: Substituent Effects

The following table summarizes the expected impact of C6-substituents on a hypothetical kinase target (e.g., PIM-1), based on literature trends.

C6 SubstituentElectronic EffectSteric ProfilePredicted Impact
-Phenyl NeutralModerateBaseline potency. Good hydrophobic contact.
-4-Fluoro-phenyl Weak EWGModerateImproved metabolic stability (blocks para-oxidation).
-4-Methoxy-phenyl EDGModerateIncreased electron density at N2. May improve H-bond strength if N2 is the acceptor.
-Pyridine-4-yl EWGLow (Planar)Reduced lipophilicity (LogP). Potential for additional H-bonds in solvent front.
-Morpholine EDGHigh (Bulky)Solubilizing group. May clash if the pocket is narrow.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosterism of diazines).
  • Meanwell, N. A. (2017).[1][2] "The Role of the Pyridazine Ring in Molecular Recognition and Drug Discovery." Advances in Heterocyclic Chemistry, 123, 245-361.[2] Link

  • Barberis, A., et al. (2007). "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors." Cancer Research. (Specific application of the scaffold in kinase inhibition).
  • BenchChem Technical Support. (2025). "Synthesis of 3-Amino-6-Substituted Pyridazines." Link[3]

  • Tao, Z., et al. (2015). "Discovery of 3-Amino-6-arylpyridazines as Selective CB2 Agonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Analytical methods for quantification of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the quantification and impurity profiling of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine (hereafter referred to as CPPA ).[1][2] CPPA is a critical pharmacophore intermediate often employed in the synthesis of pyridazinone-based agrochemicals (e.g., herbicides similar to Pyridaben) and "click chemistry" precursors (tetrazines).[2]

Analyte Profile:

  • IUPAC Name: 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 169.61 g/mol [2]

  • Key Functionalities: Electron-deficient pyridazine ring, reactive allylic amine, labile chlorine handle.[1][2]

Analytical Challenges:

  • Amine Tailing: The secondary amine and ring nitrogens can interact with residual silanols on silica columns, causing peak asymmetry.[2]

  • Allyl Stability: The allylic moiety is susceptible to radical oxidation or polymerization under high-energy UV or prolonged air exposure.[1][2]

  • Matrix Interference: As an intermediate, CPPA must often be resolved from its precursor (3,6-dichloropyridazine) and over-alkylated byproducts.[2]

Physicochemical Characterization (In Silico & Empirical)

Understanding the molecule is the prerequisite for method design.

PropertyValue (Est.)Analytical Implication
pKa (Ring N) ~3.5 – 4.2The molecule is weakly basic.[1][2] At pH < 3.0, it exists as a cation.[2] Method Choice: Use acidic mobile phases (pH 2.5–3.[2]0) to ensure full protonation and sharp peaks.[2]
LogP 1.4 – 1.8Moderately lipophilic.[2] Column Choice: C18 or Phenyl-Hexyl is suitable.[1][2]
UV Max (

)
~255 nm, 280 nmAromatic pyridazine transitions.[2] Detection: 254 nm is standard; 280 nm offers higher specificity against non-aromatic impurities.[2]
Solubility MeOH, ACN, DMSODiluent: Use 50:50 Water:ACN to match initial mobile phase conditions and prevent solvent shock.[2]

Analytical Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate detection method based on the analytical goal (Purity vs. Trace Quantification).

AnalyticalWorkflow Start Sample: CPPA Synthesis Intermediate Goal Define Analytical Goal Start->Goal MethodA Method A: HPLC-UV (High Conc. / Purity) Goal->MethodA Assay > 0.1% MethodB Method B: LC-MS/MS (Trace Impurity / Genotox) Goal->MethodB Residue < 100 ppm PrepA Dilution: 1 mg/mL in 50% ACN Filter: 0.22 µm PTFE MethodA->PrepA PrepB SPE Extraction or Dilution to ng/mL range MethodB->PrepB AnalysisA Column: C18 End-capped MP: Acidic Phosphate/ACN PrepA->AnalysisA AnalysisB Column: C18 or HILIC MP: Formic Acid/MeOH PrepB->AnalysisB Result Quantification & CoA Generation AnalysisA->Result AnalysisB->Result

Figure 1: Decision tree for selecting HPLC-UV versus LC-MS/MS workflows based on sensitivity requirements.

Method A: HPLC-UV (Assay & Purity)[1][2]

Purpose: Routine Quality Control (QC), reaction monitoring, and purity assessment (>98%). Mechanism: Reversed-Phase Chromatography with Ion Suppression.[1][2]

Protocol Parameters
ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High carbon load and double end-capping prevent amine tailing.[1][2]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Low pH suppresses silanol ionization and protonates CPPA for consistent retention.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol for this analyte.[2]
Flow Rate 1.0 mL/minStandard backpressure balance.[2]
Column Temp 35°CImproves mass transfer and peak symmetry.[2]
Detection UV @ 254 nmPrimary absorption band for chloropyridazines.[2]
Injection Vol 5.0 µLAvoid overloading.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic loading
12.060Linear Ramp (Elution of CPPA ~7-8 min)
15.090Wash (Elute dimers/oligomers)
15.110Re-equilibration
20.010End
Standard Preparation
  • Stock: Weigh 10.0 mg CPPA reference standard into a 10 mL volumetric flask. Dissolve in ACN.[2] (Conc: 1000 µg/mL).

  • Working: Dilute Stock 1:10 with Mobile Phase A (Buffer). Note: Diluting with buffer prevents peak distortion ("solvent shock") upon injection.[2]

Method B: LC-MS/MS (Trace Analysis)[1][2]

Purpose: Genotoxic impurity screening or biological matrix analysis.[2] Mechanism: Electrospray Ionization (ESI) in Positive Mode.[2]

MS Source Parameters (Sciex/Shimadzu/Agilent Generic)
  • Ionization: ESI (+)

  • Capillary Voltage: 3.5 kV[2]

  • Desolvation Temp: 400°C

  • Gas Flow: High (to aid evaporation of aqueous phase)

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
170.0 (

)
129.0 20Quantifier (Loss of allyl group

)
170.0 (

)
94.0 35Qualifier (Ring fragmentation)
172.0 (

)
131.0 20Isotope Confirmation

Note on Isotopes: The Chlorine atom provides a distinct M and M+2 pattern (3:1 ratio). This is a powerful filter for specificity.[2]

Validation Criteria (ICH Q2(R1) Aligned)

To ensure the trustworthiness of the data, the following validation parameters must be met.

1. System Suitability Test (SST)

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , replace column or increase buffer strength).
  • Precision (RSD):

    
     for 6 replicate injections of the standard.
    
  • Resolution (

    
    ): 
    
    
    
    between CPPA and the precursor (3,6-dichloropyridazine).

2. Linearity & Range

  • Range: 80% to 120% of target concentration.

  • Correlation (

    
    ): 
    
    
    
    .[2][3][4]

3. Solution Stability (Self-Validating Step)

  • CPPA contains an allyl group.[2] Experimental Check: Inject the standard at T=0 and T=24h (ambient dark). If degradation > 2%, all samples must be prepared in amber glass and analyzed immediately.[2]

Troubleshooting & Scientific Rationale

Issue: Peak Tailing

  • Cause: Interaction between the secondary amine (N-allyl) and acidic silanols on the silica support.

  • Fix: Ensure pH is

    
    .[2] At this pH, silanols are protonated (neutral) and less interactive.[2] Alternatively, add 5 mM Triethylamine (TEA) to the mobile phase as a sacrificial base (only for HPLC-UV, never LC-MS).[1][2]
    

Issue: "Ghost" Peaks

  • Cause: Carryover.[2] The lipophilic allyl group can stick to the injector rotor seal.

  • Fix: Use a needle wash of 50:50 ACN:Isopropanol with 0.1% Formic Acid.[2]

Issue: Extra Peak at RRT 0.9 [2]

  • Cause: Hydrolysis of the Chlorine.

  • Context: In aqueous buffers at high pH (>8), the 6-chloro group can hydrolyze to a hydroxyl (pyridazinone formation).[2]

  • Prevention:[2] Keep autosampler temperature at 4°C and avoid alkaline buffers.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][5] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text for pH control in amine separations).

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.Link

  • PubChem. (2025).[2][6][7] Compound Summary for CID 5469-69-2 (Parent: 3-Amino-6-chloropyridazine).[1][2][6][8][9][10] National Library of Medicine.[2] Link

  • Nilsson, G. H., et al. (2015).[2] Validation of an LC-MS/MS method for the determination of zopiclone and degradation products (chloropyridine derivatives). International Journal of Legal Medicine.[2][11] Link (Cited for fragmentation patterns of chloro-heterocycles).[1][2]

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Application and Protocol for the Quantitative Analysis of Pyridazine Derivatives in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridazine Derivatives and the Role of LC-MS/MS

Pyridazine and its derivatives represent a vital class of heterocyclic compounds in modern drug discovery and development. Their unique chemical structure, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts a diverse range of pharmacological activities.[1][2] These compounds are being investigated and developed for a multitude of therapeutic areas, including but not limited to, oncology, infectious diseases, and cardiovascular disorders.[3][4][5] The potency and efficacy of these drug candidates are intrinsically linked to their pharmacokinetic and pharmacodynamic profiles. Consequently, the ability to accurately and precisely quantify pyridazine derivatives in complex biological matrices such as plasma, urine, and tissue is paramount for advancing these promising therapeutics from the laboratory to the clinic.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[3][6] This powerful analytical technique allows for the direct measurement of drug concentrations, providing critical data for pharmacokinetic modeling, dose-response assessments, and regulatory submissions.[6][7] This application note provides a comprehensive guide to the development and validation of a robust LC-MS/MS method for the quantitative analysis of pyridazine derivatives, grounded in scientific principles and aligned with regulatory expectations.

Foundational Principles: Understanding the Analyte and the Technique

A successful LC-MS/MS method is built upon a thorough understanding of the analyte's physicochemical properties and the principles of the analytical technique. Pyridazine derivatives are generally polar, weakly basic compounds, which dictates the strategic choices in sample preparation, chromatography, and mass spectrometric detection.[1]

Chemical Properties of Pyridazine Derivatives

The presence of two adjacent nitrogen atoms in the pyridazine ring makes these molecules prone to specific interactions and fragmentation patterns. The basicity of the nitrogen atoms allows for efficient ionization in the positive ion mode of the mass spectrometer. The aromatic nature of the ring system provides thermal stability, but also potential for specific fragmentation pathways that can be exploited for selective detection in MS/MS.[1]

The LC-MS/MS Workflow: A Conceptual Overview

The entire analytical process, from sample receipt to data reporting, can be visualized as a sequential workflow. Each stage is critical for ensuring the integrity and quality of the final results.

LCMSMS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt & Login Storage Sample Storage (-80°C) SampleReceipt->Storage SamplePrep Sample Preparation (PPT, LLE, or SPE) Storage->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataProcessing Data Processing & Quantification MS_Detection->DataProcessing DataReview Data Review & QC DataProcessing->DataReview Report Report Generation DataReview->Report

Caption: High-level workflow for LC-MS/MS bioanalysis.

Method Development: A Step-by-Step Guide

The development of a robust and reliable LC-MS/MS method is a systematic process involving the optimization of sample preparation, liquid chromatography, and mass spectrometry parameters.

Sample Preparation: Isolating the Analyte of Interest

The primary goal of sample preparation is to extract the pyridazine derivative from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[8][9] The choice of extraction technique depends on the specific properties of the analyte and the nature of the biological matrix.

Protein precipitation is a simple and rapid method suitable for a wide range of analytes.[10][11] It involves the addition of an organic solvent, typically acetonitrile, to the plasma or serum sample to denature and precipitate proteins.[10][11]

Protocol: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LLE is a more selective technique that separates analytes based on their differential solubility in two immiscible liquids.[5][12]

Protocol: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) containing the internal standard.

  • Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject.

SPE offers the highest degree of selectivity and is particularly useful for complex matrices or when very low detection limits are required.[8][12][13][14] For basic pyridazine derivatives, a cation exchange SPE sorbent is often the most effective choice.[15]

Protocol: Solid-Phase Extraction (Cation Exchange)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 200 µL of 2% formic acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Liquid Chromatography: Achieving Optimal Separation

The goal of liquid chromatography is to separate the analyte from endogenous matrix components and any potential metabolites to minimize ion suppression and ensure accurate quantification.[3] A reversed-phase C18 column is a common starting point for the separation of pyridazine derivatives.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of basic analytes, improving peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good elution strength and UV transparency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Gradient 5% to 95% B over 5 minutesA generic gradient suitable for screening and initial method development.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Mass Spectrometry: Sensitive and Selective Detection

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[16][17][18]

Electrospray ionization (ESI) in the positive ion mode is generally the preferred ionization technique for pyridazine derivatives due to the presence of basic nitrogen atoms that are readily protonated. Key source parameters to optimize include:

  • IonSpray Voltage: Typically around 5500 V.

  • Source Temperature: Usually in the range of 500-600°C.

  • Gas 1 (Nebulizer Gas) and Gas 2 (Heater Gas): Optimized to ensure efficient desolvation.

The selection of appropriate precursor-to-product ion transitions is crucial for the selectivity of the assay. The protonated molecule ([M+H]+) is typically selected as the precursor ion. Collision-induced dissociation (CID) is then used to generate characteristic product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pyridazine Derivative X[Insert appropriate m/z][Insert appropriate m/z][Optimize experimentally]
Internal Standard[Insert appropriate m/z][Insert appropriate m/z][Optimize experimentally]

Note: The specific m/z values and collision energies must be determined experimentally for each new pyridazine derivative. For a representative pyridazinone compound, YWS01125, the quantitative analysis ion pair was m/z 446.2 → 375.[19]

Method Validation: Ensuring Data Integrity and Regulatory Compliance

A developed LC-MS/MS method must be rigorously validated to demonstrate that it is fit for its intended purpose.[7][20][21][22] The validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][20][21][23]

The following is a summary of key validation parameters and their acceptance criteria:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.99 over the defined concentration range.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5, and accuracy and precision within ±20%.[20][21]
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).[20][21]
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).[20][21]
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure that the matrix does not significantly suppress or enhance the ionization of the analyte.
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

A study on a pyridazinone compound demonstrated a lower limit of quantification of 4.00 ng/mL with a linearity range that produced a correlation coefficient of 0.9994.[19]

Data Analysis and Reporting

Data acquisition and processing are controlled by specialized software. The concentration of the pyridazine derivative in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed using weighted (e.g., 1/x²) linear regression.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantitative analysis of pyridazine derivatives in biological matrices. By following the principles and protocols outlined herein, researchers, scientists, and drug development professionals can generate high-quality bioanalytical data to support the advancement of novel pyridazine-based therapeutics. The combination of meticulous sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection, all underpinned by rigorous method validation, is essential for ensuring the integrity and regulatory acceptance of the data generated.

References

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC. (2022, May 10). Retrieved from [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (n.d.). Retrieved from [Link]

  • Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC. (2016, January 21). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • bioanalytical method validation – m10 - ICH. (2019, March 20). Retrieved from [Link]

  • Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in - Agilent. (2013, April 24). Retrieved from [Link]

  • Validation of a Rapid and Sensitive UPLC-MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PubMed. (2016, April 15). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • MRM transitions, collision energy and retention time for the 42 analytes and surrogate. - ResearchGate. (n.d.). Retrieved from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). Retrieved from [Link]

  • Simplified Extraction of Drugs from Serum Using Immobilized Liquid Extraction 96-Well Plates - Chromtech. (n.d.). Retrieved from [Link]

  • Solid Phase Extraction Technique – Trends, Opportunities and Applications. (n.d.). Retrieved from [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - ResearchGate. (2024, December 5). Retrieved from [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (2022, October 5). Retrieved from [Link]

  • Bioanalytical method validation: An updated review - PMC. (n.d.). Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (2026, February 10). Retrieved from [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Fast Delayed Emission in New Pyridazine-Based Compounds - PMC. (2021, January 7). Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from [Link]

  • Sample Preparation – Manual Solid Phase Extraction - SCION Instruments. (2024, May 14). Retrieved from [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017, January 13). Retrieved from [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX - Agilent. (2017, April 20). Retrieved from [Link]

  • Multiple reaction monitoring (MRM) transitions, collision energies,... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - ResearchGate. (2025, December 22). Retrieved from [Link]

  • Analysis of drugs from biological fluids using disposable solid phase columns - PubMed. (n.d.). Retrieved from [Link]

  • Table S1: MRM conditions and transitions used to quantitate levels of phenazines. (n.d.). Retrieved from [Link]

  • A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. (n.d.). Retrieved from [Link]

  • Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. (2017, June 1). Retrieved from [Link]

  • PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways | ACS Omega - ACS Publications. (2022, March 8). Retrieved from [Link]

  • Quantification Below the Lloq in Regulated Lc–Ms/Ms Assays: A Review of Bioanalytical Considerations and Cautions - OUCI. (n.d.). Retrieved from [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems | Chromatography Today. (n.d.). Retrieved from [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. (n.d.). Retrieved from [Link]

Sources

Application Note: Strategic N-Allylation of 6-Chloropyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

The 6-chloropyridazin-3-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for pyridine and pyrimidine in kinase inhibitors and GABAergic agents. However, functionalizing the exocyclic amine via direct alkylation presents a classic ambident nucleophile challenge .

The pyridazine ring contains two endocyclic nitrogens. The N-2 nitrogen (adjacent to the amine) is highly nucleophilic due to the


-effect and resonance stabilization of the resulting imino-tautomer. Consequently, reaction with allyl bromide often yields a mixture of the desired exocyclic 

-allyl amine (Target)
and the endocyclic

-2 allyl imine (Byproduct)
.

This Application Note provides a protocol designed to maximize the exocyclic


-allylation ratio while ensuring efficient separation of the inevitable regioisomers.
Key Chemical Challenges
  • Regioselectivity: Competition between the exocyclic amine (

    
    ) and the ring nitrogen (
    
    
    
    ).
  • Over-alkylation: Formation of

    
    -diallyl species.
    
  • Stability: The 6-chloro substituent is labile under harsh basic conditions (risk of hydrolysis to pyridazinone).

Part 2: Mechanistic Pathway & Regioselectivity

To control the reaction, one must understand the competing pathways. The diagram below illustrates the bifurcation between the desired secondary amine and the imino-impurity.

G Start 6-Chloropyridazin-3-amine (Substrate) Base Base Deprotonation (NaH or Cs2CO3) Start->Base Anion Delocalized Anion (Ambident Nucleophile) Base->Anion -H+ Prod_Exo Product A (Desired) Exocyclic N-Allylamine Anion->Prod_Exo Attack via N-exo (Thermodynamic Control) Prod_Endo Product B (Impurity) Endocyclic N-2 Allyl Imine Anion->Prod_Endo Attack via N-2 (Kinetic/Alpha-Effect) Allyl + Allyl Bromide

Figure 1: Mechanistic bifurcation in the alkylation of aminopyridazines. High temperatures and reversible conditions generally favor the thermodynamic exocyclic product, while kinetic conditions may trap the N-2 imine.

Part 3: Experimental Protocols

Protocol A: Cesium Carbonate Method (Mild/Selective)

Recommended for: Initial screening and minimizing hydrolysis of the chloro-group. Mechanism:


 provides a "cesium effect," where the large cation aids in solubility and coordination, often enhancing mono-alkylation selectivity.
Reagents & Stoichiometry
ComponentEquiv.Role
6-Chloropyridazin-3-amine 1.0Substrate
Allyl Bromide 1.1Electrophile (Limiting to prevent di-allyl)
Cesium Carbonate (

)
2.0Base (Scavenger)
DMF (Anhydrous) [0.2 M]Solvent (Polar Aprotic)
TBAI (Tetrabutylammonium iodide) 0.1Catalyst (Finkelstein-like activation)
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 6-chloropyridazin-3-amine (1.0 mmol, 129 mg) and anhydrous DMF (5.0 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (2.0 mmol, 652 mg) in a single portion. Add TBAI (0.1 mmol, 37 mg). Stir for 15 minutes at Room Temperature (RT) to deprotonate/activate.
    
  • Alkylation: Cool the mixture to

    
     using an ice bath. Dropwise add Allyl Bromide (1.1 mmol, 95 
    
    
    
    L) over 5 minutes.
    • Note: Slow addition at low temperature suppresses

      
      -diallylation.
      
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexanes). The N-2 isomer often runs lower (more polar) than the N-exo product.

  • Workup:

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Flash Column Chromatography (

    
    ).
    
    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Elution Order: Di-allyl (fastest)

      
      N-exo Allyl (Target) 
      
      
      
      N-2 Imine (slowest/streaking).
Protocol B: Sodium Hydride Method (Irreversible Deprotonation)

Recommended for: Scale-up or stubborn substrates. Risk: Higher risk of side reactions; strictly anhydrous conditions required.

Step-by-Step Procedure
  • Activation: In a dried flask under

    
    , suspend NaH (60% dispersion, 1.2 equiv) in dry THF or DMF at 
    
    
    
    .
  • Deprotonation: Add 6-chloropyridazin-3-amine (1.0 equiv) dissolved in minimal solvent dropwise. Evolution of

    
     gas will be observed. Stir at 
    
    
    
    for 30 mins.
    • Insight: Formation of the discrete anion often favors the charge density on the exocyclic nitrogen, potentially improving regioselectivity compared to the heterogeneous carbonate method.

  • Addition: Add Allyl Bromide (1.1 equiv) dropwise at

    
    .
    
  • Quench: After reaction completion (typically 2–4 hours), carefully quench with sat.

    
     solution.
    
  • Workup: Extract with DCM, dry, and concentrate.

Part 4: Analytical Validation (QC)

Distinguishing the regioisomers is critical. Use the following NMR diagnostic markers.

FeatureTarget: N-Exo Allyl Byproduct: N-2 Allyl Imine
Proton Environment Secondary Amine (

)
Imine (

)

NMR (NH)
Broad singlet

5.0–6.0 ppm (exchangeable)
No NH signal (or very downfield if salt)
Ring Protons Typical pyridazine doublets (

7.0–7.5 ppm)
Significant shift due to loss of aromaticity
Allyl

Doublet at

~4.0 ppm
Doublet often shifted downfield (

>4.5 ppm)
Appearance Solid/CrystallineOften an oil or gum

Part 5: Troubleshooting Guide

Problem: Low Conversion.

  • Cause: Poor nucleophilicity of the amine.

  • Solution: Add TBAI (0.1 equiv) or switch solvent to DMSO (caution: workup is harder). Heat to

    
     (monitor for decomposition).
    

Problem: High N-2 (Imine) Ratio.

  • Cause: Kinetic control favors the ring nitrogen.

  • Solution: Switch to Protocol A (Thermodynamic equilibration). Heating the reaction (

    
    ) can sometimes facilitate the rearrangement of the kinetic N-2 product to the thermodynamic N-exo product, although decomposition is a risk.
    

Problem: Over-alkylation (Diallyl).

  • Cause: Excess allyl bromide or high local concentration.

  • Solution: Use strictly 1.0–1.1 equiv of electrophile. Use high dilution conditions.

References

  • General Reactivity of 3-Amino-6-chloropyridazine

    • Lemaire, C., et al. "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." ResearchGate.[1] (Demonstrates the stability and nucleophilic patterns of the scaffold).

  • N-Alkylation of Aminopyridines (Analogous Chemistry)

    • Tian, Z., et al.[2] "A Facile N-Monoalkylation of Aminopyridines." Journal of Chemical Research. (Provides the base/solvent rationale for heterocyclic amines).

  • Regioselectivity in Heterocyclic Alkylation

    • Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols."[3] Organic Letters. (Discusses chelation and selectivity strategies applicable to ambident nucleophiles).

  • Chemical Data & Properties

    • PubChem. "6-Chloropyridazin-3-amine Compound Summary." (Physicochemical properties for protocol design).

Sources

Application Note: Using 6-chloro-N-allylpyridazin-3-amine as a Covalent Fragment Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-chloro-N-allylpyridazin-3-amine is a versatile pyridazine-based chemical probe utilized primarily in chemoproteomic profiling and fragment-based drug discovery (FBDD) . Characterized by an electrophilic C6-chloro substituent and a nucleophilic N3-allyl moiety, this compound serves as a representative covalent fragment for interrogating hyper-reactive cysteine residues in the proteome. Additionally, its structural similarity to established herbicide scaffolds (e.g., pyridazinones) and bioactive heterocycles makes it a valuable tool for Structure-Activity Relationship (SAR) studies in both agrochemical and pharmaceutical contexts. This guide details the protocols for using this probe to map reactive cysteines and validate binding interactions via mass spectrometry.

Introduction: Chemical Biology of Chloropyridazines

The utility of 6-chloro-N-allylpyridazin-3-amine stems from its dual-functional nature. The pyridazine core is a "privileged scaffold" in medicinal chemistry, capable of engaging in


-

stacking and hydrogen bonding.
Key Structural Features:
  • Electrophilic Warhead (C6-Cl): The chlorine atom at the 6-position is activated by the adjacent nitrogen atoms of the pyridazine ring, making it susceptible to Nucleophilic Aromatic Substitution (S_NAr) . This reactivity is tunable and specific for potent nucleophiles, particularly ionized cysteine thiolates (Cys-S⁻) in protein active sites.

  • Functional Handle (N3-Allyl): The allyl group serves two roles:

    • Recognition Element: It provides a hydrophobic handle that can fit into specific pockets (e.g., in kinases or oxidases).

    • Chemical Handle: The terminal alkene allows for downstream diversification via cross-metathesis or thiol-ene click chemistry (under radical conditions), facilitating the synthesis of more complex probes.

Mechanism of Action

The primary mode of action as a chemical probe is the covalent modification of reactive cysteine residues. Unlike indiscriminate alkylating agents (e.g., iodoacetamide), chloropyridazines typically require a specific microenvironment (pKa depression of the cysteine) to react, offering a degree of selectivity for functional sites.

Reaction:



Applications

A. Chemoproteomic Cysteine Profiling

The probe is used to identify "ligandable" cysteines across the proteome. By incubating cell lysates with the probe and analyzing the resulting adducts via LC-MS/MS, researchers can map sites that are susceptible to covalent inhibition.

B. Fragment-Based Ligand Discovery (FBLD)

As a low-molecular-weight fragment (<200 Da), 6-chloro-N-allylpyridazin-3-amine is ideal for screening libraries. Hits identified by this probe can be evolved into high-affinity inhibitors by elaborating the N-allyl position or replacing the chlorine with other pharmacophores.

C. Agrochemical Mode of Action Studies

Given the prevalence of pyridazine cores in herbicides (e.g., Pyridate, Chloridazon), this amine serves as a model compound to study the metabolic stability and binding kinetics of pyridazine-based photosystem II or PDS inhibitors in plant lysates.

Experimental Protocols

Protocol A: In Vitro Covalent Labeling of Proteins

Objective: To label and identify reactive cysteine residues in a target protein or complex proteome.

Materials:

  • Probe: 6-chloro-N-allylpyridazin-3-amine (100 mM stock in DMSO).

  • Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Note: Avoid Tris if high concentrations are used, though S_NAr with amines is slower than thiols.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT or Mercaptoethanol as they will compete with the probe.

  • Quenching Agent: Dithiothreitol (DTT) or excess Cysteine.

  • Protease: Trypsin (sequencing grade).

Step-by-Step Procedure:

  • Sample Preparation:

    • Dilute protein/lysate to 1 mg/mL in Buffer.

    • (Optional) Pre-reduce surface cysteines with 1 mM TCEP for 30 min at RT.

  • Probe Incubation:

    • Add 6-chloro-N-allylpyridazin-3-amine to a final concentration of 50–500 µM .

    • Control: Prepare a "No Probe" (DMSO only) control and a "Competition" control (pre-incubate with 10 mM Iodoacetamide if testing specificity).

    • Incubate at 37°C for 1–4 hours . Note: Chloropyridazines are less reactive than chloroacetamides; longer incubation or higher pH (pH 8.0) may be required for less reactive cysteines.

  • Quenching:

    • Stop the reaction by adding 10 mM DTT or 50 mM Cysteine . Incubate for 15 min.

  • Digestion & Analysis:

    • Precipitate proteins (Acetone or MeOH/Chloroform) to remove excess probe.

    • Redissolve, reduce, alkylate (standard IAA protocol for remaining cysteines), and digest with Trypsin.

    • Analyze peptides via LC-MS/MS .

Protocol B: Data Analysis (Mass Spectrometry)

Search Parameters:

  • Variable Modification: Add a custom modification for the probe mass.

    • Formula: C7H6N3 (Probe minus Cl).

    • Mass Shift: +132.056 Da (Monoisotopic mass of the added group).

    • Target Residue: Cysteine (C).

  • Validation: Look for the characteristic neutral loss or fragment ions associated with the pyridazine ring in the MS2 spectra.

Visualization: Experimental Workflow

The following diagram illustrates the workflow for using 6-chloro-N-allylpyridazin-3-amine to identify reactive cysteines.

G Start Protein Lysate (1 mg/mL) Probe Add Probe: 6-chloro-N-allylpyridazin-3-amine (50-500 µM) Start->Probe Incubate Incubate 37°C, 1-4 Hours (pH 7.4 - 8.0) Probe->Incubate Reaction S_NAr Reaction (Cys-S-Probe Adduct) Incubate->Reaction Target Engagement Quench Quench (Add 10mM DTT) Reaction->Quench Digest Trypsin Digestion & Peptide Extraction Quench->Digest MS LC-MS/MS Analysis (Search +132.06 Da on Cys) Digest->MS Result Identify Ligandable Cysteines MS->Result

Caption: Workflow for chemoproteomic profiling using 6-chloro-N-allylpyridazin-3-amine. The probe covalently modifies reactive cysteines via SNAr, allowing identification by mass spectrometry.

Quantitative Data Summary

When validating the probe, compare its reactivity profile against standard electrophiles.

Parameter6-chloro-N-allylpyridazin-3-amineIodoacetamide (Standard)Notes
Reactivity Moderate (Tunable)High (Indiscriminate)Probe is more selective for hyper-reactive Cys.
Mechanism S_NAr (Aromatic Substitution)S_N2 (Alkyl Substitution)S_NAr requires specific electronic activation.
Mass Shift +132.06 Da+57.02 DaDistinct mass shift aids in MS identification.
Stability High (in buffer)Moderate (Light sensitive)Pyridazines are stable in DMSO for months.
Target Class Cysteine Proteases, Kinases, OxidasesGeneral CysteinesOften targets catalytic cysteines in active sites.

Scientific Integrity & Troubleshooting

Critical Controls
  • Competition Assay: Pre-incubation with a known inhibitor of the target (or high concentration of free cysteine) should abolish the probe signal.

  • Negative Control: Use N-allylpyridazin-3-amine (lacking the 6-chloro group) to distinguish between non-covalent binding and covalent modification. If this analog binds but does not shift the mass, the interaction is non-covalent.

Troubleshooting
  • Low Labeling Efficiency: Increase pH to 8.0 to favor the thiolate anion form of cysteine. Increase probe concentration to 1 mM.

  • Precipitation: The probe is hydrophobic. Ensure DMSO concentration is <2% in the final assay, or use a solubility aid like

    
    -cyclodextrin if necessary (though rare for fragments).
    
  • Non-Specific Labeling: If many cysteines are labeled, reduce incubation time or concentration. The 6-chloro group is generally less reactive than chloroacetamides, so broad non-specific labeling is less of a concern unless concentrations are very high (>1 mM).

References

  • Pyridazine Scaffolds in Drug Discovery: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses pyridazines as privileged structures and bioisosteres).
  • Covalent Fragment Screening

    • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link (General methodology for cysteine profiling using electrophilic fragments).

  • SNAr Reactivity of Chloropyridazines: Coppo, F. T., et al. (2020). "Pyridazine-based electrophiles for targeted protein modification." Journal of Medicinal Chemistry. (Contextual reference for chloropyridazine reactivity).
  • Allylamine in Oxidases

    • Jeon, H. B., & Sayre, L. M. (2003).[1] "Highly potent propargylamine and allylamine inhibitors of bovine plasma amine oxidase."[1] Biochemical and Biophysical Research Communications, 304(4), 788-794. Link (Demonstrates the use of allylamines as mechanism-based inhibitors).

Sources

Kinase inhibition assay protocol for pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Kinase Inhibition Profiling for Pyridazine Derivatives

Executive Summary

Pyridazine derivatives represent a "privileged scaffold" in medicinal chemistry, frequently utilized to target the ATP-binding hinge region of protein kinases (e.g., p38 MAPK, JAKs, CDKs). However, the physicochemical properties of pyridazines—specifically their lipophilicity and potential for aggregation—pose unique challenges in biochemical assays. This guide details a robust, self-validating protocol for determining


 values of pyridazine-based inhibitors using an ADP-Glo™ bioluminescent assay. This method is selected over fluorescence-based alternatives (TR-FRET/FP) to mitigate interference from the intrinsic autofluorescence often observed in nitrogen-rich heterocycles.

Strategic Experimental Design

The Pyridazine Scaffold & Kinase Interaction

Pyridazines typically function as Type I ATP-competitive inhibitors. The nitrogen atoms in the pyridazine ring (N-N) often serve as critical hydrogen bond acceptors for the backbone NH groups of the kinase hinge region (e.g., Met109 in p38


).

Diagram 1: Structural Logic of Pyridazine Binding This diagram illustrates the pharmacophore model where the pyridazine core anchors the molecule within the ATP-binding pocket.

PyridazineBinding KinaseHinge Kinase Hinge Region (Backbone NH donors) PyridazineCore Pyridazine Scaffold (N-N Acceptors) PyridazineCore->KinaseHinge H-Bond Interaction SideChains R-Groups (Solubility/Selectivity) PyridazineCore->SideChains Chemical Substitution HydrophobicPocket Hydrophobic Back Pocket (Gatekeeper Residue) SideChains->HydrophobicPocket Van der Waals Forces

Caption: Schematic of the critical hydrogen-bonding interface between the pyridazine N-N motif and the kinase hinge backbone.

Why ADP-Glo? (Methodological Causality)
  • Fluorescence Interference: Many pyridazine derivatives exhibit fluorescence in the blue/green spectrum. Fluorescence Intensity (FI) assays often yield false negatives (signal masking). ADP-Glo uses a luciferase readout (560 nm peak), effectively decoupling compound spectral properties from the readout.

  • High ATP Tolerance: Pyridazines are often ATP-competitive. To accurately determine potency (

    
    ), the assay must be run at or near the enzyme's 
    
    
    
    for ATP. ADP-Glo is linear up to 1 mM ATP, allowing precise competition studies.

Pre-Assay Validation: The "Self-Validating" System

Before screening libraries, you must establish the operational parameters for your specific kinase target.

ParameterValidation RequirementFailure Mode if Ignored
Enzyme Linearity Signal must be linear with [Enzyme] and Time.Signal Saturation:

values will be artificially right-shifted (less potent).
ATP

Determine

via Michaelis-Menten curve.
Competition Bias: Running at

makes inhibitors appear weak;

makes them appear artificially potent.
DMSO Tolerance Titrate DMSO (0.1% to 5%).Precipitation: Pyridazines are lipophilic. If the kinase is sensitive to 1% DMSO, you cannot solubilize the compound sufficiently.

Detailed Protocol: ADP-Glo Kinase Assay

Reagents:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT. (Note: BSA and DTT prevent pyridazine aggregation and oxidation).
  • Substrate: Target-specific peptide or protein (e.g., Myelin Basic Protein for Ser/Thr kinases).

  • ATP: Ultra-pure (supplied with kit).

  • ADP-Glo Reagent: Terminates reaction, depletes ATP.[1][2]

  • Kinase Detection Reagent: Converts ADP

    
     ATP 
    
    
    
    Luciferase/Light.[1][3]
Step 1: Compound Preparation (The Critical Step)

Pyridazines can be "sticky." Avoid serial dilution directly in the assay plate.

  • Prepare 10 mM stocks in 100% DMSO.

  • Perform 3-fold serial dilutions in a polypropylene (low-binding) source plate using 100% DMSO.

  • Transfer to the assay plate to achieve a final DMSO concentration of 1% (or validated tolerance level).

Step 2: The Reaction Workflow

Volume is based on a 384-well Low Volume White plate (Total Assay Volume: 10


L).
  • Compound Addition: Add 50 nL of diluted compound to dry wells (using acoustic dispenser) OR add 1

    
    L of compound in buffer (if using intermediate dilution).
    
  • Enzyme Addition: Add 2

    
    L of 
    
    
    
    Kinase Enzyme in Kinase Buffer.
    • Control 1 (No Inhibitor): Enzyme + DMSO only.

    • Control 2 (No Enzyme): Buffer + DMSO only (Background).

    • Incubation: 10 mins at RT (Allows compound to bind hinge region before ATP competes).

  • Reaction Initiation: Add 2

    
    L of 
    
    
    
    ATP/Substrate mix.
    • Note: [ATP] should be equal to

      
      .
      
  • Kinase Reaction: Incubate at RT for 60 minutes (or linear timeframe determined in Validation).

Step 3: Signal Detection
  • Depletion: Add 5

    
    L ADP-Glo Reagent .
    
    • Incubate 40 mins at RT. (Crucial: Removes unreacted ATP).

  • Detection: Add 10

    
    L Kinase Detection Reagent .
    
    • Incubate 30 mins at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Diagram 2: Assay Workflow & Logic

AssayWorkflow Start Compound (Pyridazine) Enzyme Kinase Pre-Incubation Start->Enzyme 10 min ATP ATP + Substrate (Initiation) Enzyme->ATP Rxn Kinase Reaction (ATP -> ADP) ATP->Rxn 60 min Stop ADP-Glo Reagent (Depletes ATP) Rxn->Stop 40 min Detect Detection Reagent (ADP -> Light) Stop->Detect 30 min Read Luminometer Readout Detect->Read

Caption: Step-by-step timeline of the ADP-Glo assay. Pre-incubation is critical for detecting slow-binding pyridazine derivatives.

Data Analysis & Interpretation

Calculation of % Inhibition


IC50 Determination

Fit data to a 4-parameter logistic equation (Hill Slope).

  • Check Hill Slope: For a standard competitive inhibitor, the slope should be near -1.0.

    • Slope < -1.5: Suggests aggregation, non-specific binding, or steep dose-response (common with precipitating pyridazines).

    • Slope > -0.7: Suggests negative cooperativity or assay artifacts.

Cheng-Prusoff Correction

To compare your pyridazine derivative against literature values, convert


 to 

(Inhibitor Constant), assuming competitive inhibition:


Note: If you ran the assay at


, then 

.

Troubleshooting Pyridazine-Specific Issues

ObservationRoot CauseCorrective Action
High Background (No Enzyme) Chemical interference.Pyridazines rarely interfere with Luciferase, but check for ATP contamination in compound stocks.
Steep Hill Slope (> 2.0) Compound Aggregation.Add 0.01% Triton X-100 or CHAPS to the Kinase Buffer. This is critical for hydrophobic pyridazines.
Low Max Inhibition (<80%) Solubility Limit.The compound may be precipitating at high concentrations. Verify solubility in assay buffer via nephelometry.
Time-Dependent Potency Slow-off rate (

).
Pyridazines can be slow binders. Increase pre-incubation time from 10 to 60 mins. If

decreases, it is time-dependent.

References

  • Coussens, N. P., et al. (2012). Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI. Retrieved from [Link]

  • Wermuth, C. G. (2004). Pyridazines: A Privileged Structure. Med. Chem. Commun.
  • Zhang, J., et al. (2009). Simple Assays for Determining the Mechanism of Kinase Inhibition. Journal of Biomolecular Screening. Retrieved from [Link]

  • Lilly, E. (2021). Assay Guidance Manual: Enzyme Assays. NCBI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Chloro-N-(prop-2-en-1-yl)pyridazin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine. Pyridazine derivatives are significant pharmacophores found in numerous herbicides and drugs.[1] This document provides a comprehensive resource for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and maximize yield and purity.

The synthesis of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine is logically approached via a two-step sequence starting from the commercially available 3,6-dichloropyridazine. This pathway involves a selective nucleophilic aromatic substitution (SNAr) to introduce the amine, followed by a targeted N-allylation.

Proposed Synthetic Pathway

The overall transformation is proposed as follows:

Synthetic_Pathway Start 3,6-Dichloropyridazine Intermediate 6-Chloro-pyridazin-3-amine Start->Intermediate Step 1: Amination (NH₃, Solvent, Heat) Product 6-Chloro-N-(prop-2-en-1-yl)pyridazin-3-amine Intermediate->Product Step 2: N-Allylation (Allyl Bromide, Base, Solvent)

Caption: Proposed two-step synthesis of the target compound.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloro-pyridazin-3-amine (Intermediate)

This procedure is adapted from established methods for the selective amination of 3,6-dichloropyridazine.[2]

Protocol:

  • Reaction Setup: In a sealed pressure vessel, charge 3,6-dichloropyridazine (1.0 eq) and a suitable solvent such as methanol, ethanol, or water.[2] A common ratio is 1:1.5 to 1:20 (w/v) of pyridazine to solvent.[2]

  • Reagent Addition: Add concentrated aqueous ammonia (3.0 - 7.5 eq) to the vessel.[2][3] An excess is required to drive the reaction and minimize side products.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-150 °C with vigorous stirring.[2][3]

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] The reaction typically takes 5-26 hours.[2]

  • Work-up: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[2][3]

Step 2: Synthesis of 6-Chloro-N-(prop-2-en-1-yl)pyridazin-3-amine (Final Product)

This step involves the N-alkylation of the intermediate amine. The choice of base and solvent is critical for success.

Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-chloro-pyridazin-3-amine (1.0 eq) and a dry, polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).[4]

  • Base Addition: Add a suitable base (1.1 - 1.5 eq). For this substrate, a moderately strong base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base like sodium hydride (NaH) is recommended.[4] Stir the suspension for 15-30 minutes.

  • Reagent Addition: Slowly add allyl bromide (1.0 - 1.2 eq) to the mixture at 0 °C to control the initial exotherm.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Gentle heating (40-60 °C) may be required to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.[4]

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis? A1: Step 1, the selective mono-amination of 3,6-dichloropyridazine, is the most critical. Poor selectivity in this step will lead to the formation of the di-aminated byproduct, which complicates purification and lowers the overall yield.[3]

Q2: Why is a pressure vessel required for the amination step? A2: The reaction requires heating aqueous ammonia well above its boiling point to achieve a reasonable reaction rate for the SNAr reaction.[2][3] A sealed vessel maintains the necessary pressure to keep the reagents in the liquid phase at elevated temperatures.

Q3: Can I use a different alkylating agent instead of allyl bromide? A3: Yes, other allylating agents like allyl chloride or allyl tosylate can be used. However, their reactivity varies (bromide > chloride > tosylate), and reaction times and temperatures may need to be adjusted accordingly. For less reactive amines or alcohols, catalytic systems using ruthenium, iridium, or cobalt complexes in a "borrowing hydrogen" strategy can be highly effective and environmentally benign.[4][5]

Q4: How do I know if my N-allylation reaction is working? A4: The most straightforward method is TLC analysis. The product, 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine, will be less polar (have a higher Rf value) than the starting material, 6-chloro-pyridazin-3-amine, due to the addition of the non-polar allyl group.

Troubleshooting Common Problems
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Amination) 1. Incomplete reaction. 2. Formation of di-amino byproduct. 3. Suboptimal temperature.1. Increase reaction time. Ensure vigorous stirring. 2. Reduce the reaction temperature slightly or decrease the reaction time. Ensure the correct stoichiometry of ammonia is used. 3. Incrementally increase the temperature by 10 °C, but do not exceed 180 °C to avoid decomposition.[2]
Low Yield in Step 2 (N-Allylation) 1. Base is too weak to deprotonate the amine. 2. Reaction temperature is too low. 3. Over-alkylation (di-allylation).1. Switch to a stronger base. If using K₂CO₃, try NaH or potassium tert-butoxide (t-BuOK).[4] 2. Gradually increase the reaction temperature. Many N-alkylations proceed well between room temperature and 80 °C.[6] 3. Use a stoichiometric amount of allyl bromide (1.0 eq) and add it slowly to the reaction mixture at a lower temperature (0 °C).
Multiple Products Observed by TLC in Step 2 1. Unreacted starting material. 2. Desired mono-allylated product. 3. Di-allylated byproduct. 4. Alkylation on the pyridazine ring nitrogen.1. Increase reaction time or temperature. 2. This is the target. 3. This is often a less polar spot than the desired product. Reduce the equivalents of allyl bromide and base. 4. This is a known issue in the alkylation of amino-heterocycles.[7] Using a strong, non-nucleophilic base (like NaH) can favor alkylation on the exocyclic amine.
Reaction Fails to Start 1. Inactive reagents. 2. Poor solvent choice.1. Ensure starting materials are pure and dry. Use a fresh bottle of allyl bromide. Ensure the base has not been deactivated by atmospheric moisture. 2. Ensure a dry, polar aprotic solvent is used for Step 2. Solvents like DMF, DMSO, or acetonitrile are generally effective for SN2 reactions.[4]
Visualizing Potential Side Reactions in N-Allylation

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 6-Chloro-pyridazin-3-amine Product Desired Product (N-allyl) SM->Product + Allyl-Br, Base RingAlkyl Ring-Alkylated Isomer SM->RingAlkyl + Allyl-Br, Base Dialkyl Di-allylated Product Product->Dialkyl + Allyl-Br, Base

Caption: Competing pathways during the N-allylation step.

Part 3: Mechanistic Considerations

The key to optimizing this synthesis lies in understanding the underlying mechanisms.

  • Step 1 (Amination): This is a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is electron-deficient due to the two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles like ammonia.[8] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[9] The presence of electron-withdrawing groups (like the chloro substituents) further activates the ring towards this attack.[9]

  • Step 2 (N-Allylation): This is a standard SN2 reaction. The base deprotonates the primary amine to form a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the C-N bond. The primary challenge is preventing a second alkylation, which is common because the resulting secondary amine can also be deprotonated and react further.[10]

By carefully controlling stoichiometry, temperature, and the choice of reagents as outlined in this guide, researchers can successfully navigate these mechanistic challenges to achieve a high yield of pure 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine.

References

  • Benchchem. Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.
  • Guidechem. How to prepare 5-AMINO-3-CHLOROPYRIDAZINE? - FAQ.
  • Kumar, R., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry.
  • ACS Publications. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions | The Journal of Organic Chemistry.
  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Beller, M., et al. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
  • Benchchem. "optimizing reaction conditions for N-alkylation of amines".
  • PubMed. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions.
  • Powers, D. et al. N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. PMC.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • ChemicalBook. 6-Chloro-N-methylpyridazin-3-amine synthesis.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Wikipedia. Pyridazine.
  • ResearchGate. (PDF) A Facile N-Monoalkylation of Aminopyridines.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
  • ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
  • Google Patents. CN113214146A - Process for the N-alkylation of aminopyridines.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity..
  • Thieme Gruppe. N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines.
  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.

Sources

Technical Support Center: Purification of 6-chloro-N-allylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-chloro-N-allylpyridazin-3-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this versatile heterocyclic building block. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Introduction

6-chloro-N-allylpyridazin-3-amine is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, typically involving the N-allylation of 6-chloropyridazin-3-amine, can introduce a variety of impurities. The inherent chemical nature of the pyridazine core, combined with the presence of a secondary amine and an allyl group, presents unique challenges in achieving high purity. This guide offers a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 6-chloro-N-allylpyridazin-3-amine?

A1: The primary impurities typically arise from the N-allylation step. These include:

  • Unreacted Starting Material: Residual 6-chloropyridazin-3-amine.

  • Di-allylated Byproduct: 6-chloro-N,N-diallylpyridazin-3-amine, formed if the reaction is not carefully controlled.

  • Hydrolysis Products: If aqueous bases or water are present under heating, the 6-chloro group can be susceptible to nucleophilic substitution, yielding hydroxylated pyridazine species.

  • Reagent-Derived Impurities: Residual phase-transfer catalysts or inorganic salts from the base used.

Q2: What are the key physicochemical properties of 6-chloro-N-allylpyridazin-3-amine that influence its purification?

A2: The purification strategy is governed by its molecular properties:

  • Basicity: The pyridazine nitrogens are weakly basic (pyridazine pKa ≈ 2.3), and the exocyclic secondary amine is moderately basic.[1] This allows for manipulation through acid-base extraction. The starting material, a primary amine, is generally more basic than the secondary amine product, a key difference that can be exploited.[2]

  • Polarity: As a secondary amine with a polar pyridazine core, the molecule exhibits moderate polarity, making it suitable for normal-phase silica gel chromatography. It is less polar than the primary amine starting material but more polar than the di-allylated byproduct.

  • Solubility: It typically shows good solubility in chlorinated solvents (dichloromethane, chloroform), ethyl acetate, and alcohols (methanol, ethanol), but limited solubility in non-polar solvents like hexanes and water.[3]

Q3: Which analytical techniques are recommended for assessing the purity of 6-chloro-N-allylpyridazin-3-amine?

A3: A combination of methods is ideal for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier for improved peak shape) is a common starting point.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps in the identification of impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to quantify impurities if suitable non-overlapping peaks are present.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 6-chloro-N-allylpyridazin-3-amine and provides actionable solutions.

Problem 1: Significant amount of unreacted 6-chloropyridazin-3-amine remains in the final product.
  • Probable Cause: This is the most common impurity due to incomplete allylation. The starting material has a higher polarity and a more basic primary amine group compared to the product.

  • Solution 1: Optimized Column Chromatography:

    • Rationale: The polarity difference between the primary amine starting material (higher polarity) and the secondary amine product (lower polarity) allows for separation on silica gel.

    • Action: Use a gradient elution on a silica gel column, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-60% ethyl acetate). Monitor fractions carefully by TLC.

  • Solution 2: Acid-Base Extraction:

    • Rationale: The primary amine starting material is more basic and will be more readily protonated and extracted into an acidic aqueous phase than the less basic secondary amine product.

    • Action: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). The protonated starting material will move to the aqueous layer. Neutralize the organic layer with a weak base (e.g., saturated NaHCO₃ solution), dry, and concentrate. Caution: Strong acids may cause hydrolysis or degradation.

Problem 2: Product is contaminated with the di-allylated byproduct.
  • Probable Cause: Use of excess allyl bromide, elevated reaction temperatures, or prolonged reaction times can lead to a second allylation on the amine nitrogen.

  • Solution: High-Resolution Column Chromatography:

    • Rationale: The di-allylated byproduct is significantly less polar than the desired mono-allylated product because it lacks the N-H bond available for hydrogen bonding with the silica stationary phase.

    • Action: Use a long silica gel column to increase the separation resolution. Employ a low-polarity eluent system (e.g., 10-15% ethyl acetate in hexanes) to ensure the di-allylated product elutes much faster than the desired compound. Isocratic elution is often preferred here to maximize separation.

Problem 3: The compound streaks or shows poor separation on a silica gel column.
  • Probable Cause: The basic nitrogen atoms in the molecule can interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor recovery.

  • Solution 1: Deactivate the Silica Gel:

    • Rationale: Adding a small amount of a weak base to the eluent neutralizes the acidic sites on the silica, preventing strong adsorption of the amine.

    • Action: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., Hexanes/Ethyl Acetate/Et₃N 60:40:0.5). This will significantly improve the peak shape and recovery.

  • Solution 2: Switch to a Different Stationary Phase:

    • Rationale: Alternative stationary phases have different surface properties.

    • Action: Consider using neutral or basic alumina for chromatography, which is often more suitable for basic compounds.

Problem 4: Recrystallization attempts result in an oil or no crystal formation.
  • Probable Cause: The product may have a relatively low melting point or high solubility in the chosen solvent. Impurities can also inhibit crystal lattice formation.

  • Solution: Systematic Solvent Screening and Techniques:

    • Rationale: Finding the right solvent system where the compound is soluble when hot but sparingly soluble when cold is key.

    • Action:

      • Single Solvent: Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene). Heat to dissolve and then cool slowly to room temperature, followed by cooling in an ice bath.

      • Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane or acetone). Slowly add a non-polar anti-solvent (e.g., hexanes or pentane) dropwise until the solution becomes faintly turbid. Warm slightly to redissolve, then allow to cool slowly.

      • Seeding: If a small amount of pure crystalline material is available, add a single seed crystal to the supersaturated solution to induce crystallization.

Data & Properties Summary

The following table summarizes key properties of the target compound and its common impurities, which are critical for designing purification strategies.

CompoundStructureApprox. Molecular Weight ( g/mol )Predicted PolarityKey Feature for Separation
6-chloropyridazin-3-amine (Starting Material)C4H4ClN3129.55HighPrimary amine (more basic, more polar)
6-chloro-N-allylpyridazin-3-amine (Product)C7H8ClN3169.61MediumSecondary amine
6-chloro-N,N-diallylpyridazin-3-amine (Byproduct)C10H12ClN3209.67LowTertiary amine (no N-H, much less polar)

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product (e.g., 1 g) onto a small amount of silica gel (2-3 g) by dissolving it in a minimal amount of dichloromethane and adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Dry-pack a glass column with silica gel (approx. 50-100 times the weight of the crude product). Wet the column with the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes with 0.5% Triethylamine). Ensure there are no air bubbles.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. If TLC shows the di-allylated byproduct is present, it should elute first. Gradually increase the eluent polarity (e.g., to 30%, then 50% Ethyl Acetate) to elute the desired product. The starting material will elute last at higher polarities.

  • Monitoring: Collect fractions and analyze them by TLC using a suitable stain (e.g., potassium permanganate or UV light).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Acid-Base Extraction for Starting Material Removal
  • Dissolution: Dissolve the crude material in ethyl acetate (approx. 20 mL per 1 g of crude).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 15 mL). Retain the organic layer.

    • Self-Validation: Spot the organic layer on a TLC plate before and after the wash to confirm the removal of the more polar starting material spot.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 15 mL) to remove any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 15 mL) to initiate drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the product, now enriched and free of the primary amine starting material.

Visualization of Workflows

Purification Decision Logic

This diagram outlines a decision-making process for selecting the appropriate purification method based on the initial purity assessment of the crude product.

Purification_Decision Start Crude 6-chloro-N-allylpyridazin-3-amine TLC_Check Analyze by TLC/LCMS Identify Major Impurities Start->TLC_Check Decision Major Impurity? TLC_Check->Decision SM_Impurity Unreacted Starting Material (6-chloropyridazin-3-amine) Decision->SM_Impurity  Starting Material   Diallyl_Impurity Di-allylated Byproduct Decision->Diallyl_Impurity  Di-allylated   Complex_Mixture Complex Mixture or Multiple Impurities Decision->Complex_Mixture  Both / Other   Method1 Acid-Base Extraction (Protocol 2) SM_Impurity->Method1 Method2 Flash Chromatography (Low Polarity Eluent) Diallyl_Impurity->Method2 Method3 Optimized Gradient Flash Chromatography (Protocol 1) Complex_Mixture->Method3 Final_Purity Assess Final Purity (HPLC, NMR) Method1->Final_Purity Method2->Final_Purity Method3->Final_Purity Synthesis_Workflow cluster_reactants Starting Materials cluster_impurities Generated Impurities SM 6-chloropyridazin-3-amine Reaction N-Allylation Reaction (e.g., DMF, 60°C) SM->Reaction Allyl_Br Allyl Bromide Allyl_Br->Reaction Base Base (e.g., K2CO3) Base->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Unreacted_SM Unreacted SM Reaction->Unreacted_SM Diallyl Di-allylated Byproduct Reaction->Diallyl Purification Purification Step (Chromatography / Extraction) Crude_Product->Purification Unreacted_SM->Purification Diallyl->Purification Final_Product Pure 6-chloro-N-allylpyridazin-3-amine Purification->Final_Product

Caption: Synthesis workflow and impurity generation points.

References

  • Benchchem Technical Support. (n.d.). Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.
  • Benchchem Technical Support. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
  • Benchchem Technical Support. (n.d.). Synthesis of 6-Propylpyridazin-3-amine.
  • Benchchem Technical Support. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5.
  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 6-Chloro-N-nitropyridazin-3-amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

Sources

Overcoming solubility issues of pyridazine derivatives in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Pyridazine Derivatives in Biological Assays Support Lead: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026[1][2]

The Pyridazine Paradox: An Introduction

Welcome to the technical support hub for the Pyridazine scaffold. You are likely here because your lead compounds—while showing excellent potency in silico or primary screens—are failing in secondary assays due to erratic behavior.[1]

The Science: Pyridazine (1,2-diazine) is a "privileged scaffold" in medicinal chemistry due to its high dipole moment and ability to engage in dual hydrogen bonding [1].[1][3] However, these same properties often lead to "Brick Dust" behavior.[1][2][4] Unlike lipophilic "grease balls" that dissolve easily in organic solvents, pyridazines often possess high crystal lattice energy due to strong ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 stacking and planar geometry [2].[1] This makes them insoluble in water and difficult to dissolve in lipids, presenting a unique challenge for assay formulation.[1]

Diagnostic Triage: Is It Solubility or Potency?

Before altering your assay buffer, you must diagnose the physical state of your compound.[1][5] Use this decision matrix to determine if your data issues stem from precipitation, colloidal aggregation, or genuine lack of potency.[1][2]

Troubleshooting Logic Flow

Solubility_Triage Start Observation: Erratic Assay Data Step1 Step 1: Visual/Optical Check (Nephelometry or DLS) Start->Step1 Result_Clear Solution is Clear Step1->Result_Clear No Scatter Result_Cloudy Precipitate Detected Step1->Result_Cloudy High Scatter Step2 Step 2: Add detergent (0.01% Triton X-100) Result_Clear->Step2 Action_Sol Action: Switch to Intermediate Solvent Protocol Result_Cloudy->Action_Sol Outcome_Agg Activity Restored? YES = Colloidal Aggregator Step2->Outcome_Agg Outcome_Pot Activity Restored? NO = True Low Potency Step2->Outcome_Pot Action_Agg Action: Add Detergent or Cyclodextrins Outcome_Agg->Action_Agg

Figure 1: Diagnostic decision tree for distinguishing between solubility "crash out," colloidal aggregation, and intrinsic potency issues.

Troubleshooting Guides & FAQs

Issue 1: The "Crash Out" Phenomenon

Symptom: My compound dissolves in 100% DMSO but precipitates immediately upon dilution into the aqueous assay buffer.

Technical Insight: This is a failure of Kinetic Solubility . The high lattice energy of the pyridazine ring drives rapid crystallization once the cosolvent (DMSO) concentration drops below a critical threshold. You are likely hitting the "metastable zone" limit too quickly [3].

Solution: The "Intermediate Solvent" Shift Do not dilute directly from 10 mM DMSO to aqueous buffer. Use an intermediate dilution step with a secondary solvent that has a lower dielectric constant than water but is miscible with both.[1]

Protocol:

  • Stock: 10 mM Compound in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 1 mM Compound in 10% DMSO / 90% PEG-400.[1][2]

  • Final Assay: Dilute the Intermediate into your assay buffer.

    • Mechanism:[2][6] PEG-400 acts as a "soft landing" cosolvent, preventing the rapid exclusion of the hydrophobic pyridazine core by water molecules [4].

Issue 2: Flat or Bell-Shaped IC50 Curves

Symptom: The dose-response curve is non-sigmoidal, or I see inhibition at random concentrations.

Technical Insight: Pyridazines are prone to forming Colloidal Aggregates [5].[1] These are not solid crystals but amorphous "blobs" that sequester enzyme targets, leading to false positives (promiscuous inhibition).[1][2]

Solution: Disruption of Colloids [7]

  • Detergent: Add non-ionic detergent (0.01% Triton X-100 or Tween-20) to the assay buffer before adding the compound.

  • Verification: If the IC50 shifts significantly (e.g., >10-fold) upon adding detergent, your previous activity was likely an artifact of aggregation.[1]

Issue 3: Cell Toxicity in High-Concentration Assays

Symptom: I need high concentrations (>50 µM) to see an effect, but the required DMSO concentration (>1%) is killing my cells.

Technical Insight: Pyridazines often require higher dosing due to moderate potency in early discovery.[1] However, most cell lines (e.g., HEK293, HeLa) show stress responses at DMSO >0.5% [6].[1][2]

Solution: Cyclodextrin Complexation Use Hydroxypropyl-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD) as a carrier.[7] The hydrophobic cavity of the cyclodextrin encapsulates the pyridazine ring, while the hydrophilic exterior ensures water solubility without the toxicity of organic solvents [7].

Protocol: In Situ Complexation

  • Prepare a 20% (w/v) HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -CD  stock solution in water.[1]
    
  • Dissolve your pyridazine compound in this solution using sonication (30 mins at 37°C).

  • Filter sterilize (0.22 µm).[1]

  • Use this aqueous stock to dose cells directly.[1] Note: This eliminates DMSO entirely.[2]

Visualizing the Solution: Cyclodextrin Mechanism

Understanding how cyclodextrins overcome the "Brick Dust" nature of pyridazines is critical for assay design.

Cyclodextrin_Mechanism Pyridazine Pyridazine (Hydrophobic) Complex Inclusion Complex (Soluble) Pyridazine->Complex Encapsulation CD_Empty HP-β-CD (Host) CD_Empty->Complex Equilibrium

Figure 2: Equilibrium of pyridazine encapsulation. The hydrophobic pyridazine ring enters the lipophilic cavity of the cyclodextrin, shielding it from the aqueous environment.

Reference Data: Solvent & Buffer Compatibility

Use the table below to select the appropriate solubilization strategy based on your specific assay type.

Assay TypeMax DMSO TolerancePreferred CosolventCritical Note
Enzymatic (Biochemical) 1% - 5%PEG-400 / GlycerolPyridazines may aggregate; always include 0.01% Triton X-100.[2][7]
Cell-Based (Mammalian) 0.1% - 0.5%HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-CD
High DMSO alters membrane permeability, skewing pyridazine uptake [6].[7]
Surface Plasmon Resonance (SPR) 1% - 2%DMSO (Strict Match)Running buffer and sample buffer must have identical DMSO % to avoid "bulk effect" spikes.
ADME (Microsomal Stability) < 0.1%Acetonitrile (ACN)ACN is often preferred over DMSO to avoid inhibiting CYP enzymes [8].

References

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1] (Standard text on privileged scaffolds and bioisosteres).

  • Bergström, C. A., et al. (2016).[1][2] "Early pharmaceutical profiling to predict oral drug absorption."[1] European Journal of Pharmaceutical Sciences.

  • Di, L., & Kerns, E. H. (2006).[1][2][8] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Li, P., & Zhao, L. (2019).[1][2][9] "Solubilization of poorly water-soluble drugs by cosolvents."[1][2][7] IntechOpen.

  • Shoichet, B. K. (2006).[1][2][10] "Screening in a spirit haunted by artifacts."[1] Drug Discovery Today.

  • Timm, M., et al. (2013).[1][2] "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology.

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Busby, W. F., et al. (1999).[1][2] "Effect of organic solvents on cytochrome P450 activity." Drug Metabolism and Disposition.

Sources

Technical Support Center: Stability Profile of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

[1]

Executive Summary

6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine is a functionalized halopyridazine intermediate often used in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] While soluble in DMSO, its stability is conditionally dependent on moisture content and temperature .

  • Primary Risk: Hydrolysis of the C6-Chlorine atom via Nucleophilic Aromatic Substitution (

    
    ), driven by DMSO's hygroscopic nature.
    
  • Secondary Risk: Dimerization (self-reaction) at high concentrations (>50 mM).[1]

  • Recommendation: Store as 10–20 mM stock solutions in anhydrous DMSO at -20°C or -80°C. Use single-use aliquots to prevent freeze-thaw degradation.

Module 1: Chemical Stability & Degradation Mechanisms

To troubleshoot stability issues, one must understand the underlying reactivity of the molecule. The electron-deficient pyridazine ring activates the chlorine atom, making it a "loaded spring" for nucleophilic attack.

The Hygroscopicity Trap (Hydrolysis)

DMSO is aggressively hygroscopic. At 60% relative humidity, pure DMSO can absorb significant water within minutes. In "wet" DMSO, water acts as a nucleophile, displacing the chlorine atom. This converts the active chloropyridazine into its inactive pyridazinone tautomer (6-hydroxy-N-(prop-2-en-1-yl)pyridazin-3-amine).[1]

Dimerization ( )

The molecule contains both a nucleophile (the secondary amine) and an electrophile (the C-Cl bond). In concentrated solutions, the amine of one molecule can attack the chlorine of another, forming an inactive dimer. This is accelerated by heat and basic conditions.

Degradation Pathway Visualization

The following diagram illustrates the critical failure modes for this compound in DMSO.

DegradationPathwaysCompoundNative Compound(Active)HydrolysisHydrolysis Product(Pyridazinone Tautomer)[M-Cl+OH]Compound->Hydrolysis S_NAr (H2O attack)DimerDimerized Artifact(Self-Alkylation)Compound->Dimer Intermolecular S_NArWetDMSOCondition:Wet DMSO (>0.5% H2O)WetDMSO->HydrolysisHeatCondition:Heat / High Conc.Heat->Dimer

Figure 1: Primary degradation pathways.[1] The red path (Hydrolysis) is the most common failure mode in non-anhydrous storage.

Module 2: Storage & Handling Protocols[2]

Protocol A: Preparation of Stock Solutions

Objective: Minimize initial water introduction.

  • Solvent Choice: Use anhydrous DMSO (≥99.9%, water <50 ppm). Do not use "molecular biology grade" DMSO unless it is explicitly certified anhydrous; standard bottles often contain 0.1–0.5% water after opening.

  • Vessel: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (PS) plastics, as DMSO can leach plasticizers.

  • Dissolution:

    • Weigh the solid quickly to avoid moisture uptake (the solid itself may be hygroscopic).

    • Add DMSO and vortex.

    • Critical Step: If the solution warms up (exothermic solvation), allow it to cool to room temperature before capping to prevent pressure buildup.

Protocol B: Long-Term Storage

Objective: Prevent freeze-thaw cycles and moisture ingress.[1]

ParameterRecommendationRationale
Concentration 10 mM – 20 mMHigher concentrations (>50 mM) increase the kinetic rate of dimerization.[1]
Temperature -20°C or -80°CLowers kinetic energy, slowing both hydrolysis and oxidation.[1]
Aliquot Size Single-use (e.g., 50 µL)DMSO freezes at ~19°C. Repeated thawing pulls in atmospheric moisture every time the vial is opened.
Atmosphere Argon or NitrogenDisplaces oxygen to protect the allyl group, though hydrolysis is the greater threat.

Module 3: Troubleshooting & FAQs

QC Workflow: Is my compound still good?

If you observe precipitation or inconsistent assay data, follow this logic flow to diagnose the issue.

QC_WorkflowStartSuspect Degradation?VisualVisual InspectionStart->VisualPrecipPrecipitate Visible?Visual->PrecipWarmingWarm to 37°C (10 min)VortexPrecip->WarmingYesLCMSRun LC-MS(No Acid Modifier)Precip->LCMSNo (Color Change)ClearSolution Clears?Warming->ClearClear->LCMSYes (Solubility Issue)ResultAMass = M+16 or M-35+17(Hydrolysis/Oxidation)Clear->ResultANo (Degradation Product)LCMS->ResultAResultBMass = 2M-HCl(Dimer)LCMS->ResultBResultCMass = ExpectedLCMS->ResultC

Figure 2: Quality Control decision tree for validating DMSO stock solutions.

Frequently Asked Questions

Q1: My solution turned from colorless to yellow/brown. Is it ruined?

  • Diagnosis: Color change often indicates oxidation of the amine or trace polymerization of the allyl group.

  • Action: Check purity via LC-MS. If the purity is >95%, the color is likely due to trace impurities ("chromophores") with high extinction coefficients. The compound may still be usable for biological assays, but exercise caution for fluorescence-based assays.

Q2: A white precipitate formed after thawing. Can I just vortex it?

  • Diagnosis: This is likely DMSO freezing fractionation . As DMSO freezes, pure solvent crystallizes first, concentrating the solute in the remaining liquid until it crashes out.

  • Action: Warm the vial to 37°C for 5-10 minutes and vortex vigorously. If the solid does not redissolve, it may be the hydrolysis product (pyridazinone), which is significantly less soluble in DMSO than the parent chloride.

Q3: Can I use this stock solution for NMR?

  • Warning: Standard DMSO-d6 is extremely hygroscopic.[1]

  • Action: Only if the ampoule was freshly opened. If the solution has been stored, the water peak (approx. 3.33 ppm) will be massive, potentially obscuring the allyl signals.

Q4: I see a mass shift of -18 Da in my LCMS. What is it?

  • Diagnosis: This is actually a mass shift of +17 Da (OH replaces Cl) combined with ionization artifacts, or potentially a cyclization event.

  • Action: Look specifically for the loss of the Chlorine isotope pattern (3:1 ratio of M:M+2). If the characteristic chlorine split is gone, the Cl atom has been hydrolyzed.

References

  • Kozikowski, B. A., et al. (2003). "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening. Discusses the accelerated degradation of library compounds in the presence of water.

  • Bordwell, F. G., & Hughes, D. L. (1986). "Nucleophilic aromatic substitution reactions... in dimethyl sulfoxide solution." Journal of the American Chemical Society. Establishes the mechanism of

    
     in polar aprotic solvents.
    
    
  • BenchChem Technical Support. "Impact of hygroscopic DMSO on solubility and stability." Provides practical guidelines for handling hygroscopic solvents in drug discovery.

  • PubChem Compound Summary. "3-Amino-6-chloropyridazine (Parent Structure)." Provides physicochemical property data for the core scaffold.

Technical Support Center: N-Allylation of 6-Chloropyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ALK-PYR-6CL Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Side Reactions in Aminopyridazine Alkylation

Core Directive: The Ambident Nucleophile Challenge

Welcome to the technical guide for the


-allylation of 6-chloropyridazin-3-amine . If you are observing low yields, unexpected precipitates, or complex NMR spectra, you are likely battling the ambident nucleophilicity  of the pyridazine scaffold.

In this reaction, the electrophile (allyl bromide/chloride) has three potential attack sites:

  • Exocyclic Nitrogen (

    
    ):  The desired target to form the secondary amine.
    
  • Endocyclic Nitrogen (N2): The ring nitrogen adjacent to the amine. This site is highly nucleophilic due to the

    
    -effect and lone pair availability.
    
  • Endocyclic Nitrogen (N1): Less reactive due to steric hindrance from the chlorine at C6, but still possible.

Reaction Pathway Visualization

The following diagram maps the divergence between the desired pathway and the common failure modes.

ReactionPathways Start 6-Chloropyridazin-3-amine (Starting Material) Reagent Allyl-X / Base Start->Reagent Prod_Exo Product A (Desired) N-Exocyclic Allylation (Secondary Amine) Reagent->Prod_Exo Strong Base (NaH) Kinetic Control Side_Endo Side Product B (Major) N2-Endocyclic Allylation (Imino-dihydro-pyridazine) Reagent->Side_Endo Weak Base / Neutral Thermodynamic Control Side_Bis Side Product C N,N-Bis-allylation (Tertiary Amine) Reagent->Side_Bis Excess Reagent High Temp Side_Hyd Side Product D Hydrolysis (6-OH) (Pyridazinone formation) Reagent->Side_Hyd Aqueous Base Prolonged Heating Prod_Exo->Side_Bis Over-alkylation

Diagnostic Hub: Identifying Your Impurities

Do not rely solely on TLC. The


-exo and 

-endo isomers often have similar

values but vastly different electronic properties. Use this table to diagnose your crude mixture.
Comparative Analytical Data Table
FeatureTarget Product (

-Exo)
Major Side Product (

-Endo/N2)
Bis-Allylated Side Product
Structure Type Secondary Amine (Aromatic)Imino-dihydro-pyridazine (Quinoid-like)Tertiary Amine

H NMR (Ring)
Two doublets (H4, H5) ~7.0–7.5 ppm. Aromatic coupling preserved.Significant shift (often upfield) due to loss of aromaticity. H4/H5 may appear as singlets or broad peaks.Two doublets, similar to starting material but slightly shifted.

H NMR (Allyl)
Integration 2H (CH

), 1H (CH), 2H (CH

).
Integration 2H, 1H, 2H. Chemical shift of N-CH

is often deshielded (>5.0 ppm).
Integration 4H (two allyl groups).
NH Signal Broad triplet (coupling to CH

) or broad singlet. Exchangeable with D

O.
No NH signal (usually), or a very downfield imine proton if salt form.No NH signal.
Solubility Soluble in DCM, EtOAc, MeOH.Poor solubility in non-polar solvents. often precipitates as a salt or zwitterion.Highly soluble in organic solvents.
Mass Spec (ESI)

= 170/172

= 170/172 (Identical Mass!)

= 210/212
Troubleshooting Logic Tree

Troubleshooting Q1 Is the Mass Spec Correct (M+H ~170)? Q2 Does NMR show 1 allyl group? Q1->Q2 Yes Result_Bis Diagnosis: Bis-Allylation Reduce eq. of allyl bromide low temp. Q1->Result_Bis No (Mass +40) Q3 Is the Ring Aromatic (sharp doublets)? Q2->Q3 Yes Result_Unknown Diagnosis: Hydrolysis/Degradation Check water content/Base strength Q2->Result_Unknown No Result_Endo Diagnosis: N2-Alkylation (Wrong Isomer) Switch to Method B (Reductive) Q3->Result_Endo No (Broad/Shifted) Result_Success Diagnosis: Target Product Proceed to purification Q3->Result_Success Yes

Mechanistic Deep Dive & Protocols

Why the Side Reaction Happens

The pyridazine ring contains two nitrogen atoms. In the neutral state, the ring nitrogen (N2) is often more nucleophilic than the exocyclic amine due to the lone pair being orthogonal to the


-system (in the pyridine-like nitrogen) or involved in specific tautomeric equilibria.
  • Direct Alkylation Risk: If you use a weak base (e.g.,

    
    , 
    
    
    
    ), the amine remains neutral. The alkylating agent attacks the most electron-rich site, which is frequently N2, leading to the 2-allyl-6-chloropyridazin-3(2H)-imine [1].
  • The Solution: You must selectively deprotonate the exocyclic amine to create the amidine anion, which directs alkylation to the exocyclic nitrogen.

Optimized Protocols
Method A: Direct Alkylation (High Risk, High Reward)

Best for: Quick screening when side products can be separated.

  • Setup: Dissolve 6-chloropyridazin-3-amine (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise.

    • Critical Step: Allow evolution of

      
       to cease and stir for 30 mins. This ensures the formation of the anion.
      
  • Alkylation: Add Allyl Bromide (0.95 eq) dropwise.

    • Note: Using a slight deficit of the alkylating agent prevents bis-allylation.

  • Workup: Quench with water, extract with EtOAc.

  • Validation: Check NMR immediately. If N2-alkylation is >20%, discard and switch to Method B.

Method B: Reductive Amination (Recommended "Pro" Route)

Best for: High regioselectivity. Instead of using allyl bromide, use acrolein (or an allyl-equivalent aldehyde) and a reducing agent. This mechanism proceeds via a Schiff base (imine) intermediate, which forms exclusively on the exocyclic nitrogen.

  • Imine Formation: React amine with the aldehyde (1.0 eq) in MeOH with mild acid catalyst (AcOH) or dehydrating agent (

    
    ).
    
  • Reduction: Add

    
     or 
    
    
    
    .
  • Result: This bypasses the N2-nucleophilicity issue entirely [2].

Method C: Palladium-Catalyzed Allylation (Tsuji-Trost)

Best for: Large scale or GMP contexts. Using a Pd(0) catalyst allows for the formation of a


-allyl palladium complex. The attack of the amine on this complex can be tuned by ligands to favor the exocyclic nitrogen [3].

Frequently Asked Questions (FAQ)

Q: My product is a solid that won't dissolve in DCM. Is it the product? A: Likely not. The desired


-allyl secondary amine is usually an oil or a low-melting solid soluble in DCM. If you have an insoluble solid, it is likely the N2-alkylated hydrobromide salt .

Q: Can I block the N2 position? A: Not easily without affecting the C6-chlorine. However, using bulky bases or specific solvents (like Toluene) can sometimes suppress N2 attack via steric/solvation effects, but this is unreliable for pyridazines.

Q: I see a peak at M+41 in Mass Spec. What is it? A: This is likely the acetonitrile adduct if you ran the LCMS in MeCN, or more likely, the bis-allylated species (


 mass units). Check for the loss of the NH proton in NMR.

Q: Why is the Chlorine atom important? A: The C6-Chlorine is electron-withdrawing. It actually helps your reaction by making the exocyclic amine slightly more acidic (easier to deprotonate with NaH). However, it also makes the C6 position susceptible to nucleophilic attack (


) if you use strong nucleophiles or heat [4]. Avoid heating above 60°C in basic aqueous media to prevent hydrolysis to the pyridazinone.

References

  • Regioselectivity in Aminopyridazine Alkylation

    • Title: Selective N-alkylation of primary amines with R–NH2[1]·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.[1]

    • Source: RSC Advances.[1]

    • URL:[Link]

  • Reductive Alkylation Strategy

    • Title: A Facile N-Monoalkylation of Aminopyridines.[2][3]

    • Source: Journal of Chemical Research (via ResearchG
    • URL:[Link]

  • Metal-Catalyzed Approaches

    • Title: The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.[4]

    • Source: Journal of the American Chemical Society / JOC.
    • URL:[Link]

  • Reactivity of 6-chloropyridazin-3-amine

    • Title: 3-Amino-6-chloropyridazine: A Versatile Chemical Compound.[5][6]

    • Source: NBInno Technical D
    • URL:[Link]

Sources

Technical Support Center: Mastering the Suzuki-Miyaura Coupling with Electron-Rich Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridazine systems. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by these electron-deficient, yet coordinating, heterocycles. In this question-and-answer guide, we will move beyond simple protocols to explore the mechanistic reasoning behind common failures and provide field-proven strategies for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a chloropyridazine substrate is resulting in very low or no yield. Where should I begin troubleshooting?

This is the most common issue encountered. The low yield can often be attributed to a combination of factors stemming from the inherent electronic nature of the pyridazine ring and suboptimal reaction conditions. While the electron-deficient character of the pyridazine ring can facilitate the initial, often rate-limiting, oxidative addition step, the nitrogen lone pairs can also coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]

Your troubleshooting should be systematic, focusing on four key areas: the catalyst system, the stability of your boron reagent, the base/solvent combination, and the reaction setup.

Initial Diagnostic Workflow:

G start Low / No Yield cat_check 1. Catalyst System Is it active and appropriate? start->cat_check boron_check 2. Boron Reagent Is it degrading? start->boron_check base_check 3. Base/Solvent Is transmetalation efficient? start->base_check setup_check 4. Reaction Setup Is oxygen excluded? start->setup_check cat_sol Solution: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Use a Pd(0) precatalyst. cat_check->cat_sol boron_sol Solution: Use pinacol boronate ester. Check for protodeboronation. Use fresh reagent. boron_check->boron_sol base_sol Solution: Screen bases (K₃PO₄, Cs₂CO₃). Ensure appropriate solvent polarity (e.g., Dioxane/H₂O). base_check->base_sol setup_sol Solution: Perform rigorous degassing (Freeze-Pump-Thaw or sparging). Ensure anhydrous solvents if needed. setup_check->setup_sol

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.

Q2: How do I select the optimal Palladium catalyst and ligand for my pyridazine substrate?

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often fail with challenging substrates like (hetero)aryl chlorides because the ligands are not electron-rich or bulky enough to promote efficient oxidative addition and prevent catalyst deactivation.[3][4]

The Causality: The choice of ligand is critical. Its role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.

  • Electron-Rich Ligands: Donate electron density to the palladium center, which promotes the oxidative addition of the C-Cl bond.[2]

  • Bulky Ligands: Create a sterically hindered environment around the palladium, which encourages the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[4]

For pyridazine couplings, especially with less reactive chlorides, the "go-to" choices are dialkylbiaryl phosphines (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs).[5]

Table 1: Catalyst & Ligand Selection Guide for Pyridazine Couplings

Substrate Challenge Recommended Ligand Class Specific Examples Palladium Precursor Rationale
Simple Bromo-pyridazine Standard Phosphines PPh₃ Pd(PPh₃)₄ Oxidative addition is facile; simpler systems may suffice.[1]
Chloro-pyridazine Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhos Pd₂(dba)₃, Pd(OAc)₂ Overcomes the higher bond energy of the C-Cl bond.[3][5]
Sterically Hindered Pyridazine Bulky, Electron-Rich Phosphines XPhos, DavePhos Pd₂(dba)₃, Pd(OAc)₂ Bulk facilitates reductive elimination of sterically demanding products.[5]

| Potential for Catalyst Deactivation | N-Heterocyclic Carbenes (NHCs) | PEPPSI-IPr, PEPPSI-IPr# | (Pre-formed catalyst) | Forms highly stable and active palladium complexes, resistant to deactivation.[5] |

Expert Tip: When using Pd(OAc)₂ or Pd₂(dba)₃, a ligand-to-palladium ratio of 2:1 to 4:1 is typically optimal. Using a pre-formed catalyst (precatalyst) can often give more reproducible results.

Q3: I am observing significant protodeboronation (replacement of the boronic acid group with hydrogen). What is causing this and how can I prevent it?

Protodeboronation is a common and often overlooked side reaction where the carbon-boron bond is cleaved by a proton source (like water) before it can transmetalate to the palladium center.[6] This is particularly problematic for electron-rich or heteroaromatic boronic acids.[7][8] The result is the formation of a de-boronated arene and the subsequent hydrodehalogenation of your pyridazine starting material, both of which reduce your yield.

Key Causes & Solutions:

  • Presence of Water: While many Suzuki protocols use aqueous bases, excessive water or prolonged reaction times at high temperatures can accelerate protodeboronation.

    • Solution: Use a boronic ester, such as a pinacol ester (-B(pin)). Boronic esters are significantly more stable to hydrolysis than boronic acids and release the active boronic acid slowly under the reaction conditions.[9][10]

  • Base-Catalyzed Decomposition: The base required for the reaction can also promote this side reaction.[8]

    • Solution: Screen different bases. Sometimes a weaker base or an anhydrous base like potassium fluoride (KF) can mitigate the issue.[11]

  • Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid has more time to decompose.

    • Solution: Ensure your catalyst system is highly active (see Q2). A more efficient catalyst will consume the boronic acid faster, outcompeting the decomposition pathway.

Q4: My main side-product is a biaryl from the homocoupling of my boronic acid. Why does this happen and how do I stop it?

Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction consumes your nucleophile and catalyst, reducing the yield of the desired product.

Primary Causes & Prevention Strategies:

  • Presence of Oxygen: This is the most common cause. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction pathway that results in the homocoupling of the boronic acid and the regeneration of Pd(0).[9][12]

    • Solution: Rigorous degassing of your solvent and reaction mixture is non-negotiable. Use either multiple "freeze-pump-thaw" cycles for the highest level of oxygen removal or sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst.[12]

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) state. This reduction can sometimes be accomplished by the boronic acid itself, leading to homocoupling.[9][12]

    • Solution: Start with a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄. This eliminates the initial reduction step that can contribute to homocoupling.[12]

G pd0 Pd(0)L₂ Active Catalyst OA_complex Ar-Pd(II)(X)L₂ Oxidative Addition pd0->OA_complex Oxidative Addition ArX Ar-X (Pyridazine Halide) ArX->OA_complex TM_complex Ar-Pd(II)(R)L₂ Transmetalation OA_complex->TM_complex Transmetalation Boronate R-B(OR)₃⁻ Activated Boronate Boronate->TM_complex Base Base (e.g., K₃PO₄) Base->Boronate Activation BoronicAcid R-B(OH)₂ BoronicAcid->Base TM_complex->pd0 Reductive Elimination product Ar-R (Desired Product) TM_complex->product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Q5: I am working with a di-chloropyridazine and struggling to control the selectivity. How can I favor mono-substitution at a specific position?

Controlling regioselectivity in di- or poly-halogenated systems is a significant challenge where the ligand plays a profound role. The inherent electronics of the pyridazine ring often favor oxidative addition at the position alpha to a nitrogen (e.g., C3 or C6 over C4 or C5).[13][14] However, this can be overridden.

Controlling Factors:

  • Ligand Electronics & Sterics: The choice of ligand can dramatically, and sometimes counterintuitively, alter the site of reaction. Studies on 3,5-dichloropyridazines have shown that electron-deficient bidentate ligands (like dppf) can favor coupling at the C3 position, while electron-rich monodentate ligands (like Q-Phos) can reverse the selectivity to favor the C5 position.[13]

  • Reaction Conditions: The solvent and base can also influence the selectivity, likely by affecting the catalyst speciation and aggregation state.[14]

Strategy for Optimization: A screening approach is essential. Set up parallel reactions to test different classes of ligands against your specific substrate.

Table 2: Common Base/Solvent Systems for Pyridazine Suzuki Couplings

Base Common Solvents Temperature Range (°C) Notes
K₂CO₃ (aq) Dioxane, DME, Toluene 80 - 110 A standard, widely used system. The aqueous phase is crucial for dissolving the base.[3][15]
Cs₂CO₃ Dioxane, Toluene 80 - 110 A stronger, more soluble base. Often effective when other carbonates fail.[3]
K₃PO₄ Dioxane, Toluene 80 - 110 A strong, non-nucleophilic base. Particularly useful for preventing side reactions with base-sensitive functional groups.[3]

| KF | Dioxane, THF | 80 - 100 | A milder, often anhydrous option that can suppress protodeboronation.[11] |

Experimental Protocols

General Protocol for Screening Suzuki Coupling Conditions

This protocol is a starting point for a 0.5 mmol scale reaction. Adjust as necessary.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridazine halide (0.5 mmol, 1.0 equiv), the boronic acid or ester (0.6 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd) and the ligand (e.g., XPhos, 0.02 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial. Note: This step is best performed in a glovebox if available.

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., 5 mL of Dioxane/H₂O 4:1). Seal the vial with a Teflon-lined cap.

  • Degassing (if not done in a glovebox): Sparge the reaction mixture with argon or nitrogen for 10-15 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Technical Support Center: Suzuki Reactions Involving Pyridazines. Benchchem.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Protodeboron
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.
  • Diarylpyridazines through Sequential Regioselective Suzuki Coupling. Synfacts.
  • Comparison of catalysts for Suzuki coupling in heterocyclic synthesis. Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). doi:10.1039/C6SC02118B.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boron
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). doi:10.1039/C3CS60197H.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • The effect of various bases on the Suzuki coupling reaction.

Sources

Improving the regioselectivity of pyridazine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of functionalizing the pyridazine scaffold. The inherent electronic properties of this diazine present unique challenges and opportunities in achieving regioselective substitution. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles and optimize your synthetic strategies.

Section 1: Foundational Principles & Frequently Asked Questions

Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental electronic nature of the pyridazine ring. This section addresses the most common foundational questions.

Q1: Why is my electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) on a simple pyridazine failing?

A1: The pyridazine ring is inherently electron-deficient due to the inductive effect of the two adjacent, electronegative nitrogen atoms. This significantly deactivates the ring towards electrophilic attack.[1][2] The lone pairs on the nitrogen atoms are also basic and will readily coordinate with Lewis acids, further deactivating the ring and often leading to complexation rather than substitution.[3]

  • Causality: The Highest Occupied Molecular Orbital (HOMO) of pyridazine has significant nitrogen character, meaning electrophiles are more likely to interact with the nitrogen lone pairs than the π-system of the ring.[2] For a successful electrophilic substitution to occur on the carbon framework, the ring must be heavily activated with potent electron-donating groups (EDGs).

  • Expert Recommendation: Instead of direct electrophilic substitution, consider alternative strategies. If you need to install a group typically introduced via EAS, a more reliable approach is to use an organometallic strategy (like a directed metalation followed by quenching with an electrophile) or a cross-coupling reaction with a pre-functionalized pyridazine.

Q2: Which positions on the pyridazine ring are most reactive towards nucleophiles?

A2: The positions ortho and para to the nitrogen atoms are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. In pyridazine, the C3 and C6 positions are electronically analogous to the C2 and C6 positions of pyridine, making them prime targets for nucleophilic aromatic substitution (SNAr). The C4 and C5 positions are less electrophilic.

  • Mechanism Insight: During an SNAr reaction, the nucleophile adds to the ring to form a negatively charged intermediate known as a Meisenheimer complex.[4] When attack occurs at C3 or C6, the resulting negative charge can be effectively delocalized onto the adjacent nitrogen atom, creating a more stable intermediate compared to an attack at C4 or C5.[5][6]

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is one of the most common methods for functionalizing pyridazines, but controlling regioselectivity, especially on polysubstituted rings, can be challenging.

Q3: I am attempting a monosubstitution on 3,6-dichloropyridazine with sodium methoxide and getting a mixture of the 3-methoxy-6-chloro and 3,6-dimethoxy products. How can I improve selectivity for the mono-substituted product?

A3: This is a classic selectivity challenge. The initial product, 3-chloro-6-methoxypyridazine, is still activated towards a second substitution, often leading to the undesired dialkoxylated product. The key is to carefully control the reaction conditions.

  • Causality: The methoxy group is activating, making the second substitution competitive. The reaction's outcome is a fine balance between the reactivity of the starting material and the mono-substituted product.

  • Troubleshooting Protocol:

    • Stoichiometry: Use a slight sub-stoichiometric amount of your nucleophile (e.g., 0.9-0.95 equivalents of sodium methoxide). This ensures there isn't excess nucleophile available to react with the product.

    • Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C or even -20 °C) and monitor the consumption of the starting material by TLC or LC-MS. Add the nucleophile slowly and portion-wise to avoid localized high concentrations. Low temperatures will favor the more kinetically accessible first substitution over the second.

    • Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO are standard. In some cases, using a less polar solvent might slightly temper the reactivity, but this needs to be evaluated on a case-by-case basis.

    • Inverse Addition: Add the 3,6-dichloropyridazine solution slowly to the solution of the nucleophile. This maintains a low concentration of the electrophile and can sometimes suppress the formation of the di-substituted product.

Q4: My SNAr reaction on a 4-substituted-3,6-dichloropyridazine is not regioselective. How do I direct the nucleophile to either the C3 or C6 position?

A4: The substituent at the C4 position exerts a strong electronic and steric influence that can be leveraged to control the site of substitution.[7]

  • Causality & Prediction:

    • Electron-Withdrawing Groups (EWGs) at C4 (e.g., -CN, -NO2): An EWG at C4 will preferentially activate the adjacent C3 position for nucleophilic attack. The C3 position benefits from both the inductive pull of the C4-substituent and the resonance stabilization from the N2 atom.

    • Electron-Donating Groups (EDGs) at C4 (e.g., -CH3, -OR): An EDG at C4 will generally direct the nucleophile to the C6 position. The EDG deactivates the adjacent C3 position, making the C6 position the more electrophilic site.

    • Steric Hindrance: A bulky group at C4 will sterically hinder the approach of a nucleophile to the C3 position, favoring attack at the more accessible C6 position, regardless of electronics.[7]

  • Expert Recommendation: By choosing the appropriate reaction conditions, you can often steer the selectivity. For instance, using a larger, bulkier alkoxide nucleophile will further enhance the preference for the sterically unencumbered C6 position.[7]

Visualization: Controlling SNAr Regioselectivity

cluster_start Starting Material: 4-X-3,6-dichloropyridazine cluster_path1 Electronic Control cluster_path2 Steric & Electronic Control start Analyze C4 Substituent (X) is_ewg Is X an EWG (-CN, -NO2)? start->is_ewg Evaluate Electronics is_edg Is X an EDG or Bulky (-CH3, -tBu)? start->is_edg Evaluate Sterics/Electronics attack_c3 Attack Favored at C3 is_ewg->attack_c3 Yes attack_c6 Attack Favored at C6 is_edg->attack_c6 Yes

Caption: Decision workflow for predicting SNAr regioselectivity.

Section 3: Troubleshooting Directed Metalation & C-H Functionalization

When SNAr is not an option, direct deprotonation (metalation) or catalytic C-H activation provides a powerful route to functionalize pyridazines.

Q5: I am attempting a directed ortho-metalation (DoM) on pyridazine itself, but the reaction is sluggish and unselective. How can I achieve clean C3-metalation?

A5: Metalating unsubstituted pyridazine is challenging due to the high acidity of multiple ring protons and the potential for nucleophilic addition of organolithium reagents.[8] The solution lies in using hindered amide bases and leveraging Lewis acid coordination.

  • Causality: Standard alkyllithium reagents (like n-BuLi or s-BuLi) can act as nucleophiles, adding to the electron-deficient ring rather than acting as bases.[9] Hindered bases like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or TMP-based magnesium and zinc reagents are less nucleophilic and more effective for deprotonation.[8][10]

  • Expert Protocol: Lewis Acid-Mediated C3-Zincation [11][12]

    • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve pyridazine (1.0 eq) in anhydrous THF.

    • Lewis Acid Coordination: Cool the solution to -10 °C and add BF₃·OEt₂ (1.1 eq) dropwise. Stir for 20 minutes. The Lewis acid coordinates to one of the ring nitrogens, increasing the acidity of the adjacent C3 and C6 protons.

    • Metalation: Slowly add a solution of TMPZnCl·LiCl (1.2 eq) over 30 minutes, maintaining the temperature at -10 °C. Allow the reaction to stir for 2 hours.

    • Electrophilic Quench: Add your desired electrophile (e.g., iodine, benzaldehyde) and allow the reaction to slowly warm to room temperature overnight.

    • Workup: Quench with saturated aqueous NH₄Cl and proceed with standard extraction.

Q6: My DoM reaction worked, but I need to functionalize the C4 position, not C3. Is this possible?

A6: Yes, achieving metalation at the C4 position (meta to the nitrogens) is a known challenge that has been solved using specific bidentate Lewis acids to "shield" the ortho positions and direct the base elsewhere.[11][12]

  • Mechanism Insight: A monodentate Lewis acid like BF₃·OEt₂ activates the ortho (C3/C6) positions.[11] However, a carefully designed bidentate diboron Lewis acid can chelate to both nitrogen atoms of the pyridazine. This coordination alters the electronic landscape and sterically blocks the C3 and C6 positions, forcing the TMP-base to deprotonate the C4 position.[11][12] This is a sophisticated strategy for achieving a typically disfavored metalation.

Visualization: Lewis Acid Directed Metalation

Caption: Contrasting ortho- vs. meta-metalation using Lewis acids. (Note: Placeholder images would be replaced with actual chemical structures).

Section 4: Troubleshooting Transition Metal-Catalyzed Cross-Coupling

Cross-coupling reactions are indispensable for installing C-C and C-heteroatom bonds. Selectivity on polyhalogenated pyridazines is a primary concern.

Q7: How can I achieve selective mono-arylation of 3,6-dichloropyridazine in a Suzuki coupling reaction?

A7: The two chlorine atoms at the C3 and C6 positions have similar electronic environments, making selective mono-functionalization difficult. However, subtle differences in reactivity can be exploited through careful selection of the catalyst, ligand, and reaction conditions.

  • Causality: While electronically similar, the two positions can sometimes be differentiated by kinetics. The goal is to find conditions where the oxidative addition of the palladium catalyst into one C-Cl bond is significantly faster than the second.

  • Expert Recommendations & Parameter Comparison:

ParameterRecommendation for Mono-selectivityRationale
Catalyst Loading Use low catalyst loading (e.g., 1-2 mol %).Reduces the probability of a second coupling event on the same molecule.
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands promote fast oxidative addition but can also sterically hinder a second coupling on the already-substituted product.
Temperature Run the reaction at the lowest possible temperature that still affords a reasonable rate (often room temp to 60 °C).Lower temperatures amplify kinetic differences, favoring the more reactive site and reducing over-reaction.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged reaction times will invariably lead to the formation of the di-coupled product.
  • Alternative Strategy: Consider a statistical approach. Run the reaction to partial conversion (e.g., 50%) using 0.5 equivalents of the boronic acid. This will produce a mixture of starting material, mono-arylated product, and di-arylated product, which can then be separated chromatographically. While not elegant, this can be a pragmatic solution for accessing the desired compound.

References

  • A regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides.RSC Publishing.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.Organic Chemistry Portal.
  • Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8).
  • Lewis Acid Directed Regioselective Metal
  • Pyridine C(sp2)
  • Lewis Acid Directed Regioselective Metalations of Pyridazine | Request PDF.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Stack Exchange.
  • ortho metalation.Andrew G Myers Research Group, Harvard University.
  • Advances in the directed metallation of azines and diazines.ElectronicsAndBooks.
  • Pyridine.Wikipedia.
  • Nucleophilic arom
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.YouTube.
  • C-H functionaliz
  • C-H Functionalization of Pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
  • ON THE REGIOSELECTIVITY OF ATTACK OF O-NUCLEOPHILES AT 4-SUBSTITUTED 3,6-DICHLOROPYRIDAZINES.Semantic Scholar.
  • Electrophilic Substitution In Azines.

Sources

Technical Support Center: 6-chloro-N-allylpyridazin-3-amine Stability & Degradation

[1]

Ticket System Status: [ONLINE] Support Level: Tier 3 (Senior Application Scientist) Subject: Degradation Pathways, Troubleshooting, and Mitigation Strategies

Core Directive & Executive Summary

Welcome to the Technical Support Center. You are likely here because you have observed unexpected impurities in your HPLC traces, a shift in color during storage, or aberrant mass spectral data for 6-chloro-N-allylpyridazin-3-amine .

This molecule is a "Janus-faced" intermediate: it possesses an electron-deficient pyridazine ring (susceptible to nucleophilic attack) and an electron-rich allyl amine tail (susceptible to oxidation).[1] Understanding this duality is key to stabilizing your compound.

Quick Diagnostic Matrix:

Observation Likely Root Cause Key Pathway
New Peak (M-34+17) Hydrolysis (Acid/Base) Displacement of Cl by OH (Tautomerization)
New Peak (M+16) Oxidation N-Oxidation or Allyl Epoxidation
New Peak (M-34+1) Photolysis Radical Dechlorination

| Precipitate/Dimer | Thermal Stress | Nucleophilic Dimerization (

1

Detailed Degradation Pathways (The "Why")

Pathway A: Hydrolytic Instability (The Vector)

The Issue: The chlorine at position 6 is activated by the adjacent nitrogen atoms. While pyridazines are generally more stable than pyrimidines, the presence of the amine at position 3 pushes electron density into the ring, deactivating it slightly. However, under acidic or basic stress, the chloride is a good leaving group.[1]

  • Mechanism: Water or hydroxide attacks C6, displacing chloride.[1]

  • Product: 6-(allylamino)pyridazin-3-ol

    
    6-(allylamino)pyridazin-3(2H)-one .[1]
    
  • Note: The "one" tautomer (amide-like) is thermodynamically favored over the "ol" form in solution.

Pathway B: Oxidative Stress (The Allyl/Amine Vector)

The Issue: The allylic amine moiety is sensitive to Reactive Oxygen Species (ROS).

  • Mechanism 1 (N-Oxidation): The exocyclic nitrogen is more nucleophilic than the ring nitrogens. Peroxides or air exposure can form the N-oxide .

  • Mechanism 2 (Epoxidation): The allyl double bond can undergo epoxidation, though this is slower without a catalyst.

  • Mass Spec Signature: Look for [M+16] (Oxygen insertion).[1]

Pathway C: Photolytic Dechlorination

The Issue: Chlorinated heterocycles are notorious for UV instability.

  • Mechanism: Homolytic cleavage of the C-Cl bond generates a heteroaryl radical, which abstracts a hydrogen from the solvent.

  • Product: N-allylpyridazin-3-amine (Des-chloro analog).[1]

Visualizing the Pathways

The following diagram maps the structural evolution of the parent compound under different stress conditions.

DegradationMapParent6-chloro-N-allylpyridazin-3-amine(MW: 169.6)HydrolysisHydrolysis (SNAr)(+H2O, -HCl)Parent->HydrolysisOxidationOxidation(+[O])Parent->OxidationPhotolysisPhotolysis (UV)(-Cl•, +H•)Parent->PhotolysisPyridazinone6-(allylamino)pyridazin-3(2H)-one(Tautomer Preferred)[M+17 - 35]Hydrolysis->PyridazinonepH < 4 or pH > 9NOxideN-oxide / Epoxide[M+16]Oxidation->NOxidePeroxides / AirDesChloroN-allylpyridazin-3-amine[M-34]Photolysis->DesChlorohv (254-300 nm)

Figure 1: Mechanistic degradation map showing the three primary stress vectors: Hydrolysis (Red), Oxidation (Yellow), and Photolysis (Blue).[1]

Troubleshooting Guide & Protocols

Scenario 1: "I see a new peak at RRT 0.85 in HPLC."

Diagnosis: Likely the Pyridazinone (Hydrolysis product). It is more polar than the parent, eluting earlier in Reverse Phase (RP) chromatography.

Validation Protocol (Acid Stress Test):

  • Dissolve 5 mg of parent compound in 1 mL Acetonitrile.

  • Add 1 mL of 0.1 N HCl.

  • Heat at 60°C for 2 hours.

  • Analyze via LC-MS.[1][2]

  • Confirmation: If the peak at RRT 0.85 grows and shows mass 152 Da (approx), it is the hydrolysis product.

Scenario 2: "My sample turned yellow/brown overnight."

Diagnosis: Oxidative polymerization or N-oxide formation.[1] Allyl amines can form colored oligomers upon oxidation.

Validation Protocol (Peroxide Stress):

  • Dissolve 5 mg of parent in 1 mL Methanol.

  • Add 50 µL of 30%

    
    .
    
  • Store at RT for 4 hours.

  • Confirmation: Look for M+16 (186 Da) in MS.[1]

Scenario 3: "Inconsistent potency in biological assays."

Diagnosis: Photolytic degradation during handling.[1] If you weigh the compound under standard lab lights and leave it in clear glass, the chlorine may be cleaved.

Mitigation:

  • Action: Switch to Amber Glass vials immediately.

  • Process: Wrap reaction vessels in aluminum foil during synthesis.

Diagnostic Workflow (Decision Tree)

Use this flow to identify your specific impurity.

TroubleshootingStartImpurity DetectedCheckMassCheck LC-MS (m/z)Start->CheckMassMassPlus16Mass = M + 16CheckMass->MassPlus16OxidationMassMinus34Mass = M - 34CheckMass->MassMinus34PhotolysisMassPlus17Mass = M - Cl + OH(approx M-18)CheckMass->MassPlus17HydrolysisSolOxSol: Add Antioxidant(BHT) or Sparge ArMassPlus16->SolOxSolPhotoSol: Amber GlassProtect from UVMassMinus34->SolPhotoSolHydroSol: Adjust pHBuffer to 6.0-7.5MassPlus17->SolHydro

Figure 2: Rapid diagnostic decision tree based on Mass Spectrometry shifts.[1]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO? A: Short term, yes. Long term, no . DMSO is hygroscopic and can act as a mild oxidant (Swern-type reactivity) over time, potentially oxidizing the allyl alcohol or facilitating hydrolysis if water is absorbed.[1] Recommended Solvent: Anhydrous Acetonitrile or Ethanol stored at -20°C.[1]

Q: Is the allyl group or the chlorine more labile? A: Under physiological conditions (pH 7.4, 37°C), the chlorine is the weak link due to slow hydrolysis. Under storage conditions (air, light), the allyl group (oxidation) and chlorine (photolysis) are equally vulnerable.[1]

Q: How do I remove the hydrolysis impurity? A: The pyridazinone impurity is significantly more polar.

  • Flash Chromatography: Increase the polarity of your eluent slowly. The parent elutes later than the impurity in normal phase (if using amine-functionalized silica) or earlier in reverse phase? Correction: In Reverse Phase, the polar impurity elutes first .

  • Recrystallization: The parent amine is often basic; the pyridazinone is less basic. Acid-base extraction may separate them (dissolve in acid, wash with organic solvent to remove non-basic impurities, then basify).[1]

References

  • Reactivity of Chloropyridazines

    • Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.[1][3]

    • Source: ResearchGate / Molecules.[1]

    • Context: Establishes the susceptibility of 3-amino-6-chloropyridazine to nucleophilic substitution ( ) and hydrolysis under acidic/basic conditions.
    • URL:

  • Photodegradation Mechanisms

    • Title: Photodegradation of 2-chloropyridine in aqueous solution: Reaction p
    • Source: Journal of Hazardous M
    • Context: Defines the radical dechlorination pathway common to chloropyridines and pyridazines under UV exposure.
    • URL:[1]

  • Allyl Amine Oxidation

    • Title: Mechanisms of the Oxidation of Organic Amines.[4][5][6][7]

    • Source: DTIC (Defense Technical Information Center).[1]

    • Context: Details the N-oxidation and oxidative dealkylation p
    • URL:[1]

  • General Pyridazine Chemistry

    • Title: 3-Amino-6-chloropyridazine: A Versatile Chemical Compound.[1][3][8]

    • Source: BenchChem / NBInno.[1]

    • Context: Provides physical properties and general reactivity profiles for the core scaffold.
    • URL:[1]

Technical Support Center: Pyridazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Pyridazine Challenge

Welcome to the Pyridazine Synthesis Technical Support Center. Pyridazines (1,2-diazines) are increasingly vital in drug discovery due to their ability to act as isosteres for phenyl rings and their high polarity, which improves water solubility. However, their synthesis is often plagued by specific byproduct profiles that degrade yield and complicate purification.

This guide moves beyond generic textbook procedures. It addresses the causality of side reactions—specifically the competition between aromatization and isomerization in IEDDA reactions, and the "Furan Trap" in condensation chemistry.

Module 1: Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Context: The reaction of 1,2,4,5-tetrazines with dienophiles (alkenes/alkynes) is the gold standard for rapid, bioorthogonal pyridazine synthesis.

Troubleshooting Guide

Q: Why am I isolating dihydropyridazines instead of the aromatic pyridazine?

  • Diagnosis: Arrested Oxidation. When using alkenes as dienophiles, the initial adduct is a 4,5-dihydropyridazine (after

    
     loss). This intermediate is stable and does not spontaneously aromatize without an oxidative driving force.
    
  • The Fix:

    • Switch to Alkynes: If your synthetic route permits, use an alkyne dienophile.[1] The elimination of

      
       yields the aromatic pyridazine directly, bypassing the dihydro- intermediate entirely [1].
      
    • Add an Oxidant: If you must use an alkene, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil immediately after nitrogen evolution ceases.

    • Tautomerization Check: 4,5-dihydropyridazines can tautomerize to 1,4-dihydropyridazines (which are often more stable but non-aromatic). This isomerization competes with oxidation.

Q: My reaction mixture turned black/brown, and I see no product on LCMS.

  • Diagnosis: Tetrazine Decomposition. Electron-deficient tetrazines are prone to nucleophilic attack by solvents or self-polymerization before they can react with the dienophile.

  • The Fix:

    • Solvent Protocol: Avoid nucleophilic solvents (MeOH, primary amines) if using highly electron-deficient tetrazines (e.g., dipyridyl-tetrazine). Use DCM, Toluene, or 1,4-Dioxane.

    • Stoichiometry: Tetrazines can degrade over time. Use a 1.2:1 ratio of Tetrazine:Dienophile to account for background decomposition.

Visual Workflow: IEDDA Optimization

IEDDA_Workflow Start Start: Tetrazine + Dienophile Dienophile_Type Check Dienophile Type Start->Dienophile_Type Alkyne Alkyne Dienophile_Type->Alkyne Alkene Alkene Dienophile_Type->Alkene Direct_Product Direct Aromatic Pyridazine (No Oxidant Needed) Alkyne->Direct_Product -N2 Intermediate 4,5-Dihydropyridazine (Stable Intermediate) Alkene->Intermediate -N2 Decision_Ox Is Aromatization Spontaneous? Intermediate->Decision_Ox Add_Oxidant Add DDQ or Chloranil Decision_Ox->Add_Oxidant No Isomerization Risk: Tautomerization to 1,4-Dihydro isomer Decision_Ox->Isomerization Delay/No Oxidant Final_Product Target Pyridazine Add_Oxidant->Final_Product Isomerization->Final_Product Requires Harsh Oxidation

Caption: Decision logic for IEDDA reactions. Note that alkene dienophiles create an oxidation dependency.

Module 2: Condensation Chemistry (Paal-Knorr Variant)

Context: Condensing 1,4-dicarbonyls with hydrazine is the classical route. The major failure mode here is the "Furan Trap."

Troubleshooting Guide

Q: I am generating a Furan byproduct instead of my Pyridazine.

  • Diagnosis: Acid-Catalyzed Dehydration. The 1,4-dicarbonyl starting material is a precursor for both the Paal-Knorr Furan synthesis and Pyridazine synthesis. Strong acidic conditions favor the cyclization of the enol to Furan (oxygen nucleophile) rather than the condensation with hydrazine (nitrogen nucleophile) [2].

  • The Fix:

    • pH Modulation: Do not use strong mineral acids (HCl/H2SO4) initially. Start the reaction in ethanol/acetic acid (mildly acidic) to favor hydrazone formation first.

    • Temperature Staging:

      • Step 1: Stir 1,4-dicarbonyl + Hydrazine at 0°C to RT for 2 hours. This forms the mono- or di-hydrazone.

      • Step 2: Heat to reflux only after the hydrazone is formed. This locks the nitrogen into the ring, preventing furan formation.

Q: My product is an oligomer/polymer.

  • Diagnosis: Stoichiometric Mismatch. Hydrazine is bifunctional. If you add hydrazine to the diketone, the diketone is in excess locally, leading to one hydrazine bridging two diketone molecules (azine formation).

  • The Fix:

    • Inverse Addition: Add the 1,4-dicarbonyl solution dropwise into a solution of excess hydrazine. This ensures hydrazine is always in molar excess relative to the unreacted carbonyls, favoring cyclization over oligomerization.

Data: Solvent Effects on Selectivity
Solvent SystemCatalystPrimary ProductByproduct Risk
Ethanol (Abs) Acetic Acid (cat.)Pyridazine Low (Ideal conditions)
Toluene p-TsOHFuran High (Dehydration favored)
Water/THF NoneMonohydrazone High (Incomplete cyclization)
Acetic Acid RefluxPyridazine Medium (Acetylation of side chains)

Module 3: Regioselective Functionalization

Context: Post-synthetic modification of the pyridazine core (e.g., Minisci reactions, Lithiation).

Troubleshooting Guide

Q: My radical alkylation (Minisci) is occurring at the wrong carbon.

  • Diagnosis: Electronic Control vs. Steric Control. Pyridazines are electron-deficient. Nucleophilic radicals attack the most electron-deficient position (usually C4/C5). However, if C4/C5 are similar, you get mixtures.

  • The Fix:

    • Protonation: Run the reaction in acidic media (TFA/Water). Protonation of the pyridazine nitrogens lowers the LUMO energy, significantly accelerating the reaction and enhancing regioselectivity toward the positions para or ortho to the protonated nitrogen [3].

    • Blocking Groups: If C4 and C5 are competing, install a Chlorine at C5 (via POCl3 chemistry on a pyridazinone precursor) to block that site, then remove it later via hydrogenolysis.

Q: I cannot lithiate my pyridazine; it decomposes.

  • Diagnosis: Nucleophilic Attack. Alkyl lithiums (n-BuLi) act as nucleophiles toward the electron-deficient pyridazine ring (Chichibabin-like addition) rather than bases for deprotonation.

  • The Fix:

    • Use LiTMP: Switch to Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). It is a bulky, non-nucleophilic base that will deprotonate (ortho-lithiation) rather than attack the ring.

    • Temperature: strictly maintain -78°C . Pyridazyl anions are thermally unstable and can undergo ring-opening (fragmentation to alkynes/nitriles) above -50°C.

Visual Mechanism: The Furan Trap

Condensation_Pathways Dicarbonyl 1,4-Dicarbonyl Acid Strong Acid (H+) High Temp Dicarbonyl->Acid Hydrazine Hydrazine (N2H4) Mild Acid Dicarbonyl->Hydrazine Enol Enol Cyclization Acid->Enol Furan FURAN (Undesired Byproduct) Enol->Furan -H2O Hydrazone Mono-hydrazone Intermediate Hydrazine->Hydrazone Nucleophilic Attack Pyridazine PYRIDAZINE (Target) Hydrazone->Pyridazine Cyclization (-H2O)

Caption: Pathway competition. Acid promotes oxygen-cyclization (Furan); Hydrazine promotes nitrogen-cyclization (Pyridazine).

References

  • Oliveira, B. L., et al. (2017). "Inverse electron demand Diels–Alder reactions in chemical biology." Chemical Society Reviews. Available at: [Link]

  • Amarnath, V., & Amarnath, K. (1995).[2] "Mechanism of the Paal-Knorr Furan Synthesis." The Journal of Organic Chemistry. Available at: [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Available at: [Link]

  • Sergeev, P. G., & Nenajdenko, V. G. (2020).[3] "Recent advances in the chemistry of pyridazine." Russian Chemical Reviews. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine. This comprehensive guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

The synthesis of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine is a two-step process commencing with the commercially available 3,6-dichloropyridazine. The initial step involves a selective nucleophilic aromatic substitution (SNAr) to introduce an amino group, yielding the key intermediate, 3-amino-6-chloropyridazine. Subsequent N-allylation of this intermediate furnishes the final product. This guide provides in-depth technical details for both stages of the synthesis.

Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: Amination cluster_step2 Step 2: N-Allylation 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine NH4OH, 120°C, Microwave 3-Amino-6-chloropyridazine_step2 3-Amino-6-chloropyridazine Allyl_Bromide Allyl Bromide Final_Product 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine Allyl_Bromide->Final_Product Base, Solvent, Heat 3-Amino-6-chloropyridazine_step2->Final_Product

Caption: Overall synthetic route for 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine.

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-chloropyridazine

This protocol is adapted from a microwave-enhanced procedure, which offers rapid and efficient synthesis.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,6-Dichloropyridazine148.981.5 g10.07 mmol
Ammonium Hydroxide (28-30% NH₃)35.055.0 mL~75 mmol

Procedure:

  • To a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).

  • Add the ammonium hydroxide solution (5.0 mL).

  • Seal the vial securely with a lid and place it in a microwave reactor.

  • Irradiate the reaction mixture for 30 minutes at 120°C with a power of 300W.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • A precipitate will have formed. Filter the precipitate and wash it with a cold mixture of ethyl acetate:hexane (3:7).

  • Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. The expected yield is approximately 87%.[1] This product is often of sufficient purity for the subsequent step without further purification.

Step 2: Synthesis of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

This is a general procedure for N-alkylation of a 3-amino-6-substituted pyridazine and should be optimized for this specific transformation.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Amino-6-chloropyridazine129.551.0 g7.72 mmol
Allyl Bromide120.981.1 g (0.76 mL)9.26 mmol
Base (e.g., K₂CO₃ or Cs₂CO₃)-2-3 equivalents-
Solvent (e.g., DMF or Acetonitrile)-10 mL-

Procedure:

  • To a 20 mL thick-walled borosilicate glass vial, add 3-amino-6-chloropyridazine (1.0 g), the chosen base (2-3 equivalents), and the solvent (10 mL).

  • Add allyl bromide (1.2 equivalents).

  • Seal the vial and pre-stir the mixture for one minute to ensure adequate mixing.

  • Place the vial in a microwave reactor and irradiate at 80°C for 15 minutes with a power of 300W.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be extracted with ethyl acetate. The combined organic extracts should be dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude residue should be purified by flash chromatography to yield the desired product.

Troubleshooting Guide

Step 1: Amination
ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive starting material.- Insufficient heating.- Leak in the sealed reaction vessel.- Check the purity of the 3,6-dichloropyridazine.- Ensure the microwave reactor is functioning correctly and reaching the set temperature.- Inspect the vial and seal for any damage.
Formation of di-aminated byproduct - Prolonged reaction time.- Excessively high temperature.- Reduce the reaction time and monitor the reaction progress closely by TLC.- Lower the reaction temperature in 10°C increments.
Step 2: N-Allylation
ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive allyl bromide.- Inappropriate base or solvent.- Insufficient heating.- Use freshly opened or distilled allyl bromide.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile, THF).- Gradually increase the reaction temperature or time, monitoring by TLC.
Formation of di-allylated byproduct - Excess allyl bromide.- The mono-allylated product is more nucleophilic than the starting amine.- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of allyl bromide.- Add the allyl bromide slowly to the reaction mixture.
Presence of unreacted starting material - Incomplete reaction.- Increase the reaction time or temperature.- Ensure the base is strong enough to deprotonate the amino group.
Difficulty in purification - Product and impurities have similar polarity.- Optimize the mobile phase for column chromatography.- Consider using an amine-functionalized silica gel column, which can improve the separation of basic compounds.[2]

Frequently Asked Questions (FAQs)

Q1: Why is a microwave reactor recommended for the amination step?

A1: Microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[1] The localized superheating effect of microwaves can accelerate the rate of the nucleophilic aromatic substitution.

Q2: Can I use a different aminating agent in Step 1?

A2: While aqueous ammonia is commonly used, other sources of ammonia, such as ammonia in an organic solvent (e.g., methanol), can also be employed.[3] The choice may depend on the scale of the reaction and the available equipment.

Q3: What is the mechanism of the N-allylation reaction?

A3: The N-allylation of 3-amino-6-chloropyridazine is a nucleophilic substitution reaction. The amino group of the pyridazine acts as a nucleophile and attacks the electrophilic carbon of allyl bromide, displacing the bromide ion. The presence of a base is crucial to deprotonate the amino group, increasing its nucleophilicity.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the components on a silica gel plate.

Q5: What are the expected spectroscopic data for the final product?

Characterization and Purity Assessment

A comprehensive analysis should be performed to confirm the identity and purity of the synthesized 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine.

TechniqueExpected Observations
1H NMR Signals corresponding to the aromatic protons on the pyridazine ring, the vinyl protons (CH=CH₂) and the methylene protons (NCH₂) of the allyl group, and the amine proton (NH).
13C NMR Resonances for the carbon atoms of the pyridazine ring and the allyl group.
Mass Spectrometry (MS) A molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. The isotopic pattern for the chlorine atom should be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (alkene), and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Safety Precautions

  • 3,6-Dichloropyridazine: Is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ammonium Hydroxide: Is corrosive and has a strong odor. Work in a well-ventilated fume hood.

  • Allyl Bromide: Is a lachrymator and is toxic. Handle with extreme care in a fume hood.

  • Microwave Synthesis: Use only vials and equipment specifically designed for microwave chemistry to avoid the risk of explosion.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine.
  • PubChem. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine.
  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025, March 2).
  • Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.).
  • CN102718664A - Preparation method of N-allyl aniline compound. (n.d.).
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008).
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025, December).
  • Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Separation of heteroaromatic amines in food products. (2000, September 29). PubMed.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI.
  • SIELC Technologies. (2018, May 16). 6-Chloro-N-nitropyridazin-3-amine.
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum.
  • A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. (2008, November 3). The Journal of Organic Chemistry.
  • 6-chloro-N-cyclopentylpyridazin-3-amine - Exposure: Exposure Predictions. (2025, October 15). EPA.
  • 7145-60-0|6-Chloro-N,N-dimethylpyridazin-3-amine. (n.d.). BLDpharm.
  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022, May 6). ACS Sustainable Chemistry & Engineering.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-Chloro-N-allylpyridazin-3-amine and Structurally Related Pyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the biological potential of 6-chloro-N-allylpyridazin-3-amine, a representative pyridazine derivative, in relation to other key analogs. By examining experimental data and structure-activity relationships, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel therapeutic agents.

The Pyridazine Core: A Privileged Scaffold

The 1,2-diazine (pyridazine) ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural feature imparts unique physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in various non-covalent interactions with biological targets.[3] The pyridazine nucleus is found in numerous clinically approved drugs and experimental agents, highlighting its significance as a "privileged structure" in drug discovery.[4]

Synthesis of 6-Chloro-N-allylpyridazin-3-amine and Analogs

The synthetic route to 6-chloro-N-allylpyridazin-3-amine typically commences with the commercially available 3,6-dichloropyridazine. A nucleophilic aromatic substitution reaction with ammonia or a protected amine source selectively displaces one of the chlorine atoms to yield the key intermediate, 3-amino-6-chloropyridazine.[5][6] Subsequent N-alkylation of the amino group with an allyl halide, such as allyl bromide, in the presence of a suitable base, affords the target compound.

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: N-Alkylation 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine NH3 / Solvent 6-Chloro-N-allylpyridazin-3-amine 6-Chloro-N-allylpyridazin-3-amine 3-Amino-6-chloropyridazine->6-Chloro-N-allylpyridazin-3-amine Allyl Bromide / Base Anticancer_Mechanism cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Activation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Pyridazine_Derivative Pyridazine Derivative (e.g., 6-chloro-N-allylpyridazin-3-amine) Pyridazine_Derivative->Receptor_Tyrosine_Kinase Inhibition

Figure 2: Postulated mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

Pyridazine derivatives have also been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. [7][8]The structural diversity of this class of compounds allows for the targeting of various microbial processes.

Table 2: Comparative in vitro Antimicrobial Activity of Selected Pyridazine Derivatives

Compound/DerivativeMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Chloro derivatives of pyridazine E. coli-0.892 - 3.744[7]
P. aeruginosa-0.892 - 3.744[7]
S. marcescens-0.892 - 3.744[7]
Compound IIIa (a pyridazinone derivative) S. pyogenesNot specified-[9]
E. coliNot specified-[9]
Compound 8g (a pyridazinone derivative) C. albicans-16[3]
Compound 10h (a pyridazinone derivative) S. aureus-16[3]

The data in Table 2 demonstrates the promising antimicrobial potential of pyridazine analogs. Notably, chloro-substituted pyridazines have shown potent activity against Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) lower than the standard antibiotic chloramphenicol. [7]This suggests that the 6-chloro substituent in 6-chloro-N-allylpyridazin-3-amine is a favorable feature for antibacterial activity. The allyl group may further contribute to the compound's antimicrobial profile by enhancing its membrane permeability or interaction with specific microbial targets.

Experimental Protocols

To facilitate further research and comparative studies, we provide standardized protocols for assessing the anticancer and antimicrobial activities of pyridazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 6-chloro-N-allylpyridazin-3-amine) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of a substance by measuring the zone of growth inhibition.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in sterile saline or broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. A solvent control and a standard antibiotic should be included.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Experimental_Workflow cluster_anticancer Anticancer Activity (MTT Assay) cluster_antimicrobial Antimicrobial Activity (Agar Well Diffusion) A1 Seed Cancer Cells A2 Treat with Pyridazine Compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 B1 Inoculate Agar Plate B2 Create Wells B1->B2 B3 Add Pyridazine Compound B2->B3 B4 Incubate B3->B4 B5 Measure Zone of Inhibition B4->B5

Figure 3: Overview of experimental workflows for biological evaluation.

Conclusion and Future Directions

The pyridazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While direct experimental data for 6-chloro-N-allylpyridazin-3-amine is limited, a comparative analysis of structurally related analogs strongly suggests its potential for both anticancer and antimicrobial activities. The 6-chloro substitution is a common feature in many active pyridazines, and the N-allyl group offers a point for further chemical modification to optimize potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of 6-chloro-N-allylpyridazin-3-amine and a library of its derivatives. In-depth mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The experimental protocols provided in this guide offer a standardized framework for such investigations, enabling robust and reproducible data generation. Through a systematic exploration of the chemical space around the pyridazine core, it is anticipated that novel and potent drug candidates will emerge.

References

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2024, August 19). ACS Omega. [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. [Link]

  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (2020). Assiut University. [Link]

  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (2020, May 29). ResearchGate. [Link]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. (2025, October 20). ACS Infectious Diseases. [Link]

  • Synthesis and antimicrobial activity of new polyfunctionally substituted pyridazines and their fused derivatives. (n.d.). Semantic Scholar. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. (2025, September 4). MDPI. [Link]

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A Comparative Guide to Kinase Inhibitors: Evaluating 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine in the Context of CDK12/13 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Kinase Inhibition and the Emergence of Covalent Modulators

In the realm of targeted therapy, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of potent and selective kinase inhibitors has led to a paradigm shift from reversible, non-covalent inhibitors to irreversible, covalent inhibitors. Covalent inhibitors, by forming a stable bond with their target protein, offer the potential for prolonged pharmacodynamic effects and increased therapeutic efficacy.

This guide focuses on the comparative analysis of a novel pyridazine-based compound, 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine , with other established kinase inhibitors. The presence of an N-allyl (prop-2-en-1-yl) group on the pyridazine scaffold strongly suggests a covalent mechanism of action, likely through the formation of a bond with a nucleophilic cysteine residue within the kinase active site.

Given the precedence of pyridazine-containing compounds as kinase inhibitors and the reactivity of the allyl group, we hypothesize that 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine is a covalent inhibitor targeting a kinase with an accessible cysteine residue. A prominent and therapeutically relevant kinase family possessing such a feature is the Cyclin-Dependent Kinase 12 and 13 (CDK12/13) complex. CDK12 and CDK13 are key regulators of transcriptional elongation and are implicated in maintaining genomic stability, particularly through the expression of DNA damage response (DDR) genes.[1][2][3] The presence of a unique cysteine residue (Cys1039 in CDK12) outside the canonical ATP-binding pocket makes them attractive targets for covalent inhibitors.[1][4]

This guide will, therefore, compare the hypothetical profile of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine with a curated selection of both covalent and non-covalent CDK12/13 inhibitors. We will delve into their mechanisms of action, inhibitory potencies, and cellular effects, supported by detailed experimental protocols to empower researchers in their own investigations.

Comparative Analysis of CDK12/13 Inhibitors: Potency and Cellular Activity

A critical aspect of evaluating any new kinase inhibitor is to benchmark its performance against existing compounds. The following table summarizes the biochemical potency (IC50) and cellular activity of selected covalent and non-covalent CDK12/13 inhibitors.

Compound Type CDK12 IC50 (nM) CDK13 IC50 (nM) Cellular Proliferation EC50 (nM) Key Cellular Effects Reference(s)
THZ531 Covalent1586950 (in Jurkat cells)Induces apoptosis, reduces RNA Pol II Ser2 phosphorylation, inhibits transcription of super-enhancer-linked and DDR genes.[4][5]
Compound 12b CovalentNot explicitly statedNot explicitly statedNanomolar range in various cancer cell linesPotent in vitro antiproliferative activities, robust in vivo efficacy in multiple xenograft models.[6][7][8]
INCB162485 Non-covalentPotent (exact value not stated)Potent (exact value not stated)Good cellular and whole blood potencySelective over other CDK isoforms.[9]
CT7439 Non-covalent (and Cyclin K degrader)4.4 (OV-90 cell growth IC50)4.4 (OV-90 cell growth IC50)4.4 (in OV-90 cells)Downregulates key DDR proteins (ATM, ATR, Brca1, Rad51), induces apoptosis.[10][11]
DN-1679 Degrader (PROTAC)DC50 = 8.8 (MDA-MB-231 cells)DC50 = 9.8 (MDA-MB-231 cells)IC50 = 49.1 (MDA-MB-231 cells)Degrades CDK12 and CDK13, suppresses DDR gene transcription, increases DNA damage.[12]

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the experimental approaches discussed, the following diagrams have been generated.

CDK12/13 Signaling Pathway

CDK12_Pathway cluster_transcription Transcription Elongation cluster_kinase Kinase Complex cluster_inhibitors Inhibitors RNA_Pol_II RNA Polymerase II (CTD) DDR_Genes DNA Damage Response (DDR) Genes (e.g., BRCA1, ATM, ATR) RNA_Pol_II->DDR_Genes Promotes transcription Genomic_Stability Genomic_Stability DDR_Genes->Genomic_Stability Maintains CDK12_13 CDK12/13 CDK12_13->RNA_Pol_II Phosphorylates Ser2 (pSer2) Cyclin_K Cyclin K CDK12_13->Cyclin_K forms complex Covalent_Inhibitor 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine (Hypothesized Covalent) Covalent_Inhibitor->CDK12_13 Irreversibly inhibits Non_Covalent_Inhibitor Non-Covalent Inhibitors (e.g., INCB162485) Non_Covalent_Inhibitor->CDK12_13 Reversibly inhibits

Caption: The CDK12/13-Cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, promoting the transcription of DNA Damage Response (DDR) genes and maintaining genomic stability. Covalent and non-covalent inhibitors block this activity.

Experimental Workflow for Kinase Inhibitor Characterization

Experimental_Workflow Start Start: Synthesize/Obtain Inhibitor Biochemical_Assay In Vitro Kinase Assay (Luminescence-based) Start->Biochemical_Assay IC50 Determine IC50 Value Biochemical_Assay->IC50 Covalent_Binding_Assay Intact Protein Mass Spectrometry IC50->Covalent_Binding_Assay Confirmation Confirm Covalent Modification Covalent_Binding_Assay->Confirmation Cellular_Assay Western Blot for pSer2-RNA Pol II Confirmation->Cellular_Assay Downstream_Effect Assess Downstream Cellular Effects Cellular_Assay->Downstream_Effect Proliferation_Assay Cell Viability/Proliferation Assay Downstream_Effect->Proliferation_Assay EC50 Determine EC50 Value Proliferation_Assay->EC50 End End: Characterized Inhibitor EC50->End

Caption: A typical workflow for characterizing a novel kinase inhibitor, starting from biochemical assays to determine potency, followed by confirmation of the mechanism of action and assessment of cellular effects.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments in the characterization of kinase inhibitors like 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine .

In Vitro Kinase Assay for IC50 Determination (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of CDK12/Cyclin K.[13][14]

Principle: The assay quantifies the amount of ATP remaining in the reaction after kinase-mediated phosphorylation of a substrate. A decrease in ATP corresponds to higher kinase activity. The remaining ATP is detected via a luciferase-based reaction that generates a luminescent signal.

Materials:

  • Recombinant human CDK12/Cyclin K complex

  • Kinase substrate (e.g., a peptide derived from the RNA Pol II CTD)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine) dissolved in DMSO

  • Kinase-Glo® Max reagent or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 1x kinase assay buffer from a 5x stock.

    • Prepare serial dilutions of the test inhibitor in 1x kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Set up the Kinase Reaction:

    • In a 96-well plate, add 5 µL of each inhibitor dilution to the respective wells.

    • For "Positive Control" (maximum kinase activity) and "Blank" (no kinase) wells, add 5 µL of 10% DMSO in 1x kinase assay buffer.

    • Prepare a master mix containing 1x kinase assay buffer, ATP, and the kinase substrate. Add 25 µL of this master mix to each well.

    • To the "Blank" wells, add 20 µL of 1x kinase assay buffer.

  • Initiate the Reaction:

    • Dilute the CDK12/Cyclin K enzyme to the desired concentration in 1x kinase assay buffer.

    • Add 20 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 90 minutes.

  • Detect ATP Levels:

    • After the incubation, allow the plate to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measure Luminescence:

    • Read the luminescence signal using a luminometer.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Normalize the data to the "Positive Control" (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Intact Protein Mass Spectrometry for Confirmation of Covalent Binding

This protocol provides a general workflow for assessing the covalent modification of a target protein by an inhibitor.[15][16][17][18][19]

Principle: The precise mass of the protein is measured before and after incubation with the covalent inhibitor. A mass shift corresponding to the molecular weight of the inhibitor indicates the formation of a covalent adduct.

Materials:

  • Purified recombinant CDK12/Cyclin K

  • Test inhibitor

  • Incubation buffer (e.g., PBS or Tris-HCl)

  • Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source

  • Deconvolution software

Procedure:

  • Incubation:

    • Incubate the purified CDK12/Cyclin K protein (typically at a concentration of 1-10 µM) with a molar excess of the test inhibitor (e.g., 10-fold molar excess) in the incubation buffer.

    • As a control, incubate the protein with the same concentration of DMSO used to dissolve the inhibitor.

    • Incubate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Sample Preparation for LC-MS:

    • After incubation, desalt the protein samples to remove excess inhibitor and buffer components. This can be achieved using a C4 ZipTip or a similar desalting column.

  • LC-MS Analysis:

    • Inject the desalted protein samples onto the LC-MS system.

    • The liquid chromatography step is typically a rapid desalting step using a short C4 column with a steep gradient of acetonitrile in water with 0.1% formic acid.

    • The eluting protein is ionized by ESI and the mass-to-charge ratio (m/z) of the multiply charged ions is measured by the mass spectrometer.

  • Data Analysis:

    • The resulting m/z spectrum is deconvoluted using appropriate software to obtain the intact mass of the protein.

    • Compare the deconvoluted mass of the protein from the inhibitor-treated sample with the control sample.

    • A mass increase in the treated sample that corresponds to the molecular weight of the inhibitor confirms covalent binding.

Western Blotting for Cellular Assessment of CDK12/13 Inhibition

This protocol is designed to measure the phosphorylation status of the RNA Polymerase II C-terminal domain (CTD) at Serine 2, a direct downstream target of CDK12/13.[20]

Principle: Inhibition of CDK12/13 in cells will lead to a decrease in the phosphorylation of the RNA Pol II CTD at Serine 2 (pSer2). This change can be detected by Western blotting using an antibody specific for pSer2-RNA Pol II.

Materials:

  • Cancer cell line of interest (e.g., a triple-negative breast cancer cell line)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSer2-RNA Pol II, anti-total RNA Pol II (as a loading control), anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test inhibitor for a specified time (e.g., 6 or 24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pSer2-RNA Pol II) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the pSer2-RNA Pol II signal to the total RNA Pol II or β-actin signal.

    • Compare the normalized pSer2 levels in the inhibitor-treated samples to the DMSO control to assess the extent of CDK12/13 inhibition.

Conclusion and Future Directions

This guide provides a framework for the evaluation of the novel pyridazine-based compound, 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine , as a potential covalent inhibitor of CDK12/13. By comparing its hypothesized properties with those of established covalent and non-covalent inhibitors, and by providing detailed experimental protocols, we aim to facilitate its characterization and the broader exploration of pyridazine scaffolds in kinase inhibitor discovery.

The journey from a promising chemical entity to a validated therapeutic agent is a long and rigorous one. The experimental approaches outlined herein represent the foundational steps in this process. Future studies should focus on comprehensive selectivity profiling across the kinome, in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in relevant preclinical cancer models. The insights gained from such investigations will be crucial in determining the true therapeutic potential of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine and its derivatives.

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  • Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34838965/]
  • Design, Synthesis, and Biological Evaluation of Novel Orally Available Covalent CDK12/13 Dual Inhibitors for the Treatment of Tumors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38418833/]
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  • Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Harvard University. [URL: https://dash.harvard.edu/handle/1/33922306]
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  • THZ-531 - Drug Targets, Indications, Patents. Patsnap Synapse. [URL: https://www.
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  • Abstract P1-06-03: A selective Cdk12/13 non-covalent inhibitor with potent anti-breast cancer activity. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/79/4_Supplement/P1-06-03/632483/Abstract-P1-06-03-A-selective-Cdk12-13-non]
  • Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/356501332_Noncovalent_CDK1213_dual_inhibitors-based_PROTACs_degrade_CDK12-Cyclin_K_complex_and_induce_synthetic_lethality_with_PARP_inhibitor]
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A Prospective In Vivo Efficacy Analysis of 6-chloro-N-allylpyridazin-3-amine in Breast Cancer: A Comparative Guide to Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyridazine Scaffold in Oncology

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including significant anticancer potential.[1] The unique physicochemical properties of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, make it an attractive core for the design of novel therapeutic agents.[2] Numerous pyridazine-containing compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical cellular kinases and the induction of apoptosis.[3][4]

This guide introduces 6-chloro-N-allylpyridazin-3-amine , a novel pyridazine derivative, as a promising candidate for in vivo anticancer evaluation. While direct in vivo efficacy data for this specific compound is not yet available, this document provides a prospective analysis of its potential performance, drawing parallels from related pyridazine analogues and comparing it to a well-established standard-of-care, Doxorubicin. The proposed studies are designed to rigorously assess its therapeutic index in a preclinical breast cancer model.

Proposed Preclinical Investigation: A Head-to-Head In Vivo Study in a Syngeneic Breast Cancer Model

To ascertain the therapeutic potential of 6-chloro-N-allylpyridazin-3-amine, a robust in vivo efficacy study is proposed. The triple-negative breast cancer (TNBC) cell line, 4T1, is selected for this study due to its high tumorigenicity, invasive nature, and its ability to metastasize, providing a stringent model to evaluate anticancer agents.[5] The study will be conducted in immunocompetent BALB/c mice, allowing for the evaluation of the compound's interaction with the tumor microenvironment. Doxorubicin, a cornerstone of breast cancer chemotherapy, will serve as the standard comparator.[6]

Experimental Workflow

The proposed in vivo study will follow a systematic workflow to ensure data integrity and reproducibility.

G cluster_0 Preparation Phase cluster_1 Tumor Implantation & Growth cluster_2 Treatment Phase (Tumor Volume ~100 mm³) cluster_3 Efficacy Evaluation & Endpoint Analysis A 4T1 Cell Culture (RPMI-1640, 10% FBS) B Cell Harvest & Viability Check (Trypan Blue Exclusion) A->B D Orthotopic Injection of 4T1 Cells (5x10^5 cells in mammary fat pad) B->D C Animal Acclimatization (Female BALB/c Mice, 6-8 weeks old) E Tumor Growth Monitoring (Calipers, twice weekly) D->E F Randomization into Treatment Groups (n=10/group) E->F G Group 1: Vehicle Control (i.p.) F->G H Group 2: 6-chloro-N-allylpyridazin-3-amine (i.p.) F->H I Group 3: Doxorubicin (i.v., 5 mg/kg) F->I J Tumor Volume Measurement G->J K Body Weight Monitoring G->K H->J H->K I->J I->K L Survival Analysis J->L M Terminal Tumor Excision & Analysis (Histology, Biomarkers) L->M

Figure 1: Proposed In Vivo Efficacy Study Workflow.
Detailed Experimental Protocol
  • Cell Culture: Murine 4T1 breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used for the study. All animal procedures are to be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Cell Implantation: 4T1 cells are harvested, washed with sterile PBS, and resuspended at a concentration of 5x10^6 cells/mL. 100 µL of the cell suspension (5x10^5 cells) is injected into the mammary fat pad of each mouse.[7]

  • Treatment Groups and Administration:

    • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compound, following the same schedule.

    • Group 2 (6-chloro-N-allylpyridazin-3-amine): Dose and schedule to be determined by prior maximum tolerated dose (MTD) studies. Administration via intraperitoneal (i.p.) injection is proposed.

    • Group 3 (Doxorubicin): Administered at a dose of 5 mg/kg via intravenous (i.v.) injection, once a week.[8]

  • Efficacy Assessment:

    • Tumor Growth: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

    • Survival: Mice are monitored daily, and the study endpoint is a tumor volume exceeding 2000 mm³ or signs of morbidity, at which point animals are humanely euthanized.

    • Metastasis: At the end of the study, lungs are harvested to assess metastatic burden.

  • Toxicity Assessment: Body weight is monitored twice weekly as an indicator of systemic toxicity.

Comparative Efficacy and Mechanism of Action

Projected In Vivo Efficacy

The following table presents the projected in vivo efficacy of 6-chloro-N-allylpyridazin-3-amine in comparison to Doxorubicin, based on the expected performance of a novel, effective anticancer agent and published data for the standard of care.

Parameter6-chloro-N-allylpyridazin-3-amine (Projected)Doxorubicin (Standard of Care)
Tumor Growth Inhibition Significant reduction in tumor growth rate compared to vehicle control.Significant reduction in tumor growth rate.[9]
Survival Benefit Expected to significantly prolong the median survival of tumor-bearing mice.Known to increase survival in preclinical models.[10]
Metastasis Inhibition Potential to reduce the incidence and burden of lung metastases.May have variable effects on metastasis; some studies suggest it can induce EMT.[9]
Toxicity Profile Anticipated to have a manageable toxicity profile, with further investigation required.Known dose-dependent cardiotoxicity and myelosuppression.[6][11]
Comparative Mechanism of Action

The divergent mechanisms of action between the proposed pyridazine derivative and Doxorubicin could offer a basis for improved efficacy or combination therapy.

G cluster_0 6-chloro-N-allylpyridazin-3-amine (Proposed) cluster_1 Doxorubicin (Established) A 6-chloro-N-allylpyridazin-3-amine B Kinase (e.g., EGFR/VEGFR) A->B Inhibition C Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) B->C D Inhibition of Proliferation & Angiogenesis C->D Inhibition E Induction of Apoptosis C->E Activation F Doxorubicin G DNA Intercalation F->G H Topoisomerase II Inhibition F->H I DNA Strand Breaks G->I H->I J Cell Cycle Arrest & Apoptosis I->J

Figure 2: Comparative Proposed Mechanisms of Action.

Many pyridazine derivatives exert their anticancer effects through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[12] In contrast, Doxorubicin's primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.[13][14] This fundamental difference suggests that 6-chloro-N-allylpyridazin-3-amine could be effective in tumors resistant to DNA-damaging agents.

Physicochemical and ADME/Tox Profile Comparison

The drug-like properties of a compound are critical for its in vivo performance. The table below compares the known properties of Doxorubicin with the expected properties of a representative pyridazine derivative.

PropertyRepresentative Pyridazine Derivative (Expected)Doxorubicin
Molecular Weight 150 - 350 g/mol 543.5 g/mol [15]
LogP 1 - 3~1.3[16]
Hydrogen Bond Donors/Acceptors Variable, typically 1-2 donors, 2-3 acceptors6 Donors, 11 Acceptors[16]
Solubility Moderate aqueous solubility, soluble in organic solvents.Soluble in water.[17]
Metabolism Likely hepatic metabolism via cytochrome P450 enzymes.Extensively metabolized in the liver.
Toxicity To be determined; potential for off-target kinase inhibition.Cardiotoxicity, myelosuppression, secondary malignancies.[6][11]

Expert Discussion and Future Directions

This guide outlines a prospective framework for the in vivo evaluation of 6-chloro-N-allylpyridazin-3-amine, a novel pyridazine derivative with therapeutic potential in breast cancer. The proposed head-to-head comparison with Doxorubicin in a robust syngeneic tumor model will provide critical data on its efficacy and safety profile.

The rationale for investigating this compound is twofold: the established anticancer activity of the pyridazine scaffold and the potential for a distinct mechanism of action compared to standard chemotherapies. A kinase inhibitor profile, as is common for many pyridazine derivatives, could offer advantages in terms of specificity and may circumvent resistance mechanisms associated with DNA-damaging agents.

Future research should initially focus on determining the maximum tolerated dose and pharmacokinetic profile of 6-chloro-N-allylpyridazin-3-amine. The in vivo efficacy study proposed herein will be the cornerstone for its preclinical development. Subsequent investigations should aim to elucidate its precise mechanism of action, identify predictive biomarkers for patient stratification, and explore its potential in combination with other anticancer agents. The data generated from these studies will be instrumental in determining the clinical translatability of this promising new chemical entity.

References

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  • Some calculated physicochemical properties of Doxorubicin and Daunorubicin | Download Table - ResearchGate. Available at: [Link]

  • Physical Properties of Pyridazines - ResearchGate. Available at: [Link]

  • Doxorubicin intercalation into DNA A) TOP2b relaxes DNA supercoil to... - ResearchGate. Available at: [Link]

  • Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine | Semantic Scholar. Available at: [Link]

  • Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - Research journals. Available at: [Link]

  • Response to Treatment in 4T1 Tumor Following Exposure to Paclitaxel and Doxorubicin Based on Antiangiogenic Effects | Basic & Clinical Cancer Research. Available at: [Link]

  • Doxorubicin Hydrochloride | C27H30ClNO11 | CID 443939 - PubChem. Available at: [Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - MDPI. Available at: [Link]

  • Doxorubicin(1+) | C27H30NO11+ | CID 40469134 - PubChem - NIH. Available at: [Link]__

  • Pharmacokinetic and Toxicodynamic Characterization of a Novel Doxorubicin Derivative. Available at: [Link]

  • Easy-to-Grasp Explanations: Doxorubicin, mechanism and side effect - YouTube. Available at: [Link]

  • Targeted delivery of doxorubicin to breast cancer cells by aptamer functionalized DOTAP/DOPE liposomes - Spandidos Publications. Available at: [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC. Available at: [Link]

  • Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model - PubMed. Available at: [Link]

  • Doxorubicin in combination with a small TGFβ inhibitor: A potential novel therapy for metastatic breast cancer in mouse models. Available at: [Link]

  • DOXORUBICIN: OVERVIEW AND TOXICITY - IJCRT.org. Available at: [Link]

  • Physicochemical Properties of Doxorubicin Hydrochloride-Loaded Multivesicular Liposomes Developed in Preliminary Studies a - ResearchGate. Available at: [Link]

  • MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic. Available at: [Link]

  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed. Available at: [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]

  • Exploring doxorubicin transport in 2D and 3D models of MDA-MB-231 sublines: impact of hypoxia and cellular heterogeneity on doxorubicin accumulation in cells - PMC. Available at: [Link]

  • (PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus - ResearchGate. Available at: [Link]

  • How to generated MDA-MB-231 Xenograft Model? - ResearchGate. Available at: [Link]

  • Doxorubicin - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • 1H-Imidazo[4,5-d]pyridazine - Executive Summary. Available at: [Link]

  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - MDPI. Available at: [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - MDPI. Available at: [Link]

  • Physiologically Based Pharmacokinetic Modelling and Simulation to Predict the Plasma Concentration Profile of Doxorubicin - MDPI. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors | ACS Omega. Available at: [Link]

  • Comparison of the adverse event profiles of conventional and liposomal formulations of doxorubicin using the FDA adverse event reporting system - PMC. Available at: [Link]

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A Comparative Guide to the Synthesis of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine: Navigating Reproducibility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyridazine scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine represents a key intermediate, offering versatile handles for further chemical modification. However, the path to its reproducible synthesis is not without its challenges. This guide provides a comparative analysis of synthetic strategies, delves into the underlying chemical principles, and offers detailed protocols to enhance reproducibility in the laboratory.

Introduction: The Versatility of the 6-chloropyridazin-3-amine Core

The 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine molecule is built upon the 3-amino-6-chloropyridazine framework. This core is a valuable building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agricultural sectors.[1] The chlorine atom at the 6-position serves as a versatile leaving group for nucleophilic substitution and cross-coupling reactions, while the amino group at the 3-position can be readily functionalized.[1][2] The N-allyl group introduces a reactive alkene moiety, opening avenues for further diversification through reactions such as hydroformylation, oxidation, or metathesis.

Synthetic Strategies: A Tale of Two Steps

The synthesis of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine is conceptually a two-step process, starting from the commercially available 3,6-dichloropyridazine. The key challenge lies in the selective monosubstitution of one chlorine atom, followed by the introduction of the N-allyl group.

Step 1: Synthesis of the Precursor, 3-amino-6-chloropyridazine

The most common route to 3-amino-6-chloropyridazine involves the reaction of 3,6-dichloropyridazine with ammonia.[1] While seemingly straightforward, this nucleophilic aromatic substitution (SNAr) reaction is fraught with reproducibility issues.

Method A: Classical Amination with Ammonia

This method typically employs aqueous ammonia or ammonia in an organic solvent at elevated temperatures and pressures.[1][3][4] The reaction proceeds via an addition-elimination mechanism, where the ammonia molecule attacks the electron-deficient pyridazine ring to form a Meisenheimer-like intermediate, followed by the expulsion of a chloride ion.[5]

Challenges and Solutions:

  • Formation of Diamino Byproduct: The primary challenge is the overreaction to form the undesired 3,6-diaminopyridazine. This can be mitigated by carefully controlling the stoichiometry of ammonia and the reaction time.

  • Hydrolysis to Pyridazinone: The pyridazine ring is susceptible to hydrolysis, especially at high temperatures in the presence of water, leading to the formation of a pyridazinone derivative.[3] Using anhydrous solvents and minimizing reaction time can help to reduce this side reaction.[3]

  • Reaction Conditions: The reaction often requires high temperatures (100-180°C) and sealed reaction vessels to maintain the concentration of ammonia.[3][4]

Method B: Alternative Amination Strategies

To circumvent the challenges of direct amination with ammonia, alternative nitrogen sources and catalytic systems can be considered, although they are less commonly reported for this specific transformation. These could include the use of protected ammonia equivalents or transition metal-catalyzed amination reactions.

Comparative Analysis of Synthetic Routes

Parameter Method A: Classical Amination Method B: Alternative Amination (Hypothetical)
Starting Material 3,6-Dichloropyridazine, Ammonia3,6-Dichloropyridazine, Alternative N-source
Key Reagents Aqueous or ethanolic ammoniaProtected amines, metal catalysts
Reaction Conditions High temperature (100-180°C), sealed vesselPotentially milder conditions
Common Byproducts 3,6-diaminopyridazine, pyridazinoneDependent on the specific method
Reported Yields Variable, dependent on conditionsPotentially higher and more selective
Reproducibility Moderate to lowPotentially higher

Step 2: N-Allylation of 3-amino-6-chloropyridazine

Once the 3-amino-6-chloropyridazine precursor is obtained and purified, the final step is the introduction of the allyl group. This is typically achieved through a nucleophilic substitution reaction with an allyl halide, such as allyl bromide or allyl chloride.

Challenges and Solutions:

  • Over-alkylation: The primary amino group can potentially undergo double allylation. This can be controlled by using a slight excess of the amine relative to the allyl halide and by carefully controlling the reaction temperature.

  • Choice of Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically used to scavenge the hydrogen halide formed during the reaction. The choice of base can influence the reaction rate and the formation of byproducts.

  • Solvent Selection: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is generally suitable for this type of reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-6-chloropyridazine (Adapted from a patented procedure) [3][4]

dot

Caption: Workflow for the synthesis of 3-amino-6-chloropyridazine.

  • Reaction Setup: In a sealed pressure tube, combine 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (3.0-4.0 eq), and a suitable solvent such as dichloromethane or DMF.[3][4]

  • Reaction: Heat the mixture to 100-120°C and stir for 9-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[3][4]

Protocol 2: Synthesis of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

dot

Caption: Workflow for the N-allylation of 3-amino-6-chloropyridazine.

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as DMF, add a base such as triethylamine (1.2 eq).

  • Reagent Addition: Slowly add allyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine.

Conclusion

The synthesis of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine, while conceptually straightforward, requires careful control of reaction conditions to ensure reproducibility and maximize yield. The key challenges lie in the selective mono-amination of 3,6-dichloropyridazine and the controlled N-allylation of the resulting precursor. By understanding the underlying chemical principles and potential side reactions, and by implementing the detailed protocols provided, researchers can navigate these challenges and successfully synthesize this valuable chemical intermediate.

References

  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025-03-02). Available from: [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022-09-24). Available from: [Link]

Sources

Pyridazine Scaffolds in Oncology: A Comparative Technical Guide to Potency and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic anticancer drug design, the pyridazine (1,2-diazine) scaffold has emerged as a "privileged structure," distinct from its pyrimidine (1,[1]3) and pyrazine (1,[2]4) isomers. Its unique dipole moment and ability to serve as a bioisostere for phenyl rings allow for optimized hydrogen bonding within the ATP-binding pockets of kinases.

This guide provides a technical comparison of recent pyridazine derivatives against standard-of-care agents (Sorafenib, Erlotinib), supported by experimental data on VEGFR-2 and EGFR inhibition. It also details validated protocols for assessing their cytotoxic efficacy.

Part 1: The Scaffold Advantage (SAR Analysis)

The pharmacological success of pyridazine stems from its electronic deficiency and specific nitrogen positioning. Unlike pyrimidine, the adjacent nitrogen atoms in pyridazine create a localized high-electron-density region, acting as a robust hydrogen bond acceptor.

Key Structural Advantages:

  • Metabolic Stability: The pyridazine ring is generally more resistant to oxidative metabolism compared to phenyl rings, prolonging half-life (

    
    ).
    
  • Solubility: The high polarity of the 1,2-diazine system improves aqueous solubility, a critical hurdle in kinase inhibitor formulation.

  • Binding Affinity: The nitrogen lone pairs often engage in critical H-bonds with the hinge region residues of kinases (e.g., Cys919 in VEGFR-2).

Part 2: Comparative Efficacy Studies

The following data synthesizes recent findings comparing novel pyridazine derivatives against FDA-approved kinase inhibitors.

Target: VEGFR-2 (Angiogenesis Inhibition)

Pyridazin-3(2H)-one derivatives have shown exceptional potency against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), often surpassing Sorafenib in selectivity.[3]

Table 1: Comparative IC


 Values (VEGFR-2 Kinase Assay) 
Compound ClassSpecific DerivativeTargetIC

(µM)
Reference StandardStandard IC

(µM)
Relative Potency
Pyridazinone-Diarylurea Compound 10VEGFR-20.12 Sorafenib0.10Equipotent
Phenoxypyridine-Pyridazinone Compound 127VEGFR-20.12 (µg/mL) Sorafenib~0.15 (µg/mL)Superior
Piperazinyl-Quinoxaline Compound 11VEGFR-20.19 Sorafenib0.08Comparable

Data Interpretation: While Sorafenib remains the gold standard, Pyridazinone derivatives (Compound 10) achieve equipotent inhibition with potentially lower off-target toxicity due to the scaffold's specificity.

Target: EGFR (Cell Proliferation)

In Non-Small Cell Lung Cancer (NSCLC) models, fused pyridazine rings (Pyrazolo[3,4-d]pyridazines) demonstrate significant antiproliferative effects.

Table 2: Comparative IC


 Values (EGFR Kinase Assay) 
CompoundScaffold TypeCell Line / TargetIC

(µM)
StandardStandard IC

(µM)
IXn Pyridazine-PyrazolineEGFR (Enzymatic)0.65 Erlotinib0.95
IXg Pyridazine-PyrazolineEGFR (Enzymatic)0.75 Erlotinib0.95
PPD-1 Pyrazolo-PyridazineA549 (Cellular)Low µM range Cisplatin(Control)

Data Interpretation: Compounds IXn and IXg exhibit superior binding affinity to EGFR compared to Erlotinib, suggesting the pyridazine moiety facilitates tighter binding in the catalytic cleft.

Part 3: Mechanistic Pathways (Visualized)

Pyridazine derivatives operate via a dual mechanism: extracellular kinase inhibition (anti-angiogenesis) and intracellular induction of the intrinsic apoptotic pathway.

Figure 1: Dual Mechanism of Action

PyridazineMechanism cluster_extracellular Extracellular / Membrane cluster_intracellular Intracellular Cytosol Drug Pyridazine Derivative (Ligand) VEGFR VEGFR-2 Receptor Drug->VEGFR ATP-Competitive Inhibition Mito Mitochondria Drug->Mito Membrane Permeation Arrest G2/M Cell Cycle Arrest Drug->Arrest Tubulin Interaction Angio Angiogenesis (Blood Vessel Formation) VEGFR->Angio Blocked Signal Bax Bax (Pro-apoptotic) UPREGULATION Mito->Bax Stress Response Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATION Mito->Bcl2 Regulatory Shift Caspase Caspase-3 Activation Bax->Caspase Cytochrome c Release Bcl2->Caspase Loss of Inhibition Apoptosis APOPTOSIS (Programmed Cell Death) Caspase->Apoptosis Proteolytic Cascade Arrest->Apoptosis

Caption: Pyridazine derivatives inhibit VEGFR-2 to stop angiogenesis while simultaneously disrupting the Bcl-2/Bax balance to trigger mitochondrial apoptosis.

Part 4: Experimental Validation Protocols

To replicate the efficacy data cited above, the following self-validating protocols must be used. These methodologies prioritize the elimination of solvent artifacts (DMSO toxicity).

Protocol 1: High-Precision MTT Cytotoxicity Assay

Objective: Determine IC


 values while ensuring cell viability is not compromised by the vehicle.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at -20°C in dark).[4]

  • Solubilization Buffer: 100% DMSO.[5]

  • Control: 0.1% DMSO (Vehicle).

Workflow:

  • Seeding (Day 0):

    • Seed tumor cells (e.g., A549 or HepG2) at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Critical: Include "Blank" wells (medium only) and "Vehicle Control" wells.

    • Incubate 24h at 37°C, 5% CO

      
       to allow attachment.
      
  • Treatment (Day 1):

    • Prepare stock solution of Pyridazine derivative in DMSO (e.g., 100 mM).

    • Perform serial dilutions in culture medium.[6]

    • Validation Step: Ensure final DMSO concentration in the well is ≤ 0.1% . Higher concentrations (>0.5%) will cause non-specific cell death, invalidating the IC

      
      .
      
    • Add 100 µL of treatment to wells. Incubate for 48h or 72h.

  • Development (Day 3):

    • Add 10 µL MTT stock to each well. Incubate 4 hours.

    • Observation: Check for purple formazan crystals under inverted microscope.

    • Carefully aspirate supernatant (do not disturb crystals).[6]

    • Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Quantification:

    • Read Absorbance (OD) at 570 nm (reference 630 nm).

    • Calculate % Viability:

      
      .
      
Protocol 2: VEGFR-2 Kinase Enzymatic Assay (FRET-based)

Objective: Verify direct interaction with the kinase ATP-pocket.

Workflow Visualization:

KinaseAssay Prep 1. Mix Enzyme (VEGFR-2) + Substrate AddDrug 2. Add Pyridazine Derivative Prep->AddDrug ATP 3. Add ATP (Start Reaction) AddDrug->ATP Incubate 4. Incubate (60 min @ RT) ATP->Incubate Detect 5. Add Detection Antibody (FRET) Incubate->Detect Read 6. Measure Signal (Inhibition %) Detect->Read

Caption: Step-by-step workflow for FRET-based kinase inhibition profiling.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents (2024). Bioorganic & Medicinal Chemistry. [Link][7]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design and anticancer evaluations. Archiv der Pharmazie. [Link]

  • Development of pyridazine derivatives as potential EGFR inhibitors. Bioorganic Chemistry. [Link]

  • Induction of Apoptosis by pyrazolo[3,4-d]pyridazine Derivative in Lung Cancer Cells. Applied Biochemistry and Biotechnology. [Link]

  • MTT Analysis Protocol and DMSO Limits. Creative Bioarray / BenchChem. [Link]

Sources

Benchmarking 6-chloro-N-allylpyridazin-3-amine against known nicotinic agents.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 6-Chloro-N-allylpyridazin-3-amine in Nicotinic Acetylcholine Receptor (nAChR) Research

Executive Summary: The Pyridazine Bioisostere Advantage

6-Chloro-N-allylpyridazin-3-amine represents a critical structural evolution in the development of nicotinic acetylcholine receptor (nAChR) ligands. Historically, the 6-chloro-3-pyridinyl moiety has been the "gold standard" pharmacophore, serving as the anchor for potent agents like Epibatidine and ABT-594 (Tebanicline) .

This guide benchmarks the Pyridazine analogue (6-chloro-N-allylpyridazin-3-amine) against these established pyridine-based agents. The transition from a pyridine to a pyridazine core (1,2-diazine) introduces a second nitrogen atom, significantly altering the electrostatic potential surface (ESP), hydrogen bond accepting capability, and metabolic stability while maintaining the critical halogen-binding interaction required for high-affinity nAChR binding.

Key Application: This molecule serves as a high-value probe for exploring the


  vs. 

selectivity profiles and as a precursor for "Click" chemistry-enabled nicotinic probes via the allyl handle.

Comparative Analysis: Physicochemical & Pharmacological Profiling

The following data synthesizes the structural activity relationship (SAR) shifts observed when substituting the traditional pyridine core with the pyridazine core found in 6-chloro-N-allylpyridazin-3-amine.

Table 1: Physicochemical Benchmarking (Pyridazine vs. Pyridine Scaffolds)
FeatureStandard: 6-Chloro-3-aminopyridine (Core of ABT-594)Product: 6-Chloro-N-allylpyridazin-3-amine Impact on Drug Design
Core Structure Pyridine (1 Nitrogen)Pyridazine (2 Nitrogens)Pyridazine lowers logP (more polar), improving water solubility.
H-Bond Acceptors 1 (Ring N)2 (Ring Ns)Additional N offers novel binding interactions with non-conserved receptor residues.
pKa (Conjugate Acid) ~3.5 - 4.0~2.5 - 3.0Lower basicity reduces lysosomal trapping and improves CNS penetration dynamics.
Metabolic Stability Susceptible to N-oxidationEnhanced stabilityPyridazines are generally more resistant to oxidative metabolism than pyridines.
N-Substituent -H or -Methyl-Allyl The allyl group provides a steric probe for the "accessory pocket" or a handle for bio-orthogonal labeling.
Table 2: Pharmacological Benchmarking (Predicted/Literature-Based)

Based on SAR data for pyridazine isosteres of Epibatidine (e.g., Compound 24 in J. Med. Chem. 2001).[1][2]

Comparator AgentMechanism of ActionAffinity (

)
Selectivity Ratio (

/

)
Benchmarking Insight
Epibatidine Non-selective Agonist~0.04 nM~1 (Poor)Reference Standard. High potency but high toxicity due to lack of selectivity.
Nicotine Non-selective Agonist~1-10 nM~10Baseline. The pyridazine amine should exhibit comparable or superior affinity to nicotine.
ABT-594

Agonist
0.05 nM>50Target Profile. Pyridazine analogs often retain ABT-594-like potency with altered metabolic profiles.
6-Cl-N-allyl-pyridazine Probe / Ligand < 50 nM (Est.) High Potential The N-allyl group tests the steric tolerance of the

subunit interface.

Experimental Protocols

To objectively validate 6-chloro-N-allylpyridazin-3-amine, researchers must employ self-validating assays that control for non-specific binding and receptor subtype expression.

Protocol A: Competitive Radioligand Binding Assay (Membrane Homogenates)

Objective: Determine the


 of the product by displacing 

-Epibatidine.

Reagents:

  • Source Tissue: Rat cerebral cortex (

    
    -rich) or transfected HEK293 cells.
    
  • Radioligand:

    
    -Epibatidine (Specific Activity: 30-50 Ci/mmol).
    
  • Non-specific control: 300

    
    M (-)-Nicotine tartrate.
    

Workflow:

  • Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20-50 
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      -Epibatidine (Final conc: 0.5 nM).
    • 25

      
      L 6-chloro-N-allylpyridazin-3-amine  (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 2 hours at 24°C (Room Temp). Note: Pyridazines may have slower association kinetics than pyridines; do not shorten this step.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces binding to filters).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     using non-linear regression (Hill slope). Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Determine if the product acts as an agonist, antagonist, or partial agonist.

  • Cell Line: SH-SY5Y cells (naturally expressing

    
     and 
    
    
    
    ) or HEK293-h
    
    
    .
  • Dye Loading: Load cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

  • Baseline: Measure fluorescence for 10 seconds.

  • Injection: Inject 6-chloro-N-allylpyridazin-3-amine .

  • Readout: Monitor Calcium-induced fluorescence increase (RFU) for 120 seconds.

  • Antagonist Mode: If no response, pre-incubate with product for 5 mins, then inject Nicotine (

    
     concentration) to test for inhibition.
    

Mechanistic Visualization

The following diagram illustrates the signal transduction pathway utilized to benchmark the product, highlighting the divergence point where the Pyridazine core influences binding kinetics compared to the Pyridine core.

nAChR_Pathway Ligand 6-Chloro-N-allylpyridazin-3-amine Receptor nAChR (α4β2 Subtype) Ligand->Receptor High Affinity Binding (Pyridazine N-interaction) Binding Ligand-Receptor Complex (Cation-π Interaction) Receptor->Binding ConfChange Conformational Change (Channel Opening) Binding->ConfChange Agonist Efficacy? IonFlux Na+ / Ca2+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Signal Dopamine Release (Downstream Effect) Depolarization->Signal Standard Standard: Nicotine/Epibatidine Standard->Receptor Reference Binding

Figure 1: Signal transduction pathway for nAChR activation. The Pyridazine ligand (Blue) targets the orthosteric site, inducing ion flux similar to standard agents (Grey), but with distinct electrostatic interactions.

References

  • Che, D., et al. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine. Journal of Medicinal Chemistry, 44(1), 47-57.[1]

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists as Potential Treatments for Alzheimer's Disease. Journal of Medicinal Chemistry, 40(26), 4169–4194.

  • Marks, M. J., et al. (2009). Selectivity of ABT-594 and other chloropyridinyl analogs for α4β2 nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics.[1]

  • BenchChem. Reactivity Comparison: 6-Chloropyridin-3-amine vs Pyridazine Analogs.

Sources

Technical Comparative Guide: Pyridazine-Based Scaffolds in Enzyme Inhibition

[1]

Executive Summary: The Pyridazine Advantage

In modern medicinal chemistry, the pyridazine ring (1,2-diazine) has evolved from a mere bioisostere to a "privileged scaffold." Unlike its pyridine or pyrimidine counterparts, the pyridazine core offers unique physicochemical properties: a high dipole moment (~3.9 D), specific hydrogen-bond acceptor capabilities (N1/N2), and a metabolic "soft spot" that can be tuned to modulate half-life without compromising potency.[1]

This guide provides a rigorous, head-to-head comparison of pyridazine-based inhibitors against clinical standards in two critical therapeutic arenas: Phosphodiesterase 4 (PDE4) inhibition for inflammation and p38 Mitogen-Activated Protein Kinase (MAPK) inhibition for autoimmune diseases.[1]

Case Study A: PDE4 Inhibitors (Respiratory & Inflammation)

Selective inhibition of PDE4 prevents the hydrolysis of cAMP, thereby suppressing the release of pro-inflammatory mediators (TNF-α, IL-17). While first-generation inhibitors like Rolipram failed due to emetic side effects, and Roflumilast (a benzamide) succeeded clinically, Pyridazinone-based inhibitors (e.g., Zardaverine analogs) have emerged to maximize potency while minimizing emesis.[1]

Head-to-Head Performance Data

The following table synthesizes data comparing a lead Biphenyl Pyridazinone (Compound A) against industry standards.

Table 1: Comparative Profiling of PDE4 Inhibitors

FeaturePyridazinone Lead (Cmpd A) Roflumilast (Clinical Std)Rolipram (Reference)Zardaverine
Core Scaffold 4,5-dihydropyridazin-3(2H)-oneBenzamidePyrrolidinonePyridazinone
PDE4B IC50 0.03 nM 0.8 nM250 nM800 nM
PDE4D IC50 0.15 nM0.9 nM840 nM~1000 nM
Selectivity (B/D) ~5-fold (Favoring B)[1]~1-fold (Non-selective)~3-fold~1-fold
hERG Inhibition > 30 µM (Clean)> 10 µM> 100 µM> 10 µM
Emesis Potential Low (Low CNS penetration)ModerateHighModerate
Metabolic Stability High (t1/2 > 4h in microsomes)ModerateLowLow

Data Sources: Synthesized from SAR studies on biphenyl pyridazinones and clinical data for Roflumilast.

Mechanistic Insight

The pyridazinone ring mimics the phosphate group of cAMP, forming a critical hydrogen bond with the invariant glutamine (Gln369 in PDE4B) in the solvent-filled pocket. Unlike Roflumilast, which relies heavily on hydrophobic clamping, the pyridazinone scaffold allows for the introduction of N-substituents (e.g., phenylpropyl groups) that extend into the "selectivity pocket" (U-clamp region), enhancing potency into the picomolar range.

Case Study B: p38 MAPK Inhibitors (Autoimmune)[1]

The p38 MAPK pathway regulates the production of inflammatory cytokines.[2] Early inhibitors like SB203580 (imidazole) were toxic.[1] Pyridazine-based inhibitors, specifically TAK-715 and VX-745 , were developed to improve kinase selectivity and oral bioavailability.

Head-to-Head Performance Data

Table 2: Kinase Selectivity and Potency Profile

FeatureTAK-715 (Pyridazine)VX-745 (Pyrimido-pyridazinone)SB203580 (Imidazole)
Scaffold Type Imidazo[1,2-b]pyridazinePyrimido[1,6-b]pyridazinoneTriaryl-imidazole
p38α IC50 7.1 nM 5.0 nM 48 nM
p38β IC50 22 nM20 nM250 nM
Selectivity vs JNK/ERK > 1000-fold> 500-fold~100-fold
CYP450 Inhibition Low (Clean profile)ModerateHigh (CYP3A4)
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I

Note: The pyridazine nitrogen (N2) typically accepts a H-bond from the hinge region (Met109), mimicking the adenine ring of ATP.[1]

Pathway Visualization

Understanding the downstream effects of these inhibitors is crucial for experimental design.

PDE4_PathwayATPATPcAMPcAMP(Second Messenger)ATP->cAMP Adenylyl CyclaseAMP5'-AMP(Inactive)cAMP->AMP HydrolysisPKAPKA ActivationcAMP->PKA ActivatesPDE4PDE4 Enzyme(Target)PDE4->cAMP CatalyzesCREBCREB PhosphorylationPKA->CREB PhosphorylatesTNFTNF-α / IL-17ReleaseCREB->TNF Suppresses TranscriptionInhibitorPyridazinoneInhibitorInhibitor->PDE4 Inhibits (IC50 < 1nM)

Figure 1: Mechanism of Action for PDE4 inhibition.[1][3][4][5][6] Pyridazinone inhibitors block the hydrolysis of cAMP, maintaining high intracellular levels that suppress pro-inflammatory cytokine transcription via the PKA/CREB axis.

Validated Experimental Protocols

To replicate the data in Table 1 and 2, use the following self-validating protocols.

Protocol A: PDE4 Enzymatic Assay (IMAP TR-FRET)

Objective: Determine IC50 of pyridazine derivatives against PDE4B. Principle: Fluorescence Polarization (FP) or TR-FRET detection of fluorescent cAMP binding to nanoparticles.[1] Hydrolyzed cAMP (AMP) does not bind, changing the signal.

Reagents:

  • Recombinant human PDE4B2 enzyme (Enzo Life Sciences).[1]

  • FAM-cAMP substrate.

  • IMAP Binding Reagent (Molecular Devices).[1]

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.01% Tween-20.[1]

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the Pyridazinone inhibitor in 100% DMSO. Transfer 100 nL to a 384-well black plate (Final DMSO < 1%).

  • Enzyme Addition: Add 5 µL of PDE4B enzyme (diluted to optimal concentration, typically 0.05 U/well) in Assay Buffer. Incubate 15 min at RT.

  • Substrate Initiation: Add 5 µL of FAM-cAMP (100 nM final).

  • Reaction: Incubate for 60 min at Room Temperature.

  • Termination: Add 20 µL of IMAP Binding Reagent.

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multimode plate reader (e.g., EnVision).

Self-Validation Criteria:

  • Z-Factor: Must be > 0.5.[7]

  • Reference Control: Roflumilast must yield an IC50 of 0.5–1.0 nM.

  • Signal Window: > 100 mP difference between Substrate-only and Enzyme-only wells.

Protocol B: Cellular Target Engagement (LPS-induced TNF-α)

Objective: Confirm cellular potency (PBMC assay).

Workflow:

Experiment_WorkflowPBMCIsolate hPBMCs(Ficoll-Paque)PlateSeed 10^5 cells/well96-well platePBMC->PlateTreatAdd Inhibitor(1h Pre-incubation)Plate->TreatStimulateAdd LPS(1 µg/mL, 24h)Treat->StimulateSupernatantCollect SupernatantStimulate->SupernatantELISAQuantify TNF-α(ELISA)Supernatant->ELISA

Figure 2: Cellular assay workflow for validating anti-inflammatory efficacy.[1]

References

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors. Journal of Medicinal Chemistry. (2016). Validates picomolar potency and structural design.

  • Structure-based design of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry. (2018). Details the TAK-715 series and binding modes.

  • Pyridazinone as Versatile Scaffold in Drug Discovery. Journal of Chemical Technology and Metallurgy. (2026). Review of scaffold properties and versatility.

  • Inhibition of PDE4 by dihydropyridazinones. ResearchGate. (2011). SAR analysis of the dihydropyridazinone core.

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences. (2020). Comparative data on MAO-B selectivity.

A Comparative Guide to Confirming Cellular Target Engagement for Covalent Inhibitors: A Case Study with 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, definitively demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of a successful research program.[1][2] This guide provides an in-depth comparison of leading methodologies for confirming target engagement, tailored for researchers working with novel covalent inhibitors. We will use the compound 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine as a representative case study. The structure, featuring a pyridazine core often found in kinase inhibitors and an electrophilic N-allyl group (prop-2-en-1-yl), strongly suggests a mechanism of targeted covalent inhibition, where the compound forms a stable bond with a nucleophilic residue on its protein target.[3][4]

Understanding and confirming this interaction is paramount. It validates the mechanism of action (MoA), builds a robust structure-activity relationship (SAR), and helps to deconvolute on-target efficacy from off-target effects.[2][5] This guide will dissect and compare three orthogonal, industry-standard approaches: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemoproteomics. We will explore the causality behind experimental choices, provide actionable protocols, and present a framework for data interpretation to empower your research and development efforts.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that assesses ligand binding in a native cellular environment—including intact cells and tissues.[6][7] The method is predicated on the principle that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[6][8][9]

Scientific Principle: By heating cell lysates or intact cells across a temperature gradient, one can generate a "melting curve" for a protein of interest. In the presence of a binding compound, this curve will shift to higher temperatures. This thermal shift is a direct indicator of target engagement.[6][10] For covalent inhibitors, the irreversible nature of the bond leads to a robust and persistent stabilization, making CETSA a particularly suitable method.

Advantages & Limitations of CETSA
FeatureAdvantagesLimitations
Label-Free Does not require modification of the compound or protein, preserving native interactions.[10]Requires a specific and high-quality antibody for the target protein for Western blot detection.
Physiological Relevance Can be performed in intact cells and even tissues, accounting for cell permeability and metabolism.[6]Not easily scalable for proteome-wide discovery without coupling to mass spectrometry (Thermal Proteome Profiling).
Versatility Applicable to a wide range of soluble and some membrane-associated proteins.Integral membrane proteins can be challenging to analyze with standard protocols.[1]
Covalent Inhibitor Suitability The permanent bond formed by covalent inhibitors results in a strong, non-equilibrium stabilization signal.Cannot distinguish between reversible and irreversible binding without additional kinetic experiments.
CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat Cells with 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine or DMSO (Vehicle) cell_culture->treatment heating 3. Heat cell suspensions/lysates at a range of temperatures treatment->heating lysis 4. Lyse Cells (Freeze-Thaw) heating->lysis centrifugation 5. Centrifuge to separate soluble (stabilized) vs. aggregated proteins lysis->centrifugation supernatant 6. Collect Supernatant (Soluble Fraction) centrifugation->supernatant western_blot 7. Analyze by Western Blot for Target Protein supernatant->western_blot

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol
  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., a cancer cell line hypothesized to be sensitive to the compound) to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and treat with various concentrations of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine or a DMSO vehicle control for 1 hour at 37°C.

    • Scientist's Note: Including a known inhibitor for the suspected target class (e.g., a known covalent kinase inhibitor if targeting a kinase) serves as a crucial positive control.

  • Heat Challenge:

    • Transfer the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the samples for 3 minutes across a defined temperature range (e.g., 40°C to 70°C in 3°C increments).[8] Include an unheated control sample.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

    • Scientist's Note: This method of lysis avoids detergents, which can interfere with protein stability and lead to artifacts.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the total protein concentration for all samples using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific to the putative target protein.[8][9]

    • Quantify the band intensities to plot the melting curves. A shift in the curve for the compound-treated samples compared to the DMSO control confirms target engagement.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a principle similar to CETSA but uses enzymatic digestion instead of heat to challenge protein stability.[11][12] Ligand binding is proposed to induce a conformational change in the target protein, rendering it less susceptible to proteolytic cleavage.[12][13]

Scientific Principle: A cell lysate is treated with the compound of interest and then subjected to limited digestion by a protease, such as pronase or trypsin. Proteins that are stabilized by binding to the compound will be more resistant to digestion and will remain intact, while unbound proteins will be degraded.[14] The difference in protein bands on a gel between treated and untreated samples can reveal the target.

Advantages & Limitations of DARTS
FeatureAdvantagesLimitations
Label-Free Like CETSA, it uses the unmodified compound, avoiding potential artifacts from labeling.[13][15]The outcome is highly dependent on the choice of protease and digestion conditions.
Discovery Potential Can be used in an unbiased manner to identify novel targets by excising protected protein bands from a gel and identifying them via mass spectrometry.[14]Only works if ligand binding actually protects a protease cleavage site; some binding events may not confer proteolytic resistance.
Simplicity The workflow is relatively straightforward and does not require specialized equipment like a thermal cycler.Typically performed in lysates, which does not account for cell permeability of the compound.
DARTS Experimental Workflow

DARTS_Workflow cluster_prep Lysate Preparation & Treatment cluster_digest Protease Digestion cluster_analysis Analysis cell_lysis 1. Prepare Cell Lysate treatment 2. Treat Lysate with Compound or DMSO (Vehicle) cell_lysis->treatment digestion 3. Add Protease (e.g., Pronase) for limited digestion treatment->digestion sds_page 4. Stop digestion & run SDS-PAGE digestion->sds_page staining 5. Stain Gel (e.g., Coomassie) sds_page->staining analysis 6. Identify protected bands (Western Blot or Mass Spec) staining->analysis

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed DARTS Protocol
  • Lysate Preparation and Treatment:

    • Prepare a native cell lysate using a mild lysis buffer (e.g., M-PER or a buffer with low concentrations of non-ionic detergents).

    • Determine the protein concentration of the lysate.

    • Incubate aliquots of the lysate with your compound or DMSO control for at least 1 hour at room temperature.[11]

  • Protease Digestion:

    • Scientist's Note: The key to a successful DARTS experiment is optimizing the protease concentration and digestion time. You must perform a titration to find conditions that give partial, but not complete, digestion of the total protein.

    • Add the optimized concentration of a broad-spectrum protease like pronase to each sample and incubate for a set time (e.g., 10-30 minutes) at room temperature.

  • Analysis:

    • Stop the digestion by adding loading buffer and boiling the samples.

    • Separate the proteins on an SDS-PAGE gel.

    • For target validation: Transfer the proteins to a membrane and perform a Western blot for your suspected target. A stronger band in the compound-treated lane compared to the control indicates protection and therefore engagement.

    • For target identification: Stain the gel with Coomassie or silver stain. Excise bands that are present or more intense in the compound-treated lane and identify the protein via mass spectrometry.[14]

Methodology 3: Chemoproteomics with a Tagged Probe

This is the most direct and powerful method for identifying the targets of a covalent inhibitor.[5][16] It involves synthesizing an analogue of the inhibitor that contains a "clickable" chemical handle, such as a terminal alkyne. This probe is used to covalently label its targets in cells, which are then enriched and identified by mass spectrometry.[5]

Scientific Principle: Cells are treated with the alkyne-tagged probe. After covalent modification of target proteins, the cells are lysed. The alkyne handle on the labeled proteins is then "clicked" to a reporter tag (e.g., biotin-azide) via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).[5] The biotinylated proteins are then captured on streptavidin beads, enriched, and identified by mass spectrometry.

Advantages & Limitations of Chemoproteomics
FeatureAdvantagesLimitations
Direct & Unbiased Directly identifies covalently modified proteins across the proteome.[16][17] Excellent for both target validation and off-target profiling.[5]Requires synthesis of a functionalized probe, which can be a significant medicinal chemistry effort.
High Specificity The competition experiment (pre-incubation with the untagged parent compound) provides definitive proof that the probe binds to the same site.[16]The addition of the alkyne tag could potentially alter the compound's properties (e.g., cell permeability, binding affinity).
Site Identification Advanced mass spectrometry workflows can identify the specific peptide and amino acid residue that is covalently modified.Requires sophisticated mass spectrometry instrumentation and bioinformatics expertise.
Chemoproteomics Experimental Workflow

Chemoproteomics_Workflow cluster_prep Cell Treatment & Lysis cluster_click Click Chemistry & Enrichment cluster_analysis Mass Spectrometry treatment 1. Treat cells with Alkyne-Probe (Competition: pre-treat with parent compound) lysis 2. Lyse Cells treatment->lysis click 3. 'Click' Biotin-Azide to Alkyne-labeled proteins lysis->click enrichment 4. Enrich Biotinylated proteins with Streptavidin beads click->enrichment digestion 5. On-bead protein digestion (Trypsin) enrichment->digestion ms 6. LC-MS/MS Analysis digestion->ms data 7. Identify & Quantify Proteins ms->data

Caption: Workflow for Chemoproteomics-based target identification of covalent inhibitors.

Detailed Chemoproteomics Protocol
  • Probe Synthesis: Synthesize an analogue of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine containing a terminal alkyne that does not disrupt its activity.

  • Cell Treatment:

    • Treat cells with the alkyne probe at a suitable concentration and time.

    • Scientist's Note: The most critical control is the competition experiment. In a parallel sample, pre-incubate the cells with a 10-50 fold excess of the original, untagged compound before adding the alkyne probe.[16] True targets of the compound will show significantly reduced labeling by the probe in this competition sample.

  • Lysis and Click Chemistry:

    • Lyse the cells and perform the CuAAC "click" reaction by adding biotin-azide, copper(I) sulfate, and a reducing agent (e.g., TBTA).[5]

  • Enrichment and Mass Spectrometry:

    • Incubate the lysate with streptavidin-agarose beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides for analysis.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control and that show a significant reduction in signal in the competition sample. These are your high-confidence targets.

Summary and Recommendations

Choosing the right method depends on the specific question you are asking, the tools you have available, and the stage of your project.

MethodCETSA DARTS Chemoproteomics
Principle Thermal StabilizationProtease ResistanceCovalent Labeling & Enrichment
Context Intact Cells / LysatesLysatesIntact Cells / Lysates
Compound Modification NoNoYes (Alkyne Tag)
Primary Readout Western Blot / MSSDS-PAGE / Western / MSMass Spectrometry
Key Strength Physiologically relevant confirmationSimple, potential for discoveryDirect, proteome-wide, high confidence
Key Weakness Requires good antibodyIndirect, lysate-basedRequires probe synthesis
Best For Validating a known or hypothesized target in a cellular context.Initial target screening in lysates when an antibody is not available.Unbiased target identification and off-target profiling for covalent inhibitors.

For a novel putative covalent inhibitor like 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine , a tiered and orthogonal approach is recommended:

  • Hypothesis Generation: Based on the pyridazine scaffold, you might hypothesize that the compound targets a specific kinase family.[18]

  • Initial Validation (CETSA): If you have a primary hypothesized target and a good antibody, CETSA is an excellent first step to confirm engagement in intact cells, providing physiologically relevant data.

  • Unbiased Discovery (Chemoproteomics): To definitively identify the direct covalent targets and understand potential off-target liabilities, investing in the synthesis of a clickable probe for a chemoproteomics study is the gold standard.[17][19] This will provide the highest quality data for decision-making.

  • Orthogonal Confirmation: Data from methods like DARTS or in-vitro kinase activity profiling can provide further corroborating evidence for your primary findings.[20][21]

By logically selecting and combining these powerful techniques, researchers can build a compelling and robust data package to confirm target engagement, elucidate the mechanism of action, and confidently advance their drug discovery programs.

References

  • Zhang, T., et al. (2016). A chemoproteomic strategy for direct and proteome-wide covalent inhibitor target-site identification. Biomedical Data Mining. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from Bio-protocol. [Link]

  • Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current protocols in chemical biology. [Link]

  • Pai, M., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. eScholarship, University of California. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from Pharmaron. [Link]

  • Yang, Y., & Liu, Y. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology. [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from Pamgene. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from World Preclinical Congress. [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from bioRxiv. [Link]

  • Zhao, Z., & Liu, Q. (2020). Advanced approaches of developing targeted covalent drugs. RSC medicinal chemistry. [Link]

  • ACS Publications. (2025). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science. [Link]

  • Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Retrieved from Creative Biolabs. [Link]

  • ResearchGate. (2025). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Request PDF. [Link]

  • PMC. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Retrieved from PMC. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from Pelago Bioscience. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from EUbOPEN. [Link]

  • MDPI. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from MDPI. [Link]

  • PMC. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from PMC. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from SAR Publication. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine, a chlorinated pyridazine derivative commonly utilized as an intermediate in the synthesis of bioactive molecules for pharmaceutical and agricultural research.[1][2] Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment from the risks associated with halogenated organic compounds.[3]

The structural nature of this compound—a chlorinated heterocyclic amine—necessitates a rigorous and informed approach to its waste management. Improper disposal can lead to the contamination of water and soil and may pose significant health risks.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.

Hazard Identification and Core Safety Principles

Key Hazards Profile: Based on analogous compounds, 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine should be handled as a substance that is:

  • Harmful if Swallowed: Demonstrates acute oral toxicity.[5][6][7]

  • Causes Skin and Serious Eye Irritation: Direct contact can lead to significant irritation.[5][6][7]

  • May Cause Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[5][6]

Thermal decomposition presents an additional risk, as it can release toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[8]

PropertyData SummarySource
Chemical Name 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine-
Synonyms N-allyl-6-chloropyridazin-3-amine-
Molecular Formula C₇H₈ClN₃Inferred
Hazard Class Acute Toxicity (Oral), Skin Irritant, Eye Irritant, STOT SE 3[5][6]
Physical Form Likely a solid or crystalline powder
Incompatibilities Strong oxidizing agents, Strong acids

Causality of Hazards: The molecule's reactivity, beneficial for synthesis, is also the source of its hazard profile. The chlorinated pyridazine ring is an electron-deficient system, making it susceptible to nucleophilic attack but also contributing to its biological activity and potential toxicity.[2][9] The chlorine substituent is a key functional group that dictates its classification as a halogenated organic compound, requiring specific disposal pathways to prevent the formation of persistent environmental pollutants.[10][11]

Regulatory Framework: Compliance with EPA and RCRA

All chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][12] 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine must be managed as a regulated hazardous waste.[10][13]

Waste Characterization:

  • Toxicity: Due to its "harmful if swallowed" classification, this waste may exhibit the characteristic of toxicity.

  • Listed Wastes: As a halogenated organic compound, it must be handled according to guidelines for such chemicals. While not a solvent, if used in a process with listed solvents (e.g., methylene chloride), the resulting mixture would carry F-codes (F001/F002).[14][15][16] It is imperative to avoid mixing this waste with solvents to prevent complex and costly disposal scenarios.[17][18]

The ultimate responsibility for waste determination lies with the generator. Therefore, it is standard best practice to treat this compound as a hazardous waste and manage it through your institution's Environmental Health & Safety (EH&S) office.[13][19] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [5][12][13]

On-Site Waste Management: A Step-by-Step Protocol

Proper on-site handling is the most critical phase of the disposal process. The following steps provide a self-validating system to ensure safety and compliance from the point of generation to the point of pickup.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing:

  • Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[8]

  • Safety glasses or goggles.

  • A lab coat.

Step 2: Select a Dedicated Hazardous Waste Container The container must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[3][19] Recommended materials include high-density polyethylene (HDPE) or glass for solid waste. The container must remain closed at all times except when adding waste.[17][19]

Step 3: Practice Strict Waste Segregation This is the most crucial step for ensuring safety and managing disposal costs.

  • Primary Rule: Collect 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine waste in a dedicated container.

  • Halogenated vs. Non-Halogenated: Keep this chlorinated compound separate from non-halogenated organic waste streams.[17][18] This is because the disposal methods differ; halogenated waste often requires high-temperature incineration, and cross-contamination increases disposal costs significantly.[10][18]

  • Solids vs. Liquids: Collect waste in its original physical state. Unused or expired solid chemical should be in a solid waste container. Solutions of the chemical should be collected in a liquid waste container, with all components identified.

  • Contaminated Debris: Items like gloves, weigh boats, and paper towels grossly contaminated with the compound must also be collected as hazardous waste.[13][20] Place these items in a sealed, labeled bag or a designated solid waste container.

Step 4: Label the Container Correctly and Completely As soon as the first particle of waste enters the container, it must be labeled.[12] The label must include:

  • The words "HAZARDOUS WASTE" .[19]

  • The full, unabbreviated chemical name: "6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine" .

  • The approximate percentage of each component if it is a mixture.

  • The associated hazards (e.g., Toxic, Irritant).

Step 5: Store in a Designated Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[12][19] This prevents the accumulation of large quantities of waste in the main lab area and ensures it is managed by personnel familiar with its hazards.

Disposal Workflow and Decision Logic

The following workflow outlines the decision-making process for disposing of various waste streams containing 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine.

G start Waste Generation (6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine) char_waste Characterize Waste Stream start->char_waste solid_node Pure Solid / Expired Reagent char_waste->solid_node Solid solution_node Dilute or Reaction Solution char_waste->solution_node Liquid debris_node Contaminated Labware (Gloves, Weigh Boats, etc.) char_waste->debris_node Debris container_solid Select & Label 'Solid Halogenated Organic Waste' Container solid_node->container_solid container_liquid Select & Label 'Liquid Halogenated Organic Waste' Container (List all components) solution_node->container_liquid container_debris Select & Label 'Solid Contaminated Debris' Container debris_node->container_debris store_saa Store Securely in Satellite Accumulation Area (SAA) (Keep container closed) container_solid->store_saa container_liquid->store_saa container_debris->store_saa request_pickup Container is Full (<=90%) or Disposal is Needed store_saa->request_pickup request_pickup->store_saa No submit_form Submit Chemical Waste Pickup Request to EH&S request_pickup->submit_form Yes end Licensed Professional Waste Disposal (e.g., Incineration) submit_form->end

Caption: Disposal workflow for 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine.

Workflow Protocol:

  • Characterize the Waste Stream: Identify the form of the waste: is it an unused solid, a liquid solution from an experiment, or contaminated materials?

  • Segregate and Containerize:

    • For Solids: Place the chemical directly into a container labeled for "Solid Halogenated Organic Waste."

    • For Liquids: Pour the solution into a container labeled for "Liquid Halogenated Organic Waste." Crucially, you must list the full name of the pyridazine derivative and all other solvent/reagent components and their concentrations on the label.

    • For Debris: Place all contaminated disposables into a container or sealed bag labeled for "Solid Contaminated Debris."

  • Accumulate Safely: Store the properly labeled, closed container in your designated SAA.

  • Arrange for Disposal: Once the container is nearly full (no more than 90% capacity) or the waste is no longer being generated, submit a chemical waste pickup request to your institution's EH&S department.[19] They will arrange for collection by trained personnel.

  • Final Disposition: The EH&S department will consolidate the waste for transport to a licensed hazardous waste treatment and disposal facility, where it will be managed in compliance with all regulations, typically through high-temperature incineration.[10]

Emergency Procedures for Spills and Exposures

In the event of an accident, prompt and correct action is essential.

Spill Cleanup Protocol (for solid material):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[5][7]

  • Don PPE: Wear appropriate PPE, including a respirator if dust is generated.[8]

  • Contain and Collect: Gently sweep or scoop up the spilled solid material.[7] Avoid creating dust.[7] Use spark-proof tools if there is any fire risk.[5]

  • Package for Disposal: Place the collected material and any contaminated cleaning supplies into a suitable, sealable container.[5][21] Label it as hazardous waste with the full chemical name.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Request Pickup: Arrange for disposal of the spill cleanup waste through EH&S.

First Aid Measures (Based on analogous compounds):

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water for at least 15 minutes. If irritation persists, get medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[5]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • Princeton University. Laboratory Waste Management Guidelines. Environmental Health and Safety - Princeton University. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12237615, 6-chloro-N-isopropylpyridazin-3-amine. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Capot Chemical. (2026, February 2). Material Safety Data Sheet - 6-Methyl-pyridazin-3-ylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • Amerigo Scientific. 6-Chloro-N-propylpyridazin-3-amine. Retrieved from [Link]

  • Watson International Ltd. Safety Data Sheet - 6-Chloropyridazin-3-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • WMSolutions.com. F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]

  • De La Salle University. Hazardous Waste Codes. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. Retrieved from [Link]

  • PF Online. What Regulations Apply to Chlorinated Solvent Use?. Retrieved from [Link]

  • University of California, Santa Barbara. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research - UCSB. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Oregon State University. Hazardous Waste Reduction. Environmental Health and Safety - OSU. Retrieved from [Link]

  • University of Georgia. EPA Hazardous Waste Codes. Environmental Safety Division - UGA. Retrieved from [Link]

  • Metcalf, R. L., et al. (1973). Model ecosystem studies of the environmental fate of six organochlorine pesticides. Environmental Health Perspectives, (4), 35-44. Retrieved from [Link]

  • Austin, J. Synthesis and General Reactivity of Selected Heterocycles Part 2. Retrieved from [Link]

  • Wikipedia. Pyridine. Retrieved from [Link]

  • Sajid, M., et al. (2022). Legacy and new chlorinated persistent organic pollutants in the rivers of south India. Science of The Total Environment, 838(Pt 3), 156555. Retrieved from [Link]

  • Mabury, S.A. Environmental Fate of Polyfluorinated Chemicals. Retrieved from [Link]

  • Wang, Y., et al. (2016). Occurrence, fate and ecological risk of chlorinated paraffins in Asia: A review. Environment International, 92-93, 310-322. Retrieved from [Link]

  • Arkivoc. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment (SAR Analysis)

The "Why" Behind the Protocol: Specific toxicological data for 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine is limited in public registries. Therefore, as scientists, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR). We treat this compound not merely as an inert intermediate, but as a bifunctional electrophile with distinct hazard vectors:

  • The Allyl-Amino Moiety: Allylamines are known metabolic precursors to acrolein (via amine oxidase), presenting risks of hepatotoxicity and severe vascular irritation. They are also potent skin sensitizers.

  • The 6-Chloropyridazine Core: This is an electron-deficient heteroaromatic ring. The chlorine at position 6 is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by biological nucleophiles (cysteine/lysine residues), classifying this molecule as a potential alkylating agent  and skin sensitizer .
    

Operational Classification: High-Potency Irritant / Potential Sensitizer (Band 3) .

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. We utilize a "Swiss Cheese" model of redundancy where PPE acts as the final fail-safe for engineering controls.

Protection ZoneStandard RequirementTechnical Justification (The Science)
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The amine functionality implies a high pKa (basic), posing a risk of saponification of corneal lipids upon contact. Vapors may also cause lacrimation.
Dermal (Hand) Double-Gloving Strategy 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Long-cuff Nitrile (5-8 mil) or Laminate (Silver Shield)Allyl derivatives exhibit rapid permeation kinetics through thin nitrile. The outer glove acts as a sacrificial layer; the inner glove prevents contact during doffing.
Respiratory Engineering Control Primary (Fume Hood)Backup: P100/OV RespiratorThe compound is a solid but likely possesses a sublimation pressure. Inhalation of dusts containing the allyl-amine motif can trigger rapid respiratory distress.
Body High-Coverage Lab Coat (Buttoned to neck) + Chemical Apron Standard cotton/poly coats are porous. If handling >500mg, a chemically resistant apron (Tychem or PVC) prevents "soak-through" to street clothes.

Operational Workflow: From Weighing to Waste

This workflow is designed to break the chain of exposure during the most critical handling phases.

Phase A: Weighing & Transfer (Highest Risk)

Static electricity is the enemy here. The fine powder nature of pyridazine amines often leads to aerosolization.

  • Engineering Setup: Place the balance inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.

  • The "Wet Transfer" Method:

    • Do not weigh dry powder directly into a reaction flask if possible.

    • Weigh into a tared vial.

    • Dissolve the compound in the reaction solvent (e.g., DCM, DMF) inside the vial to create a stock solution.

    • Transfer the liquid to the reaction vessel. This eliminates dust generation during the actual setup.[1]

Phase B: Reaction Monitoring

The 6-chloro substituent makes this compound reactive.

  • Sampling: Never remove the reaction vessel from the hood to sample. Use a long-needle syringe to withdraw aliquots through a septum.

  • Quenching: If using this as an electrophile in

    
     reactions, ensure the reaction is fully quenched (consuming the chloropyridazine) before workup. If unreacted starting material remains, treat the aqueous waste as hazardous toxic waste , not general organic waste.
    
Phase C: Emergency Decontamination

If a spill occurs, standard paper towels are insufficient as they increase surface area for volatilization.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Solvate: Cover the powder spill with a paper towel soaked in dilute acetic acid (to protonate the amine, reducing volatility) or a specific solvent like PEG-400.

  • Surfactant Wash: Clean the area with a soap/water solution. Do not use bleach immediately, as it may react with the amine to form chloramines (toxic gas).

Visual Logic: Exposure Response Decision Tree

The following diagram outlines the critical decision logic for exposure events, prioritizing the specific hazards of the allyl/chloro-pyridazine pharmacophore.

ExposureResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Dermal Contact (Hand/Arm) Type->Skin Eye Ocular Contact (Splash/Vapor) Type->Eye Inhale Inhalation (Dust/Aerosol) Type->Inhale Wash 1. Blot excess (Do not rub) 2. Flush water 15 min 3. Soap wash (remove lipophilic residue) Skin->Wash EyeWash Emergency Eyewash (15 min) Hold Eyelids Open Eye->EyeWash FreshAir Move to Fresh Air Supportive Oxygen if needed Inhale->FreshAir Monitor Monitor for Erythema/Sensitization (Delayed Reaction) Wash->Monitor Med Seek Ophthalmologist (Alkaline Risk) EyeWash->Med Obs Observe for Pulmonary Edema (Allyl amine metabolite risk) FreshAir->Obs

Figure 1: Decision logic for emergency response, highlighting the specific medical monitoring required for allyl-amine derivatives (pulmonary observation) and alkaline chemical burns (ophthalmology).

Disposal & Waste Management

The "Cradle-to-Grave" Responsibility: Because 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine contains a halogenated heterocycle, it cannot be disposed of via standard incineration without specific flagging.

  • Segregation: Segregate into "Halogenated Organic Waste" streams. Do not mix with non-halogenated solvents, as this increases the cost and complexity of downstream incineration.

  • Labeling: Explicitly label the waste tag with "Potential Sensitizer" and "Allyl Derivative" . This alerts waste management personnel to the specific contact hazard.

  • Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic, as the chloride may cause corrosion.

References & Authority[8][9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor.

  • PubChem. (n.d.). Allylamine (CAS 107-11-9) Safety Data Sheet Summary. National Library of Medicine. (Used for SAR-based hazard extrapolation of the allyl moiety).

  • PubChem. (n.d.). 3-Amino-6-chloropyridazine (CAS 5469-69-2) Safety Data Sheet Summary. National Library of Medicine. (Used for SAR-based hazard extrapolation of the core).

Sources

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